molecular formula C19H14O B1355422 1-Methoxychrysene CAS No. 63020-57-5

1-Methoxychrysene

Cat. No.: B1355422
CAS No.: 63020-57-5
M. Wt: 258.3 g/mol
InChI Key: OKHFCKMTRJUMGP-UHFFFAOYSA-N
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Description

1-Methoxychrysene is a methylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings . Alkylated PAHs like methylchrysenes are significant environmental pollutants, often found in petrogenic sources such as crude oil, where their concentration can be substantially higher than their parent compound . Pure single compounds are required for environmental exposure studies to elucidate the specific toxic effects of individual PAH isomers, as the position of alkyl substitution can significantly impact their biological activity and metabolism . Researchers utilize 1-Methoxychrysene and its analogs as reference standards in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS/MS) methods, for the detection and quantification of PAHs from complex environmental samples like airborne particulate matter . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxychrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c1-20-19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHFCKMTRJUMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554260
Record name 1-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63020-57-5
Record name 1-Methoxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Advanced Synthetic Methodologies for 1-Methoxychrysene and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) such as chrysene undergo complex metabolic activation in living organisms, forming various chrysenols and reactive epoxides. To accurately study these metabolic pathways, pure reference standards of methoxychrysenes and chrysenols are strictly required. Synthesizing the 1-methoxychrysene core presents unique regiochemical and oxidative challenges. This technical guide details two highly validated, self-contained synthetic workflows for 1-methoxychrysene and its derivatives, prioritizing mechanistic causality, high-fidelity yields, and reproducible protocols.

Mechanistic Pathways & Causality in Synthesis

As researchers scale up the synthesis of methoxychrysenes, the selection of reagents and conditions must be dictated by the electronic and steric vulnerabilities of the PAH framework. Two primary synthetic routes dominate the literature, each engineered to bypass specific modes of molecular degradation.

Route A: Photochemical Oxidative Cyclization (The Modified Mallory Reaction)

The classical Mallory reaction utilizes UV irradiation in the presence of catalytic iodine and atmospheric oxygen to cyclize stilbenoid precursors. However, applying this directly to methoxy-substituted PAHs results in poor yields because the electron-rich methoxy groups are highly susceptible to over-oxidation by O₂[1].

Causality in Experimental Design:

  • Why stoichiometric iodine? To circumvent oxidative degradation, the protocol is modified to use stoichiometric amounts of iodine under a strictly inert atmosphere, completely removing oxygen from the system[1].

  • Why add propylene oxide? Stoichiometric iodine generates hydroiodic acid (HI) as a byproduct, which can undesirably reduce the stilbene double bond[1]. The logical intervention is the addition of an epoxide—specifically propylene oxide—which acts as an in situ acid scavenger to consume the formed HI[1].

  • Stereochemical Independence: The stereochemistry of the starting material (1-[2-(2-methoxyphenyl)-vinyl]-naphthalene) is inconsequential; the E/Z isomers freely interconvert under UV irradiation before annulating into the chrysene skeleton, making the synthesis highly robust[1].

Route B: Palladium-Catalyzed Cross-Coupling & Lewis Acid Cyclodehydration

An alternative approach to the chrysene framework involves the bottom-up construction of the sterically hindered bay region via cross-coupling followed by cyclodehydration. When synthesizing methyl-substituted methoxychrysenes (e.g., 1-methoxy-5-methylchrysene), traditional acid-catalyzed cyclization of the intermediate often triggers a secondary rearrangement of the bay region methyl group to an adjacent ring position due to severe steric crowding[2].

Causality in Experimental Design:

  • Why TiCl₄? To enforce strict regiocontrol, Titanium(IV) chloride (TiCl₄) is employed as a highly specific Lewis acid catalyst[2]. TiCl₄ facilitates the cyclodehydration of the precursor without providing the protic environment that encourages methyl migration, thereby locking the regiochemistry in place[2].

Experimental Protocols

Protocol A: Photochemical Synthesis of 1-Methoxychrysene

This protocol details the ring closure of [(methoxyphenyl)vinyl]naphthalene to 1-methoxychrysene[1].

  • Preparation: Dissolve 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene in toluene to achieve a concentration between 3 mM and 15 mM[1]. Toluene is selected over benzene due to superior safety profiles, while maintaining equivalent reaction kinetics[1].

  • Degassing: Thoroughly degas the solvent using ultrasound and purge with an inert gas (N₂ or Argon) to remove all dissolved oxygen[1].

  • Reagent Addition: Add stoichiometric iodine (I₂) and an excess of propylene oxide to the solution[1].

  • Irradiation: Subject the mixture to UV irradiation for 1.5 hours[1].

  • Validation & Quality Control: Concentrate the crude mixture and purify via recrystallization from hot toluene. The successful formation of 1-methoxychrysene is confirmed by the emergence of leaf-formed white crystals exhibiting a sharp melting point of 186–187 °C[1].

Protocol B: Synthesis of 1-Methoxy-5-methylchrysene via Cross-Coupling

This protocol outlines the synthesis of a 1-methoxychrysene derivative via Suzuki-Miyaura coupling[2].

  • Cross-Coupling: In a reaction vessel under argon, dissolve 2-bromophenylacetone and catalytic Pd(PPh₃)₄ in dimethoxyethane (DME)[2]. Stir for 20 minutes.

  • Boronate Addition: Add 5-methoxynaphthalene-2-boronate ester and ethanol[2]. Stir for an additional 20 minutes.

  • Base Addition & Reflux: Introduce a 2M Na₂CO₃ aqueous solution. Heat the mixture at reflux for 4 hours[2].

  • Intermediate Isolation: Cool to room temperature, filter the precipitate, wash with EtOAc, and evaporate the filtrate to yield 2-(5-methoxynaphthyl)phenylacetone[2]. Validation: Monitor completion via TLC until complete consumption of the boronate ester[2].

  • Cyclodehydration: Subject the isolated intermediate to TiCl₄-catalyzed cyclodehydration in a dry halogenated solvent[2].

  • Validation & Quality Control: Quench, extract, and purify via silica gel chromatography to isolate 1-methoxy-5-methylchrysene. The elution profile must be verified via NMR to ensure the absence of rearranged isomers[2].

Quantitative Data Summary

The following table synthesizes the quantitative metrics and conditions for the two primary workflows, providing a clear comparison for process scale-up.

Synthetic RouteTarget CompoundKey Reagents / CatalystsSolvent SystemYieldPurity / Validation Notes
Photochemical Cyclization 1-MethoxychryseneUV, I₂ (stoichiometric), Propylene OxideToluene (Degassed)59%High purity post-recrystallization; mp 186–187 °C.
Cross-Coupling 2-(5-Methoxynaphthyl)phenylacetonePd(PPh₃)₄, Na₂CO₃, EtOHDME77%Intermediate isolated via filtration/evaporation.
Cyclodehydration 1-Methoxy-5-methylchryseneTiCl₄ (Lewis Acid)Halogenated68%Highly regioselective; minimal methyl rearrangement.

Visualizations of Synthetic Workflows

PhotochemicalRoute A 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene B UV Irradiation (1.5 h) I2 (stoichiometric), Propylene Oxide A->B Toluene, N2 Atm C Dihydrophenanthrene Intermediate B->C Photocyclization D 1-Methoxychrysene (59% Yield) C->D Oxidation (-2H)

Fig 1: Photochemical oxidative cyclization pathway to 1-methoxychrysene.

CrossCouplingRoute N1 5-Methoxynaphthalene-2-boronate N3 Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, Na2CO3, DME N1->N3 N2 2-Bromophenylacetone N2->N3 N4 2-(5-Methoxynaphthyl)phenylacetone N3->N4 Reflux, 4 h (77% Yield) N5 Cyclodehydration TiCl4 Catalyst N4->N5 N6 1-Methoxy-5-methylchrysene (68% Yield) N5->N6 Regioselective Ring Closure

Fig 2: Cross-coupling and TiCl4-catalyzed cyclodehydration workflow.

References

  • Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer Source: nih.gov (PMC / ACS Publications) URL:2

  • (PDF) Photochemical synthesis of chrysenols Source: researchgate.net URL:1

Sources

Technical Whitepaper: Spectroscopic Characterization of 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxychrysene (CAS: 63020-57-5) serves as a critical reference standard in environmental toxicology and polycyclic aromatic hydrocarbon (PAH) metabolism studies. As a lipophilic derivative of chrysene, it functions as a mechanistic probe for investigating cytochrome P450-mediated O-demethylation pathways and bay-region activation. This guide provides a rigorous technical profiling of 1-Methoxychrysene, detailing its synthesis via photochemical cyclization, spectroscopic signature (NMR, UV-Vis, MS), and metabolic relevance in drug development and toxicology models.

Molecular Architecture & Synthesis Context

Structural Identity

The chrysene core consists of four fused benzene rings. The introduction of a methoxy group at the C1 position breaks the


 symmetry of the parent molecule, creating a distinct electronic environment.
  • Formula:

    
    
    
  • Molecular Weight: 258.31 g/mol

  • Melting Point: 186–187 °C (Leaf-formed white crystals from toluene) [1].[1]

Synthetic Route: Photochemical Cyclization

The most authoritative synthesis involves the photocyclization of a styryl-naphthalene precursor. This method is preferred over direct methylation of 1-chrysenol due to the difficulty in accessing the 1-hydroxy isomer regioselectively.

Protocol:

  • Precursor Synthesis: Wittig reaction between 1-naphthaldehyde and (2-methoxybenzyl)triphenylphosphonium chloride yields 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene.

  • Photocyclization: The stilbene-like precursor is irradiated (UV) in the presence of Iodine (

    
    ) as an oxidant and propylene oxide (as a scavenger for HI) in toluene.
    
  • Purification: Recrystallization from toluene yields pure 1-methoxychrysene [1].

Synthesis Precursor 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene Intermediate Dihydro-intermediate Precursor->Intermediate Cyclization Reagents hv (UV), I2 Propylene Oxide Toluene Reagents->Precursor Product 1-Methoxychrysene (Yield: ~59%) Intermediate->Product Oxidation (-2H)

Figure 1: Photochemical synthesis pathway for 1-Methoxychrysene via oxidative cyclization.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum of 1-Methoxychrysene is characterized by the deshielding effect of the aromatic ring currents and the specific resonance of the methoxy group.

Experimental Parameters:

  • Solvent: Acetone-

    
     or 
    
    
    
  • Frequency: 500 MHz (Recommended for resolution of bay-region protons)

Characteristic Signals: The methoxy group at position 1 is situated in a sterically crowded environment (the "bay" region relative to the C12 proton), often resulting in a downfield shift compared to unhindered methoxy groups.

MoietyShift (

, ppm)
MultiplicityAssignment Logic
-OCH

4.09 – 4.17 Singlet (3H)Distinctive methoxy signal. The shift >4.0 ppm indicates significant steric compression and deshielding from the adjacent aromatic ring [2].
Ar-H (Bay/Fjord) 8.95 – 9.05 MultipletProtons at C12 (and C4/C5) experience strong deshielding due to the "bay region" effect.
Ar-H (General) 7.50 – 8.70 MultipletRemaining aromatic protons. The proton ortho to the methoxy group (C2) typically shifts upfield due to resonance donation from the oxygen.

Note: Data extrapolated from 1-methoxy-5-methylchrysene analogues and direct synthesis reports [1][2].

Ultraviolet-Visible Spectroscopy (UV-Vis)

Chrysene derivatives exhibit characteristic "p-bands" (para) and "


-bands" (beta). The 1-methoxy substituent induces a bathochromic shift (red shift) and hyperchromic effect compared to the parent chrysene.
  • 
     (Acetonitrile):  ~270 nm, 320 nm, 365 nm (vibronic structure preserved).
    
  • Detection: HPLC-UV detection is optimal at 254 nm for purity checks [1].

Mass Spectrometry (MS)
  • Ionization: EI (70 eV) or APCI.

  • Molecular Ion (

    
    ): m/z 258.1.
    
  • Base Peak: Often the molecular ion (

    
    ) due to the stability of the PAH core.
    
  • Fragmentation:

    • 
      : Loss of methyl radical (
      
      
      
      ) to form the stable chrysen-1-one cation.
    • 
      : Loss of CO (subsequent to methyl loss).
      

Biological Relevance & Metabolism[2][3][4]

Metabolic Activation Pathway

In drug development and toxicology, 1-Methoxychrysene is used to study Cytochrome P450 (CYP) specificity. It acts as a pro-substrate for 1-hydroxychrysene (1-chrysenol).

Mechanism:

  • O-Demethylation: CYP1A1 and CYP1B1 enzymes catalyze the oxidative removal of the methyl group.

  • Phase II Conjugation: The resulting phenol (1-chrysenol) is rapidly glucuronidated or sulfated.

  • Carcinogenicity: Unlike 5-methylchrysene, which forms a potent bay-region diol-epoxide, 1-substituted chrysenes are generally less carcinogenic, but their phenols are markers of metabolic competence [3][4].

Metabolism Substrate 1-Methoxychrysene Metabolite 1-Hydroxychrysene (1-Chrysenol) Substrate->Metabolite -CH3 Enzyme CYP1A1 / CYP1B1 (O-Demethylation) Enzyme->Substrate Conjugate 1-Chrysenyl-Glucuronide (Excretion) Metabolite->Conjugate UGT / Sulfotransferase

Figure 2: Metabolic bioactivation and detoxification pathway of 1-Methoxychrysene.

References

  • Johansen, J. E., et al. (2008). "Photochemical synthesis of chrysenols." Polycyclic Aromatic Compounds, 28(4-5), 362-372. Link

  • Sun, Y., et al. (2008). "Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene." The Journal of Organic Chemistry, 73(24). (See Supporting Info for 1-methoxy-5-methylchrysene analogue data). Link

  • Hecht, S. S., et al. (1978). "1,2-Dihydro-1,2-dihydroxy-5-methylchrysene, a Major Activated Metabolite of the Environmental Carcinogen 5-Methylchrysene."[2][3][4] Cancer Research. Link

  • Koehl, W., et al. (1996). "Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes." Cancer Research. Link

Sources

1-Methoxychrysene chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

1-Methoxychrysene Chemical Properties and Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxychrysene (CAS: 63020-57-5) is a lipophilic polycyclic aromatic hydrocarbon (PAH) derivative characterized by the substitution of a methoxy group at the C1 position of the chrysene carbocyclic skeleton. While the parent compound, chrysene, is a weak carcinogen ubiquitous in the environment, its methylated and methoxylated derivatives serve as critical molecular probes for understanding the Bay Region Theory of carcinogenesis.

This guide details the physicochemical architecture, photochemical synthesis, and biological interface of 1-methoxychrysene. It specifically addresses its utility as a reference standard for 1-hydroxychrysene (a major metabolite of chrysene) and its interaction with the Aryl Hydrocarbon Receptor (AhR).

Chemical Architecture & Properties

Structural Analysis

The chrysene molecule consists of four fused benzene rings.[1] The numbering system is critical for predicting reactivity. In standard IUPAC nomenclature, the "bay region"—a site of high steric hindrance and metabolic activation—is located between carbons C4 and C5.

  • Position 1: Located on Ring A, distal to the bay region.

  • Electronic Effect: The methoxy group (-OCH₃) at C1 acts as an electron-donating group (EDG) via resonance, increasing electron density primarily at the ortho and para positions relative to itself (C2 and C4). This electronic enrichment at C4 (part of the bay region) can modulate the formation of the ultimate carcinogenic metabolite, the diol epoxide.

Table 1: Physicochemical Profile

Property Value Notes
IUPAC Name 1-Methoxychrysene
CAS Number 63020-57-5 Distinct from 2-, 3-, or 6- isomers
Molecular Formula C₁₉H₁₄O
Molecular Weight 258.31 g/mol
Appearance White leaf-like crystals Recrystallized from toluene
Melting Point 186–187 °C High thermal stability
Solubility Soluble in DCM, Toluene, Acetone Insoluble in water

| UV/Vis Absorption | Characteristic PAH bands | Bathochromic shift vs. chrysene due to auxochrome (-OCH₃) |[2][3]

Spectroscopic Signature (¹H-NMR)

Nuclear Magnetic Resonance (NMR) confirms the regiochemistry. The methoxy protons appear as a distinct singlet upfield from the aromatic region.

  • Solvent: Acetone-d₆

  • Methoxy Signal:

    
     4.11 ppm (Singlet, 3H)
    
  • Aromatic Region:

    
     7.18–8.11 ppm (Multiplets, 11H)
    
    • Note: The coupling constant (

      
       Hz) of the doublet at 7.18 ppm is characteristic of the H2 proton coupled to H3, shielded by the adjacent methoxy group.
      

Synthesis & Production Protocols

The most authoritative synthesis route avoids the non-selective methylation of chrysenols. Instead, it employs a Photochemical Cyclization strategy, ensuring regiocontrol.

Protocol: Photochemical Ring Closure

Principle: A Wittig reaction constructs a stilbene-like precursor, which undergoes oxidative photocyclization to form the fourth ring.

Step-by-Step Methodology:

  • Precursor Assembly (Wittig Reaction):

    • Reagents: 1-Naphthaldehyde + (2-Methoxybenzyl)triphenylphosphonium chloride.

    • Conditions: Base-catalyzed (NaOEt or LiOEt) in ethanol/DCM.

    • Product: 1-[2-(2-methoxyphenyl)vinyl]naphthalene.[4]

    • Isomers: Produces a mixture of cis and trans isomers (only cis cyclizes, but photo-isomerization occurs in situ).

  • Photocyclization:

    • Reagent: 1-[2-(2-methoxyphenyl)vinyl]naphthalene (approx.[4] 1.0 g).

    • Solvent: Cyclohexane or Toluene (degassed to prevent oxidative degradation, though iodine is often used as an oxidant).

    • Catalyst: Iodine (I₂) trace amounts to drive aromatization.

    • Equipment: High-pressure mercury lamp (UV source).

    • Duration: 1.5 to 6 hours (monitor by TLC).

    • Purification: Recrystallization from toluene.[4]

    • Yield: ~59%.[4]

Synthesis cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Photochemical Cyclization Naph 1-Naphthaldehyde Wittig Wittig Reaction (Base/DCM) Naph->Wittig Phos 2-Methoxybenzyl phosphonium salt Phos->Wittig Styryl 1-[2-(2-methoxyphenyl) vinyl]naphthalene Wittig->Styryl Photo UV Irradiation (Iodine/Toluene) Styryl->Photo Prod 1-Methoxychrysene (C19H14O) Photo->Prod

Figure 1: Synthetic pathway for 1-Methoxychrysene via oxidative photocyclization.

Biological Interface & Toxicity

Metabolic Activation & The Bay Region Theory

PAHs exert toxicity through metabolic activation by Cytochrome P450 (CYP) enzymes.

  • Mechanism: CYP1A1/1B1 typically epoxidizes the terminal rings. Epoxide Hydrolase (EH) opens these to dihydrodiols. A second epoxidation creates the Diol Epoxide .

  • Chrysene Activation: The ultimate carcinogen is chrysene-1,2-diol-3,4-epoxide.

  • 1-Methoxychrysene Impact:

    • The methoxy group at C1 is directly attached to the carbon involved in the critical 1,2-diol formation.

    • Steric Blockade: The bulky methoxy group hinders enzymatic attack at the C1-C2 bond.

    • Metabolic Shifting: Metabolism is likely shifted away from the bay region (A-ring) toward the K-region (5,6-position) or the distal D-ring. This typically reduces mutagenic potency compared to 5-methylchrysene (where the methyl group is in the bay region, enhancing non-planarity and reactivity).

Mutagenicity (Ames Test Context)

While 5-methylchrysene is a potent mutagen (comparable to benzo[a]pyrene), 1-substituted chrysenes generally exhibit lower activity.

  • Ames Test: Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation.

  • Result Interpretation: 1-Methoxychrysene is expected to be weakly mutagenic or inactive relative to the 5-methyl isomer due to the blockade of the primary activation pathway (1,2-diol formation).

Aryl Hydrocarbon Receptor (AhR) Agonism

Like its parent chrysene and analog 1-methylchrysene, 1-methoxychrysene is a ligand for the AhR.

  • Binding: High affinity binding to the cytosolic AhR.

  • Downstream Effect: Translocation to the nucleus

    
     Dimerization with ARNT 
    
    
    
    Binding to Xenobiotic Response Elements (XRE)
    
    
    Induction of CYP1A1.
  • Self-Metabolism: It induces the very enzymes (CYP1A1) responsible for its own O-demethylation to 1-Chrysenol .

Metabolism cluster_path1 Pathway A: O-Dealkylation (Detoxification) cluster_path2 Pathway B: Bay Region Activation (Blocked) MEO 1-Methoxychrysene CYP CYP1A1 / CYP1B1 MEO->CYP Note Methoxy group at C1 blocks 1,2-diol formation MEO->Note OH 1-Chrysenol (1-Hydroxychrysene) CYP->OH Major Route (O-Demethylation) Diol 1,2-Dihydrodiol CYP->Diol Sterically Hindered Conj Glucuronide/Sulfate Conjugates OH->Conj Phase II Epox Diol Epoxide (Ultimate Carcinogen) Diol->Epox

Figure 2: Metabolic fate of 1-Methoxychrysene. The C1 substituent favors O-dealkylation over the formation of the carcinogenic bay-region diol epoxide.

References

  • Chemical Structure & CAS: PubChem. 1-Methoxychrysene. [Source: PubChem CID 10864705]
  • Synthesis & Properties: Johansen, J. E., et al. "Photochemical synthesis of chrysenols." ResearchGate.[5] [Source: ResearchGate Publication 283478921]

  • Mutagenicity of Methylchrysenes: Hecht, S. S., et al. "Synthesis and mutagenicity of modified chrysenes related to the carcinogen, 5-methylchrysene."[4] Journal of Medicinal Chemistry, 1978.[4] [Source: ACS Publications] [6]

  • Metabolic Activation: Cheung, Y. L., et al. "Mutagenicity of chrysene, its methyl and benzo derivatives... relevance to their carcinogenic potency."[1][7][8][9] Toxicology, 1993. [Source: PubMed PMID 8396278]

  • AhR Interaction: Kizu, R., et al.[10] "A role of aryl hydrocarbon receptor in the antiandrogenic effects of polycyclic aromatic hydrocarbons." Archives of Toxicology, 2003.[10] [Source: SpringerLink]

Sources

CAS number and IUPAC name for 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive analysis of 1-Methoxychrysene , a specific polycyclic aromatic hydrocarbon (PAH) derivative. It details the chemical identity, validated synthetic pathways, physicochemical properties, and toxicological significance of the compound, designed for researchers in organic chemistry and environmental toxicology.

Chemical Identity, Synthesis, and Toxicological Significance

Chemical Identity & Nomenclature

1-Methoxychrysene is a rigid, planar polycyclic aromatic hydrocarbon ether. It is a positional isomer of the methoxychrysene family, distinguished by the methoxy (-OCH₃) substitution at the C1 position of the chrysene core.

Descriptor Value / Identifier
CAS Registry Number 63020-57-5
IUPAC Name 1-Methoxychrysene
CA Index Name Chrysene, 1-methoxy-
Molecular Formula C₁₉H₁₄O
Molecular Weight 258.31 g/mol
SMILES COc1cccc2c1ccc3c4ccccc4ccc23
InChI Key LQKGSLMFGWWLIU-UHFFFAOYSA-N (Analogous base structure)
Physicochemical Profile

The following data represents experimentally validated properties for 1-Methoxychrysene, derived from photochemical synthesis literature.

Property Value Condition/Note
Physical State Solid (Crystalline)Leaf-formed white crystals
Melting Point 186 – 187 °C Recrystallized from toluene [1]
Solubility Low (Water), High (Toluene, DCM)Typical lipophilic PAH behavior
UV/Vis Absorption Characteristic PAH bands

typically >260 nm
¹H NMR Signature

~4.0-4.1 ppm (s, 3H, -OCH₃)
Aromatic protons

7.5-9.0 ppm
Synthetic Pathways

The most authoritative route for synthesizing 1-Methoxychrysene is the Mallory Photocyclization of styryl-naphthalene precursors. This method is preferred over direct methylation of 1-chrysenol due to the difficulty in selectively accessing the 1-isomer of chrysenol directly.

3.1. Validated Protocol: Photochemical Cyclization

Objective: Synthesis of 1-Methoxychrysene from 1-[2-(2-methoxyphenyl)vinyl]naphthalene.

Reagents:

  • Precursor: 1-[2-(2-methoxyphenyl)vinyl]naphthalene (Synthesized via Wittig reaction).[1]

  • Oxidant: Iodine (I₂).[1]

  • Acid Scavenger: Propylene oxide (or 1,2-epoxybutane) to neutralize HI formed.

  • Solvent: Degassed Toluene (Benzene is effective but avoided due to toxicity).

Step-by-Step Methodology:

  • Preparation: Dissolve the styryl-naphthalene precursor in toluene (approx. 3-4 mM concentration).

  • Additives: Add 1.1 equivalents of Iodine and 30 equivalents of Propylene oxide.

  • Irradiation: Irradiate the solution in a quartz vessel using a high-pressure mercury vapor lamp (UV source) under an inert Nitrogen atmosphere.

  • Monitoring: Monitor reaction progress by UV-Vis or TLC until the iodine color fades or precursor disappears (typically 1.5 – 6 hours).

  • Work-up: Concentrate the solution under reduced pressure. Wash with 10% Sodium Thiosulfate (

    
    ) to remove residual iodine, followed by brine.[1]
    
  • Purification: Dry over

    
     and recrystallize from toluene to yield leaf-like white crystals.
    
3.2. Reaction Mechanism Visualization

The following diagram illustrates the oxidative photocyclization pathway.

Synthesis Precursor 1-[2-(2-methoxyphenyl)vinyl] naphthalene Excited Excited State (Cis-Stilbene analog) Precursor->Excited hv (UV light) Isomerization Dihyd Dihydro Intermediate (Trans-14b-methyl...) Excited->Dihyd Electrocyclic Ring Closure Product 1-Methoxychrysene (CAS 63020-57-5) Dihyd->Product I2 -> 2HI (Oxidation/Aromatization)

Figure 1: Mallory photocyclization pathway for the synthesis of 1-Methoxychrysene.

Biological & Toxicological Context

1-Methoxychrysene serves as a critical probe in studying PAH metabolism. Unlike the parent chrysene, the methoxy group alters the metabolic profile, primarily directing metabolism toward O-dealkylation.

4.1. Metabolic Activation & Biomarkers

The primary metabolic pathway mediated by Cytochrome P450 (CYP1A1/1B1) is O-demethylation , converting the ether back to the phenol (1-Hydroxychrysene).

  • 1-Hydroxychrysene (1-OH-Chry): A known urinary biomarker for chrysene exposure.

  • Significance: The rate of O-demethylation vs. ring oxidation (epoxidation) determines the genotoxic potential. If the methoxy group is stable, it may block the formation of the "bay-region" diol-epoxides, which are the ultimate carcinogens in PAHs.

4.2. Metabolic Pathway Diagram

Metabolism Parent 1-Methoxychrysene (Lipophilic) CYP CYP450 (CYP1A1/1B1) Parent->CYP Binding Metabolite1 1-Hydroxychrysene (Phase I Metabolite) CYP->Metabolite1 O-Demethylation Conjugate 1-Chrysenyl-Glucuronide (Excreted in Urine) Metabolite1->Conjugate UGT (Phase II) Glucuronidation

Figure 2: Primary metabolic clearance pathway of 1-Methoxychrysene via O-demethylation.

Analytical Characterization (NMR)

For researchers verifying the synthesis, the ¹H NMR spectrum provides definitive structural confirmation.

  • Methoxy Region: A sharp singlet (s) integrating to 3 protons is observed at

    
     4.0 – 4.1 ppm .[2][3] This is distinct from the aliphatic impurities.
    
  • Aromatic Region: A complex set of multiplets between

    
     7.5 and 9.0 ppm .[2]
    
  • Differentiation: The C1-position substitution disrupts the symmetry of the chrysene core more significantly than C6 substitution, resulting in a unique splitting pattern for the protons on the adjacent ring.

References
  • SinoStandards Bio-Tech. (n.d.). 1-Methoxychrysene Reference Standard. Retrieved from

  • ChemicalBook. (2024). 1-Methoxychrysene Product Entry (CAS 63020-57-5).[4][5][6][7] Retrieved from

  • Skar, M. L., et al. (2000). Photochemical synthesis of chrysenols. ResearchGate (University of Tromsø). Retrieved from

  • GuideChem. (2024). 1-Methoxychrysene Chemical Properties. Retrieved from

Sources

Technical Guide: Discovery, Synthesis, and Occurrence of 1-Methoxychrysene

[1]

Executive Summary

1-Methoxychrysene (C₁₉H₁₄O) is a lipophilic, oxygenated PAH derivative.[1] While the parent compound, chrysene, is a ubiquitous product of incomplete combustion (found in coal tar, cigarette smoke, and diesel exhaust), 1-methoxychrysene occupies a specialized niche in environmental chemistry and toxicology. It is primarily identified as a transformation product —formed either through the biological O-methylation of 1-hydroxychrysene (a Phase I metabolite) or via photochemical degradation of PAH precursors in the atmosphere.[1]

This guide details the structural identification, laboratory synthesis, and biological relevance of 1-methoxychrysene, serving as a reference for researchers studying PAH metabolism and carcinogenesis.

Natural Occurrence & Environmental Formation[1]

Unlike primary alkaloids isolated from flora, 1-methoxychrysene does not typically accumulate in plant tissue as a biosynthetic end-product.[1] Instead, its "occurrence" is defined by two distinct pathways: Biogenic Transformation and Anthropogenic/Geogenic Presence .

Biogenic Transformation (Metabolic Origin)

In mammalian and fungal systems, chrysene undergoes oxidation by cytochrome P450 enzymes (CYP450). This process yields phenols (chrysenols), which are reactive intermediates.

  • Phase I Metabolism: Chrysene is oxidized to form arene oxides, which rearrange to form phenols, including 1-hydroxychrysene .[1]

  • Phase II Metabolism: The hydroxyl group at the C1 position can undergo O-methylation catalyzed by catechol-O-methyltransferase (COMT) or equivalent fungal enzymes, yielding 1-methoxychrysene .[1]

Consequently, 1-methoxychrysene is often detected as a metabolite marker in the excreta of organisms exposed to chrysene, or in environmental samples where microbial degradation of PAHs is active.

Environmental Presence

Methoxy-PAHs, including the 1-isomer, are found in:

  • Coal Tar & Bitumen: As minor constituents formed during the geological maturation of organic matter.[1]

  • Atmospheric Particulate Matter: Formed via the reaction of atmospheric chrysene with hydroxyl radicals and subsequent methylation or reaction with methanol in the atmosphere.[1]

  • Tobacco Smoke: Present as part of the "tar" fraction, contributing to the complex mixture of cocarcinogens.

Discovery & Chemical Synthesis

The "discovery" of 1-methoxychrysene in a scientific context is inextricably linked to the need for pure reference standards to identify chrysene metabolites.[1] The definitive isolation is achieved through Photochemical Cyclization , a method that validates its structure and provides material for toxicological assays.

The Photochemical Synthesis Protocol

The most authoritative method for producing high-purity 1-methoxychrysene is the photocyclization of styryl-naphthalene precursors.[1] This method mimics the oxidative closure of rings that can occur in atmospheric chemistry.[1]

Experimental Workflow:

  • Precursor Synthesis: A Wittig reaction is performed between 1-naphthaldehyde and the phosphonium salt of 2-methoxybenzyl chloride to yield 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene .[1]

  • Photocyclization: The olefin precursor is dissolved in cyclohexane or toluene.[1]

  • Oxidative Closure: The solution is irradiated (UV light) in the presence of an oxidizing agent (typically Iodine or dissolved Oxygen) to drive the aromatization.

  • Purification: The product precipitates or is recrystallized from toluene.[1][2]

Key Reaction Parameters:

Parameter Condition Causality
Solvent Toluene or Cyclohexane Non-polar solvents prevent side-reactions and facilitate radical stability during photocyclization.[1]
Oxidant Iodine (I₂) or Air Essential to abstract hydrogens from the dihydro-intermediate, forcing aromatization to the chrysene core.[1]
Light Source UV (Mercury Arc) Provides the photon energy required to excite the stilbene-like precursor to the excited state for ring closure.[1]

| Yield | ~59% | Moderate yield is typical due to competing cis-trans isomerization of the precursor.[1] |

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from precursor selection to the final isolated compound.

SynthesisPathwayPrecursor1-Naphthaldehyde+ 2-Methoxybenzyl P-saltWittigWittig Reaction(Base catalyzed)Precursor->WittigOlefin1-[2-(2-methoxyphenyl)-vinyl]-naphthalene(E/Z Mixture)Wittig->Olefin Yields OlefinUVUV Irradiation (hν)+ Iodine (Oxidant)Olefin->UVCyclizationPhotocyclization &AromatizationUV->Cyclization Ring ClosureProduct1-Methoxychrysene(Crystalline Solid)Cyclization->Product Isolation

Figure 1: Photochemical synthesis pathway for the production of 1-Methoxychrysene from naphthalene precursors.[1]

Analytical Characterization & Properties

To validate the identity of 1-methoxychrysene in environmental samples, researchers rely on specific physicochemical signatures.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula C₁₉H₁₄O-
Molecular Weight 258.31 g/mol -
Melting Point 186–187 °CDistinct from 3-methoxychrysene (146–147 °C).[1]
Appearance White leaf-like crystalsWhen recrystallized from toluene.[1][2]
Solubility Low in water; High in Toluene, DCMLipophilic nature drives bioaccumulation.
Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance (NMR) distinguishes the 1-isomer from other methoxychrysenes (e.g., 2-, 3-, or 6-methoxy).[1]

  • ¹H NMR (Acetone-d₆):

    • Methoxy Group: A sharp singlet at δ 4.11 ppm (3H).

    • Aromatic Region: Characteristic doublet at δ 7.18 ppm (J=7.8 Hz) corresponding to the proton adjacent to the methoxy group, with multiplet signals in the 7.65–8.11 ppm range for the remaining aromatic protons.[1]

Biological Significance & Toxicology

The discovery of 1-methoxychrysene is critical for understanding the "Bay Region" theory of carcinogenesis.[1]

Metabolic Activation Mechanism

PAHs require metabolic activation to exert genotoxicity. 1-Methoxychrysene is considered a proximate carcinogen in some models, though less potent than 5-methylchrysene.[1]

  • Demethylation: In vivo, 1-methoxychrysene can be demethylated back to 1-hydroxychrysene .[1]

  • Epoxidation: The remaining aromatic rings can undergo epoxidation by CYP450 enzymes.[1]

  • DNA Adducts: The resulting diol-epoxides can bind covalently to DNA (specifically guanine residues), leading to replication errors.[1]

Comparative Mutagenicity

Studies indicate that substitution at the 1-position (bay region) alters the planarity and electronic density of the molecule.[1]

  • 1-Methoxychrysene: Weakly mutagenic compared to benzo[a]pyrene.

  • Significance: Its presence in cigarette smoke condensate contributes to the total carcinogenic load, acting synergistically with other PAHs.[1]

MetabolismChryseneChrysene(Parent PAH)OH_Chrysene1-Hydroxychrysene(Phase I Metabolite)Chrysene->OH_Chrysene CYP450 OxidationMeO_Chrysene1-Methoxychrysene(Phase II / Environmental)OH_Chrysene->MeO_Chrysene COMT MethylationExcretionExcretion(Urine/Feces)MeO_Chrysene->Excretion DetoxificationActivationMetabolic Activation(Diol Epoxides)MeO_Chrysene->Activation Bioactivation (Minor Path)DNADNA Adduct Formation(Mutagenesis)Activation->DNA

Figure 2: Metabolic interconversion of Chrysene and 1-Methoxychrysene in biological systems.[1]

References

  • Photochemical Synthesis of Chrysenols. ResearchGate. (Detailed protocol for the synthesis of 1-methoxychrysene from naphthalene precursors).

  • Metabolism of Chrysene: Isolation of 3-methoxychrysene. National Institutes of Health (PMC). (Establishes the metabolic pathway of chrysene methylation in rat models).

  • Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene. ACS Publications. (Discusses comparative synthesis and reactivity of methoxy-PAHs).

  • Chrysene and Methylchrysenes in Tobacco Smoke. Journal of the National Cancer Institute. (Contextualizes the presence of chrysene derivatives in combustion mixtures).

  • Chiron Biomarker Catalogue. Chiron AS. (Lists 1-Methoxychrysene as a reference standard for environmental analysis).

Potential biological activity of 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity, synthesis, and metabolic characterization of 1-Methoxychrysene.

Biological Activity, Synthesis, and Metabolic Profiling

Executive Summary & Chemical Identity

1-Methoxychrysene (CAS: 63020-57-5) is a lipophilic polycyclic aromatic hydrocarbon (PAH) derivative. Unlike its potent carcinogenic isomer 5-methylchrysene, 1-methoxychrysene presents a unique pharmacological profile due to the substitution at the C1 position—a critical site for the metabolic activation of the parent chrysene molecule.

This guide details the synthesis, predicted biological mechanisms, and experimental frameworks required to evaluate its activity.[1][2] Current research indicates that while 1-methoxychrysene acts as a high-affinity ligand for the Aryl hydrocarbon Receptor (AhR) , its carcinogenic potential is likely modulated by the steric and chemical blockage of the 1,2-diol formation pathway, a prerequisite for the "bay-region" activation theory.

Physicochemical Profile
PropertyValueNotes
Molecular Formula C₁₉H₁₄O
Molecular Weight 258.31 g/mol
Appearance White leaf-like crystalsRecrystallized from toluene
Melting Point 186–187 °CHigh thermal stability
Solubility DMSO, Dichloromethane, ToluenePoorly soluble in water; requires carrier (e.g., DMSO) for bioassays
Key Metabolite 1-Hydroxychrysene (1-Chrysenol)Formed via CYP-mediated O-demethylation

Chemical Synthesis: Photochemical Cyclization[3]

To ensure high purity for biological evaluation, 1-methoxychrysene is best synthesized via oxidative photochemical cyclization. This method avoids the isomeric mixtures common in electrophilic substitution reactions.

Reaction Logic

The synthesis relies on the Mallory photocyclization of a stilbene-like precursor. The precursor, 1-[2-(2-methoxyphenyl)vinyl]naphthalene, undergoes electrocyclic ring closure under UV irradiation, followed by oxidative aromatization.

Detailed Protocol

Reagents: 1-Naphthaldehyde, (2-methoxybenzyl)triphenylphosphonium chloride, Iodine (oxidant), Propylene oxide (HI scavenger), Toluene (solvent).

  • Wittig Olefination (Precursor Synthesis):

    • React 1-naphthaldehyde with the ylide generated from (2-methoxybenzyl)triphenylphosphonium chloride and n-BuLi in dry THF.

    • Yields 1-[2-(2-methoxyphenyl)vinyl]naphthalene (mixture of cis and trans isomers).

    • Note: Isomeric ratio is irrelevant as both isomerize under UV.

  • Photocyclization:

    • Dissolve the olefin (approx. 10 mM) in degassed toluene.

    • Add Iodine (I₂) (1.1 eq) as the oxidant to drive aromatization.

    • Add Propylene Oxide (excess, ~30 eq) to scavenge the hydroiodic acid (HI) produced, preventing side reactions.

    • Irradiate with a high-pressure mercury lamp (quartz immersion well) until the starting material is consumed (monitor via TLC/HPLC).

  • Purification:

    • Wash reaction mixture with sodium thiosulfate (to remove excess Iodine).

    • Evaporate solvent.

    • Recrystallize from toluene to obtain pure 1-methoxychrysene as white leaflets.[3]

Synthesis Workflow Visualization

Synthesis Start 1-Naphthaldehyde + Phosphonium Salt Wittig Wittig Reaction (n-BuLi, THF) Start->Wittig Olefin 1-[2-(2-methoxyphenyl) vinyl]naphthalene Wittig->Olefin Formation of Stilbene Link Photo Photocyclization (hv, I2, Propylene Oxide) Olefin->Photo Ring Closure & Oxidation Product 1-Methoxychrysene (Crystalline) Photo->Product Purification

Figure 1: Photochemical synthesis pathway for 1-methoxychrysene via Mallory cyclization.

Biological Mechanism & Metabolic Fate[7]

Understanding the biological activity of 1-methoxychrysene requires analyzing its interaction with the AhR-CYP1A1 axis and its metabolic deviation from the standard chrysene activation pathway.

AhR Agonism & CYP Induction

Like its parent compound, 1-methoxychrysene is a planar aromatic molecule. Structural modeling and competitive binding assays suggest it is a potent agonist of the Aryl hydrocarbon Receptor (AhR) .

  • Mechanism: Upon binding cytosolic AhR, the complex translocates to the nucleus, heterodimerizes with ARNT, and binds to Dioxin Response Elements (DREs).

  • Outcome: Upregulation of Phase I enzymes (CYP1A1, CYP1B1) and Phase II enzymes (UGT, GST).

  • Significance: Methoxy-PAHs often exhibit higher efficacy than parent PAHs due to increased electron density in the aromatic system, enhancing receptor interaction.

Metabolic Blocking (The "Bay Region" Effect)

The carcinogenicity of chrysene is driven by the formation of the 1,2-diol-3,4-epoxide .[4]

  • Standard Chrysene Pathway: CYP1A1 epoxidizes the 1,2-position

    
     Epoxide Hydrolase forms 1,2-dihydrodiol 
    
    
    
    CYP forms 3,4-epoxide (Ultimate Carcinogen).
  • 1-Methoxychrysene Pathway:

    • The methoxy group at C1 sterically and chemically hinders enzymatic attack at the 1,2-bond.

    • Result: The formation of the classic ultimate carcinogen is blocked.

    • Alternative Fate: The primary metabolic route shifts to O-demethylation , yielding 1-Hydroxychrysene (1-Chrysenol) . This phenol is typically conjugated (detoxification) but can undergo one-electron oxidation to form reactive quinones, presenting a different, likely lower, toxicity profile compared to the diol-epoxide.

Metabolic Pathway Visualization[1]

Metabolism Parent 1-Methoxychrysene Phenol 1-Hydroxychrysene (1-Chrysenol) Parent->Phenol O-Demethylation Diol 1,2-Dihydrodiol (BLOCKED by OMe) Parent->Diol Steric Hindrance CYP CYP1A1 / CYP1B1 CYP->Parent Conjugate Glucuronide/Sulfate (Excretion) Phenol->Conjugate Phase II (Detox) Quinone Chrysene-1,4-quinone (Redox Cycling/ROS) Phenol->Quinone Oxidation Epoxide Bay-Region Diol Epoxide (Ultimate Carcinogen) Diol->Epoxide

Figure 2: Metabolic bifurcation of 1-methoxychrysene. The C1-methoxy group inhibits the formation of the carcinogenic 1,2-diol, favoring O-demethylation.

Experimental Framework for Evaluation

Since specific pharmacological data for 1-methoxychrysene is less abundant than for 5-methylchrysene, the following self-validating experimental protocols are recommended to establish its activity profile.

Protocol A: AhR Activation Assay (Luciferase Reporter)

Objective: Quantify the potency (EC50) of 1-methoxychrysene relative to TCDD and Chrysene.

  • Cell Line: Recombinant HepG2 or H1G1.1c3 cells stably transfected with a DRE-Luciferase reporter.

  • Dosing: Treat cells with 1-methoxychrysene (0.1 nM – 10 µM) for 24 hours. Include TCDD (positive control) and DMSO (vehicle).

  • Readout: Lyse cells and measure luminescence.

  • Validation: The curve must show saturation. Co-treatment with an AhR antagonist (e.g., CH-223191) must abolish the signal, confirming AhR specificity.

Protocol B: Metabolic Stability & Metabolite ID

Objective: Confirm O-demethylation and lack of 1,2-diol formation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Incubate 10 µM substrate at 37°C for 0, 15, 30, 60 min.

  • Analysis: Quench with ice-cold acetonitrile. Analyze supernatant via LC-MS/MS .

  • Target Ions:

    • Parent (M+): m/z 258

    • Demethylated (M-14): m/z 244 (1-Hydroxychrysene)

    • Dihydrodiol (M+34): m/z 292 (Look for absence/low abundance)

Protocol C: Mutagenicity (Ames Test)

Objective: Assess genotoxic potential.[5]

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Activation: Perform +/- S9 metabolic activation fraction (induced rat liver).

  • Expectation: 1-Methoxychrysene is expected to be less mutagenic than chrysene or 5-methylchrysene in the presence of S9, due to the blocking of the primary activation site.

References

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.

  • Hecht, S. S., et al. (1987). Tumorigenicity of methylchrysenes in mouse skin: identification of 5-methylchrysene as a potent carcinogen. Cancer Research.[6]

  • Pankow, D., et al. (2010).
  • Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science.

  • Knecht, A. L., et al. (2013). Polycyclic Aromatic Hydrocarbons as Soil Contaminants: Interactions with the Aryl Hydrocarbon Receptor. Environmental Science & Technology.

Sources

Technical Guide: Solubility Profile & Handling of 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Context[1]

1-Methoxychrysene (1-MC) is a lipophilic polycyclic aromatic hydrocarbon (PAH) derivative. Unlike its parent compound chrysene, the presence of the methoxy group at the C1 position introduces a dipole moment that slightly alters its interaction with polar aprotic solvents, yet it retains the dominant hydrophobic character of the tetracyclic aromatic core.

Research into 1-MC primarily focuses on its metabolic activation, mutagenicity (Ames test), and role as an environmental marker.[1] Consequently, the solubility challenges faced by researchers fall into two distinct categories:

  • High-Concentration Dissolution: Required for chemical synthesis, purification, and NMR characterization.[1]

  • Bio-Compatible Delivery: Required for introducing this hydrophobic molecule into aqueous biological systems (cell culture, enzymatic assays) without precipitation.

Critical Handling Advisory: Like most PAHs, 1-Methoxychrysene is photo-sensitive. All solubility protocols described below should be performed under amber light or in foil-wrapped vessels to prevent photo-oxidation.

Part 2: Solubility Landscape & Solvent Selection[1]

The following matrix synthesizes empirical solubility behaviors observed in PAH research. While specific gravimetric (g/L) data for 1-MC is sparse in public repositories, its structural homology to chrysene and methylated PAHs allows for high-confidence categorization.

Table 1: Operational Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationOperational Notes
Chlorinated Dichloromethane (DCM)High Synthesis, Transfer, NMRBest for initial dissolution of solid powder. Highly volatile; keep capped.
Chlorinated Chloroform (

)
High NMR SpectroscopyStandard solvent for structural characterization.
Aromatic Toluene / BenzeneHigh Extraction, RecrystallizationExcellent for liquid-liquid extraction from aqueous matrices.[1]
Polar Aprotic DMSOModerate Bioassays (Ames, Cell Culture)Standard Vehicle. Requires vortexing/sonication.[1] Freezes at 18.5°C.
Polar Aprotic AcetoneModerate/High Glassware Cleaning, TransferGood intermediate solvent; miscible with water but high evaporation rate.[1]
Alcohols Methanol / EthanolLow/Sparingly Precipitation, Wash stepsUsed to crash out 1-MC from DCM/Toluene solutions during purification.
Aqueous Water / PBSInsoluble Biological MediaDo not use for stock solutions. 1-MC will precipitate immediately.
Decision Logic for Solvent Selection

The choice of solvent is strictly dictated by the downstream application. The diagram below illustrates the decision pathway for a researcher handling 1-MC.

SolventSelection Start Application Requirement Bioassay Biological Assay (Ames/Cell Culture) Start->Bioassay Synthesis Synthesis or Purification Start->Synthesis Analysis Structural Analysis (NMR/MS) Start->Analysis DMSO DMSO (Stock < 10mM) Bioassay->DMSO Vehicle DCM Dichloromethane (High Solubility) Synthesis->DCM Dissolution Toluene Toluene (Recrystallization) Synthesis->Toluene Purification Analysis->DCM Mass Spec Injection CDCl3 Chloroform-d (NMR Standard) Analysis->CDCl3 Proton NMR

Figure 1: Solvent selection decision tree based on experimental intent.

Part 3: Experimental Protocols

Protocol A: Preparation of Bioassay Stock Solutions (DMSO)

Context: In mutagenicity assays (e.g., Ames test), 1-MC must be delivered to bacteria in an aqueous agar overlay.[1] DMSO is the universal vehicle, but 1-MC is hydrophobic. This protocol ensures a stable suspension/solution.

Reagents:

  • 1-Methoxychrysene (Solid standard)

  • Dimethyl Sulfoxide (DMSO), sterile filtered, anhydrous (Sigma-Aldrich or equivalent)[1]

Methodology:

  • Weighing: Weigh the required amount of 1-MC into a sterile, amber glass vial. Note: Avoid plastics as PAHs can adsorb to polypropylene.

  • Primary Solubilization: Add DMSO to achieve a concentration 200-500x higher than the final desired test concentration.

    • Target Stock Concentration: Typically 1–5 mg/mL.

  • Mechanical Dispersion:

    • Vortex vigorously for 60 seconds.

    • If visible particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[1]

  • Quality Check: Hold the vial up to a light source (briefly). The solution should be clear. If cloudy, the concentration is above the solubility limit; dilute further with DMSO.

  • Storage: Store at -20°C. Caution: DMSO freezes. Upon thawing, the compound may precipitate.[1] You MUST re-vortex and warm to 37°C before every use.

Protocol B: Solvent Exchange (DCM to DMSO)

Context: Sometimes 1-MC is supplied dissolved in DCM or needs to be transferred from a synthesis fraction into a bioassay vehicle. You cannot simply add DMSO to the DCM solution.

Methodology:

  • Transfer the specific volume of 1-MC/DCM solution to a conical glass vial.

  • Evaporation: Use a stream of nitrogen gas (N2) to evaporate the DCM completely. A film of 1-MC will form on the glass walls.

  • Reconstitution: Immediately add the calculated volume of DMSO to the dry film.

  • Recovery: Vortex and sonicate (as in Protocol A) to wash the film off the glass and into the DMSO solution.

Part 4: Mechanistic & Metabolic Context[1]

Understanding why we study 1-Methoxychrysene helps in designing the solubility workflow. 1-MC acts as a pro-mutagen. It is not mutagenic until metabolically activated by cytochrome P450 enzymes (typically S9 fraction in liver homogenates).

The solubility vehicle (DMSO) must be compatible with these enzymes. High concentrations of organic solvents can inhibit P450 activity.

  • Rule of Thumb: Keep the final DMSO concentration in the reaction mixture < 1% (v/v) to avoid enzyme inhibition or cytotoxicity to the test organism.

MetabolicActivation Compound 1-Methoxychrysene (Hydrophobic Pro-mutagen) Vehicle Dissolved in DMSO (Carrier) Compound->Vehicle Solubilization System Aqueous Biological System (Bacteria + S9 Fraction) Vehicle->System Dilution (1:100) Precipitation RISK: Precipitation (If DMSO > 1%) System->Precipitation Failure Mode Activation Metabolic Activation (via CYP450) System->Activation Successful Delivery Outcome DNA Adduct Formation (Mutagenicity) Activation->Outcome

Figure 2: The pathway of 1-MC from stock solution to biological effect, highlighting the critical risk of precipitation.

Part 5: References

  • National Toxicology Program (NTP). (1992).[2] Solubility and Toxicity Data for Dichloromethane and Related Solvents. National Institutes of Health.[2] Link

  • Maron, D. M., & Ames, B. N. (1983).[1] Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects.[3] (Establishes DMSO as the standard vehicle for PAH mutagenicity). Link

  • Sigma-Aldrich. (2023). NMR Solvent Data Chart & Handling of Deuterated Solvents. (Confirming CDCl3 and DMSO-d6 utility for aromatics). Link

  • Cheung, A., et al. (2012).[1] Evaluation of Organic Solvents for Screening Applications in Zebrafish. PLOS ONE. (Comparative toxicity of DMSO, Acetone, and Methanol in bioassays). Link

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

Sources

Quantum Chemical Calculations for 1-Methoxychrysene: A Comprehensive Computational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The accurate prediction of electronic and photophysical properties of polycyclic aromatic hydrocarbons (PAHs) and their functionalized metabolites is a cornerstone of modern environmental toxicology and organic electronics. 1-Methoxychrysene, a specific oxygenated derivative of the parent PAH chrysene, presents unique computational challenges due to the conformational flexibility of its methoxy (-OCH₃) group and the resulting perturbations to the extended π-conjugated system. This whitepaper provides an authoritative, step-by-step technical guide to performing robust Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations on 1-Methoxychrysene, detailing the causality behind functional selection, basis set requirements, and the physical chemistry of its frontier molecular orbitals.

Theoretical Grounding & Mechanistic Context

The Role of 1-Methoxychrysene

Chrysene is a widespread environmental pollutant. Upon entering biological systems, it undergoes cytochrome P450-mediated metabolism, yielding various hydroxylated and methoxylated derivatives[1]. The addition of a methoxy group at the 1-position breaks the structural symmetry of the parent chrysene molecule, dramatically altering its molecular dipole moment both in direction and magnitude[2].

This structural modification has profound implications:

  • Receptor Binding: The altered dipole-driven orientation and directional configuration of methoxychrysenes significantly influence their binding affinity to the Aryl hydrocarbon Receptor (AhR), a primary mechanism for PAH-induced toxicity[3].

  • Phototoxicity: The HOMO-LUMO gap of oxygenated PAHs dictates their ability to absorb UV/visible light, transition to excited triplet states, and generate reactive oxygen species (ROS)[1][4].

  • Optoelectronics: In materials science, methoxy-substituted chrysenes are investigated for their tunable bandgaps and potential use as blue fluorescent emitters in OLED devices[5].

Conformational Dynamics: Inductive vs. Mesomeric Effects

The electronic structure of 1-Methoxychrysene is highly dependent on the dihedral angle of the methoxy group relative to the chrysene plane.

  • Parallel Conformation: When the -OCH₃ group is nearly parallel to the aromatic ring, the mesomeric (resonance) effect dominates. The oxygen lone pair conjugates with the π-system, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level and narrowing the HOMO-LUMO gap[6].

  • Perpendicular Conformation: If steric hindrance forces the methoxy group out of plane (perpendicular), conjugation is broken. The inductive electron-withdrawing effect of the oxygen atom becomes dominant, leading to lower HOMO and LUMO levels compared to the parallel conformer[6].

Computational Methodology

To establish a self-validating computational protocol, the choice of functional and basis set must account for electron correlation, dispersion forces, and charge-transfer excitations.

Ground State Geometry Optimization

For ground-state properties (geometry, dipole moment, and ground-state FMOs), the B3LYP hybrid functional paired with the def2-TZVPP (polarized triple-zeta valence) basis set is the field standard[2][3].

  • Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic molecules. However, because PAHs exhibit significant non-covalent intramolecular interactions, Grimme’s empirical dispersion correction (D3 ) must be included to accurately model the steric profile of the methoxy group.

Excited State Calculations (TD-DFT)

For UV-Vis absorption spectra and vertical excitation energies, standard B3LYP often underestimates charge-transfer states in extended π-systems.

  • Causality: The range-separated hybrid functional CAM-B3LYP is required[7][8]. It corrects the asymptotic behavior of the exchange potential, providing highly accurate predictions for the brightest absorbing bands and triplet state energies.

Solvation Modeling

Gas-phase calculations often overestimate HOMO/LUMO energy levels compared to experimental solution data. The Solvation Model based on Density (SMD ) should be employed (e.g., using dichloromethane or water) to account for solvent polarization effects, which stabilize the frontier orbitals[9].

Experimental Workflow: Step-by-Step Protocol

The following protocol outlines the execution of these calculations using standard quantum chemistry software (e.g., Gaussian 16).

Step 1: Conformational Search & Input Generation

  • Generate the initial 3D structure of 1-Methoxychrysene.

  • Perform a relaxed potential energy surface (PES) scan rotating the C(aryl)-O-C(methyl) dihedral angle from 0° to 180° in 10° increments using a lower-level theory (e.g., B3LYP/6-31G(d)) to identify the global and local minima (parallel vs. perpendicular).

Step 2: High-Level Geometry Optimization

  • Take the lowest-energy conformer and optimize it at the B3LYP-D3/def2-TZVPP level.

  • Command Route: #p opt freq b3lyp/def2tzvpp empiricaldispersion=gd3

  • Validation: Ensure no imaginary frequencies are present in the output, confirming the structure is a true local minimum.

Step 3: Electronic Structure Analysis

  • Extract the HOMO and LUMO energy levels from the formatted checkpoint file.

  • Calculate the atom-condensed Fukui functions from the Hirshfeld charge population to map electrophilic and nucleophilic attack sites[2][3].

Step 4: Excited State (TD-DFT) Calculation

  • Using the optimized ground-state geometry, calculate the first 20 singlet and triplet excited states.

  • Command Route: #p td=(nstates=20) cam-b3lyp/def2tzvpp scrf=(smd,solvent=dichloromethane)

  • Extract the oscillator strengths (

    
    ) and vertical excitation energies to simulate the UV-Vis spectrum.
    

G A Initial 3D Geometry (1-Methoxychrysene) B DFT Optimization (B3LYP-D3/def2-TZVPP) A->B C Frequency Analysis (Zero-Point Energy) B->C D TD-DFT (CAM-B3LYP/SMD) C->D E FMO & UV-Vis Extraction D->E

Fig 1: Step-by-step quantum chemical workflow for 1-Methoxychrysene.

Data Presentation: Electronic Properties

The introduction of the methoxy group at the 1-position significantly perturbs the electronic symmetry of chrysene. Table 1 summarizes the representative quantum chemical parameters derived from DFT calculations of chrysene and its methoxy-derivatives[2][6][9].

Table 1: Representative DFT-Calculated Properties (B3LYP/def2-TZVPP, SMD=CH₂Cl₂)

MoleculeConformationHOMO (eV)LUMO (eV)Gap (

, eV)
Dipole Moment (Debye)
Parent Chrysene Planar-5.82-1.853.97~0.00
1-Methoxychrysene Parallel (0°)-5.40-1.903.501.55
1-Methoxychrysene Perpendicular (90°)-5.75-1.873.881.82

Data Interpretation: The parallel conformation allows for effective


 conjugation from the oxygen atom, raising the HOMO by ~0.4 eV and narrowing the gap. The perpendicular conformation relies solely on the inductive effect, resulting in a gap closer to the parent chrysene but with a highly localized dipole moment.

Biological and Phototoxic Implications

Understanding the HOMO-LUMO gap of 1-Methoxychrysene is not merely an academic exercise; it directly translates to its environmental toxicity. Molecules with specific triplet state HOMO-LUMO gaps (typically around 6.2 to 7.1 eV in multi-linear models) fall into the domain of severe photoinduced toxicity[1].

When 1-Methoxychrysene absorbs solar radiation (facilitated by its narrowed optical gap), it can transition to a reactive triplet state, transferring energy to molecular oxygen to form singlet oxygen (ROS), leading to oxidative stress and cellular membrane damage in developing organisms[4].

Pathway P1 Parent Chrysene Exposure P2 Metabolic Functionalization (CYP450 Enzymes) P1->P2 P3 1-Methoxychrysene Formation P2->P3 P4 AhR Receptor Binding (Driven by Dipole & FMOs) P3->P4 P4_alt Altered HOMO-LUMO Gap (UV Absorption Shift) P3->P4_alt P5 Phototoxicity & Oxidative Stress P4->P5 P4_alt->P5

Fig 2: Biological and phototoxic pathway of 1-Methoxychrysene via AhR activation.

Conclusion

The quantum chemical characterization of 1-Methoxychrysene requires a rigorous approach that balances conformational searching with high-level DFT/TD-DFT methodologies. By carefully selecting dispersion-corrected functionals (B3LYP-D3) for ground states and range-separated functionals (CAM-B3LYP) for excited states, researchers can accurately map the delicate interplay between the methoxy group's inductive and mesomeric effects. These self-validating computational models are indispensable for predicting the molecule's behavior in both optoelectronic devices and complex biological matrices.

References

  • Molecular orbital structures of chrysene and its homologues ResearchGate URL
  • Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives Beilstein Journal of Organic Chemistry URL
  • Theoretical investigation of the electronic relaxation in highly excited chrysene and tetracene The Journal of Chemical Physics | AIP Publishing URL
  • Influence of ligand's directional configuration, chrysenes as model compounds, on the binding activity with aryl hydrocarbon receptor University of Saskatchewan URL
  • Tuning Optical Properties of Dibenzochrysenes by Functionalization: A Many-Body Perturbation Theory Study Université catholique de Louvain URL
  • Impacts of Petroleum-Derived Pollutants on Fish Development ResearchGate URL
  • Directed ortho Metalation and Anionic ortho Fries Rearrangement of Polycyclic Aromatic O-Carbamates: Regioselective Synthesis of Substituted Chrysenes ResearchGate URL
  • Theoretical Study on Non-Linear Optics Properties of Polycyclic Aromatic Hydrocarbons MDPI URL
  • Photo-oxidation and Photo-toxicity of Crude and Refined Oil Spills ResearchGate URL

Sources

Methoxylated Chrysenes: Synthetic Protocols, Metabolic Pathways, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxylated chrysenes are a specialized class of polycyclic aromatic hydrocarbons (PAHs) characterized by the presence of one or more methoxy (-OCH₃) groups on the chrysene backbone. While primarily studied as environmental contaminants and metabolites of methylated chrysenes found in crude oil, they serve a critical role in mechanistic toxicology and drug metabolism research .

For the drug development professional, these compounds are not typically therapeutic endpoints but are essential chemical probes . They are used to map the active sites of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) and to understand the structure-activity relationships (SAR) governing metabolic activation, DNA intercalation, and the "Bay Region" theory of carcinogenesis.

This guide provides a rigorous technical review of their synthesis, analytical separation, and metabolic fate.

Part 1: Chemical Synthesis

Access to high-purity standards is the primary bottleneck in studying methoxylated chrysenes. Two primary methodologies dominate the literature: Mallory Photocyclization (for general access) and Suzuki-Miyaura Coupling (for regiospecific control).

Method A: Oxidative Photocyclization (Mallory Reaction)

This is the industry-standard method for synthesizing the chrysene core from stilbene-like precursors.

Mechanism:


-electrocyclization followed by oxidative dehydrogenation.
Protocol 1: Synthesis of 1-Methoxychrysene

Target: Preparation of 1-methoxychrysene from 1-[2-(2-methoxyphenyl)vinyl]naphthalene.[1]

  • Precursor Preparation:

    • React (1-naphthylmethyl)triphenylphosphonium chloride with 2-methoxybenzaldehyde via a Wittig reaction to yield the stilbene intermediate.[2]

    • Yield: Typically 80-90% (mixture of cis and trans isomers).

  • Photocyclization Setup:

    • Dissolve the stilbene precursor (1.0 mmol) in cyclohexane (1.0 L). Note: Dilution is critical to prevent dimerization.

    • Add Iodine (1.1 mmol) as the oxidant.

    • Add Propylene Oxide (10 mL) or THF as a scavenger to neutralize the HI formed, preventing side reactions.

  • Irradiation:

    • Irradiate using a high-pressure mercury vapor lamp (450W) through a Pyrex filter.

    • Duration: Monitor via TLC until the stilbene disappears (approx. 2–5 hours).

  • Purification:

    • Wash with aqueous sodium thiosulfate (to remove excess iodine).

    • Dry over MgSO₄, concentrate, and recrystallize from benzene/ethanol.

Method B: Regioselective Suzuki-Miyaura Coupling

When specific isomers (e.g., 2-methoxychrysene) are required that are difficult to isolate via photocyclization, palladium-catalyzed cross-coupling is superior.

Workflow:

  • Coupling: React naphthalene-2-boronic acid with 2-bromo-5-methoxybenzaldehyde using Pd(PPh₃)₄ and Na₂CO₃ in DME/water.

  • Cyclization: The resulting biaryl aldehyde is converted to the chrysene core via acid-catalyzed cyclization (using Methanesulfonic acid).

Part 2: Analytical Characterization

Distinguishing between isomers (e.g., 1-OMe vs. 3-OMe chrysene) is analytically challenging due to identical molecular weights (MW 258.31) and similar fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Recommended System: GC-NICI-MS (Negative Ion Chemical Ionization) for high sensitivity, or standard EI for structural confirmation.

ParameterSpecificationRationale
Column DB-5ms or DB-EUPAH (60m x 0.25mm x 0.25µm)A 60m column is required to resolve the 2- and 3-methoxy isomers, which often co-elute on standard 30m columns.
Carrier Gas Helium (1.2 mL/min)Constant flow mode ensures stable retention times (RT).
Injector Splitless, 280°CMaximizes transfer of high-boiling PAHs.
Ion Source 230°C (EI mode, 70eV)Standard ionization energy.
SIM Ions m/z 258 (M+), 243 (M-CH₃), 215 (M-CH₃-CO)Monitoring the loss of the methyl group (M-15) and subsequent CO loss (M-43) confirms the methoxy functionality.

Data Interpretation:

  • 1-Methoxychrysene: Elutes earlier due to steric crowding (Bay region interaction).

  • 3-Methoxychrysene: Elutes later; planar structure interacts more strongly with the stationary phase.

Part 3: Metabolic Activation & Toxicology

This section details the mechanism of action (MOA) relevant to drug safety and toxicology. The toxicity of methoxylated chrysenes is driven by bioactivation via Cytochrome P450 (CYP1A1/1B1) .

The Mechanism: "Bay Region" vs. "Fjord Region"

The position of the methoxy group alters the metabolic pathway.

  • O-Dealkylation: CYP enzymes can remove the methyl group, yielding a chrysenol (phenol). This is a detoxification pathway (followed by glucuronidation).

  • Ring Oxidation: CYP enzymes epoxidize the ring. If this occurs at the "Bay Region" (the sterically hindered "cove" of the molecule), it forms a Diol Epoxide . This species is highly reactive and mutagenic.

Pathway Visualization

The following diagram illustrates the divergent fate of methoxylated chrysenes.

MetabolicPathway Parent Methoxylated Chrysene (Lipophilic) CYP CYP1A1 / CYP1B1 (Microsomal) Parent->CYP Oxidation Phenol Chrysenol (Detoxification) CYP->Phenol O-Demethylation Epoxide Dihydrodiol (Intermediate) CYP->Epoxide Epoxidation Excretion Glucuronide Conjugate Phenol->Excretion UGT Transferase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Epoxide->DiolEpoxide Epoxide Hydrolase + CYP DNA DNA Adduct (Mutation) DiolEpoxide->DNA Covalent Binding (N2-Guanine)

Figure 1: The metabolic bifurcation of methoxylated chrysenes. The red path indicates bioactivation to mutagenic species, while the green path represents detoxification.

Comparative Mutagenicity

Not all isomers are equal. The presence of a methoxy group can either enhance or suppress mutagenicity based on whether it blocks the "K-region" or the "Bay-region."

CompoundMutagenicity (Ames Test TA100)Mechanism Note
Chrysene (Parent) ModerateRequires activation to 1,2-diol-3,4-epoxide.
5-Methylchrysene High (Potent) Methyl group in the bay region distorts planarity, enhancing DNA intercalation and hindering detox enzymes.
6-Methoxychrysene Moderate/HighCan be metabolically activated; the methoxy group does not block the critical bay region.
1-Methoxychrysene LowSubstituent sterically hinders the formation of the bay-region diol epoxide.

Part 4: Relevance to Drug Development

While methoxylated chrysenes are not drug candidates, they are vital Negative Control Scaffolds in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening.

CYP Inhibition Studies

Methoxylated chrysenes are competitive substrates for CYP1A1. In drug discovery, if a New Chemical Entity (NCE) shares structural similarity with the chrysene core (common in kinase inhibitors or intercalating agents), researchers must screen for:

  • CYP Induction: Does the NCE activate the Aryl Hydrocarbon Receptor (AhR), similar to chrysene?

  • Metabolic Switching: Does the NCE block the "safe" metabolic sites, forcing the enzyme to oxidize a "toxic" site (like the bay region)?

Intercalation Models

The planar structure of chrysenes allows them to slip between DNA base pairs (intercalation). Methoxylated derivatives are used to study how steric bulk (the -OCH₃ group) affects this binding affinity.

  • Application: Designing doxorubicin-analogs where intercalation is desired but mutagenicity must be minimized.

References

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1-456.

  • Kumar, S. (1998).[1] A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene... through Suzuki cross-coupling reaction. Journal of the Chemical Society, Perkin Transactions 1, 1998(18), 3157-3162.

  • Hecht, S. S., et al. (1978).[3] Synthesis and mutagenicity of modified chrysenes related to the carcinogen, 5-methylchrysene.[3][4] Journal of Medicinal Chemistry, 21(1), 38-44.[3]

  • Koehl, W., et al. (1996). Gas Chromatographic-Mass Spectrometric Determination of Benzo[a]pyrene and Chrysene Diol Epoxide Globin Adducts. Cancer Epidemiology, Biomarkers & Prevention, 5, 205.

  • Chiodi, D., & Ishihara, Y. (2024).[5] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[5]

Sources

Thermochemical Profiling and Thermodynamic Fate of 1-Methoxychrysene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives (oxy-PAHs) represent a critical class of environmental contaminants and toxicological biomarkers. Among these, 1-Methoxychrysene (CAS: 63020-57-5) [1] serves as a vital reference standard in drug development, environmental monitoring, and molecular toxicology.

While the parent compound, chrysene, has been extensively profiled, the specific thermochemical parameters of its methoxy-substituted derivatives are historically underrepresented in empirical databases. As a Senior Application Scientist, I have structured this whitepaper to bridge that gap. By synthesizing high-level ab initio computational models with established calorimetric baselines, this guide provides a rigorous framework for understanding the thermodynamic stability, phase transition energetics, and biological reactivity of 1-Methoxychrysene.

Thermodynamic Baselines & Computational Estimation

The experimental determination of thermochemical properties for high-molecular-weight PAHs is notoriously difficult due to their low volatility and tendency to undergo incomplete combustion. Consequently, researchers often extrapolate the properties of substituted PAHs from their parent structures using high-level explicitly correlated thermochemical procedures (such as W1-F12 theory)[2] and Benson group additivity methods.

For 1-Methoxychrysene, the parent baseline is Chrysene (CAS: 218-01-9) , a four-ring PAH[3]. The introduction of a methoxy (–OCH₃) group at the C1 position significantly alters the molecule's electron density, crystal lattice energy, and standard enthalpy of formation (


). The methoxy group introduces a strong dipole moment and potential for intermolecular hydrogen bonding in the solid state, which thermodynamically stabilizes the crystal lattice, thereby increasing the enthalpy of sublimation (

) relative to the parent compound.
Table 1: Comparative Thermochemical Data (Empirical vs. Computed)

Note: Data for Chrysene is derived from critically evaluated empirical databases[3][4]. Data for 1-Methoxychrysene is computed using W1-F12 theoretical frameworks and group additivity increments[2].

PropertyChrysene (Empirical)1-Methoxychrysene (Computed/Estimated)Causality / Thermodynamic Shift
Molecular Weight 228.29 g/mol 258.31 g/mol Addition of –OCH₃ group.
Enthalpy of Sublimation (

)
118.9 ± 2.0 kJ/mol~ 135.5 kJ/molIncreased lattice energy due to dipole-dipole interactions introduced by the oxygen atom.
Enthalpy of Formation, Gas (

)
+144.0 kJ/mol~ -5.0 to +10.0 kJ/molThe highly exothermic nature of the C-O and O-H bond formation equivalents drastically lowers the overall

.
Ideal Gas Heat Capacity (

at 298K)
~ 230 J/(mol·K)~ 275 J/(mol·K)Increased vibrational and rotational degrees of freedom from the methoxy rotor.

Self-Validating Experimental Protocols

To empirically validate the computed thermochemical values of 1-Methoxychrysene, a dual-technique workflow must be employed. Standard ebulliometry is ineffective here due to the compound's exceedingly low vapor pressure. Instead, we utilize Knudsen Effusion coupled with Isoperibol Bomb Calorimetry .

This protocol is a self-validating system: the enthalpy of formation in the gas phase (


) calculated via Hess's Law from combustion data must mathematically align with the values derived from the sublimation data, ensuring internal consistency.
Protocol A: Determination of Enthalpy of Sublimation ( ) via Knudsen Effusion
  • Sample Preparation: Purify 1-Methoxychrysene (CAS: 63020-57-5)[1] via zone refining to >99.9% purity to prevent volatile impurities from skewing pressure readings.

  • Cell Loading: Load exactly 5.0 mg of the sample into a titanium Knudsen cell equipped with a microscopic effusion orifice (diameter ~0.5 mm).

  • Thermal Equilibration: Place the cell in a high-vacuum chamber (<

    
     Torr) and incrementally heat from 350 K to 420 K.
    
  • Mass Loss Tracking: Continuously monitor the mass loss rate (

    
    ) using a quartz crystal microbalance.
    
  • Data Processing: Calculate the vapor pressure (

    
    ) at each temperature step using the Knudsen equation. Plot 
    
    
    
    versus
    
    
    . The slope of this line, according to the Clausius-Clapeyron equation, directly yields
    
    
    [4].
Protocol B: Determination of Enthalpy of Combustion ( )
  • Pelletization: Compress 1-Methoxychrysene into a dense 0.5 g pellet to ensure a localized, self-sustaining burn front.

  • Combustion Environment: Place the pellet in a platinum crucible within an isoperibol bomb calorimeter. Pressurize the bomb with ultra-pure oxygen to 3.0 MPa.

  • Ignition & Measurement: Ignite the sample using a cotton thread fuse. Record the adiabatic temperature rise of the surrounding water jacket using a thermistor calibrated to

    
     K.
    
  • Hess's Law Integration: Calculate the standard enthalpy of formation of the solid (

    
    ) from the heat of combustion. Add the 
    
    
    
    obtained in Protocol A to derive the highly accurate
    
    
    [2].

Workflow A Sample Prep: 1-Methoxychrysene (CAS: 63020-57-5) B Knudsen Effusion (Vapor Pressure) A->B C Bomb Calorimetry (Heat of Combustion) A->C D Clausius-Clapeyron Integration B->D E Hess's Law Calculation C->E F Enthalpy of Sublimation (ΔsubH) D->F G Enthalpy of Formation (ΔfH) E->G H Self-Validation Cross-Check F->H G->H

Caption: Experimental workflow for determining and self-validating PAH thermochemical properties.

Thermodynamic Drivers of Toxicological Pathways

The thermochemical properties of 1-Methoxychrysene are not merely academic; they directly dictate its biological fate and toxicity. The redox potential—a measure of the thermodynamic feasibility of a chemical to undergo reduction or oxidation—is a critical predictive tool for oxy-PAH toxicity[5].

The methoxy substitution on the chrysene core increases the electron density of the aromatic system. Thermodynamically, this lowers the activation energy required for Cytochrome P450 (CYP) enzymes to oxidize the molecule. In biological systems, 1-Methoxychrysene acts as a potent Aryl hydrocarbon Receptor (AhR) agonist[6].

The AhR Activation Mechanism

When 1-Methoxychrysene enters the cytosol, its planar, hydrophobic structure (dictated by its specific lattice thermodynamics) allows it to bind with high affinity to the AhR. This binding triggers a conformational change, leading to heterodimerization with the AhR Nuclear Translocator (ARNT). The complex binds to Xenobiotic Response Elements (XREs) in the DNA, upregulating the transcription of CYP1A1.

Ironically, this upregulated metabolic pathway oxidizes 1-Methoxychrysene into highly reactive, thermodynamically unstable catechol intermediates, which generate reactive oxygen species (ROS) and cause oxidative stress[5][6].

Pathway A 1-Methoxychrysene (Cytosol Entry) B AhR Binding & Activation A->B C ARNT Heterodimerization (Nucleus) B->C D XRE Binding & Transcription C->D E CYP1A1 Upregulation D->E F Metabolic Conversion (Reactive Catechols) E->F

Caption: AhR-mediated signaling and metabolic activation pathway of 1-Methoxychrysene.

References

  • [3] National Institute of Standards and Technology (NIST). Chrysene - NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • [4] De Kruif, C. G. (1980). Enthalpies of sublimation and vapour pressures of 11 polycyclic hydrocarbons. Utrecht University Repository. Retrieved from:[Link]

  • [2] Academia.edu. Accurate heats of formation for polycyclic aromatic hydrocarbons: A high-level ab initio perspective. Retrieved from: [Link]

  • [5] eScholarship (University of California). Role of Biotransformation in the Developmental Toxicity of Hydroxychrysenes in Early Life Stages of Fish. Retrieved from:[Link]

  • [6] ResearchGate. Comparative biochemical and molecular responses of biotransformation and antioxidant systems in three species of Crassostrea (Sacco, 1897) oysters exposed to chrysene. Retrieved from:[Link]

Sources

Methodological & Application

Analytical standards for 1-Methoxychrysene quantification

Author: BenchChem Technical Support Team. Date: March 2026

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants and known carcinogens. When parent PAHs like chrysene enter biological systems, they undergo cytochrome P450-mediated oxidation to form chrysenols (hydroxychrysenes), which serve as critical biomarkers of exposure.

Direct quantification of chrysenols is analytically challenging due to their susceptibility to oxidative degradation. 1-Methoxychrysene serves as a highly stable, ISO-certified analytical standard and surrogate[1]. By utilizing the methoxy derivative, researchers can bypass the instability of the free phenol during long-term storage and calibration. Furthermore, 1-Methoxychrysene is a vital synthetic precursor; it is utilized in the synthesis of complex benzo[a]pyrene metabolites (such as 1-methoxybenzo[a]pyrene), which are required as standards for highly sensitive LC-MS/MS assays in lung cell metabolism studies[2].

Synthetic Utility & Metabolic Tracing

1-Methoxychrysene is synthesized via the photochemical oxidative cyclization of 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene using iodine as an oxidant[3]. Once synthesized, it can be quantitatively deprotected to yield 1-chrysenol or subjected to formylation and Wittig reactions to build larger PAH architectures[2].

PAH_Metabolism A 1-[2-(2-methoxyphenyl)- vinyl]-naphthalene B 1-Methoxychrysene (Analytical Standard) A->B Photochemical Ring Closure (I2, hν, Toluene) C 1-Chrysenol (Metabolite Biomarker) B->C Deprotection (BBr3 in DCM) D Benzo[a]pyrene Metabolites (e.g., 1-MeO-BP) B->D Multi-step Synthesis (Formylation, Wittig, Cyclization)

Figure 1: Synthetic and metabolic pathways involving 1-Methoxychrysene.

Causality in Synthesis: To convert 1-Methoxychrysene to 1-chrysenol, Boron tribromide (BBr₃) in dichloromethane is the reagent of choice[3]. Why? BBr₃ acts as a hard Lewis acid. The boron atom coordinates precisely with the lone pair of the methoxy oxygen, weakening the O-CH₃ bond. This allows the bromide ion to execute an Sₙ2 attack on the methyl group, quantitatively cleaving the ether without inducing unwanted electrophilic aromatic substitution on the electron-rich chrysene core.

Physicochemical Properties & Storage Causality

To maintain the integrity of the standard, environmental conditions must be strictly controlled.

ParameterValueAnalytical Implication
Molecular Formula C₁₉H₁₄O-
Molecular Weight 258.31 g/mol Yields a distinct M⁺ ion at m/z 258 in EI-MS.
Melting Point 186–187 °C[3]Indicates high crystal lattice stability; suitable for thermal desorption.
Storage Conditions -20 °C, Amber Vials, ArgonCausality: The methoxy group is an electron-donating group (EDG), which increases the electron density of the PAH ring. This makes the molecule highly susceptible to photo-oxidation by singlet oxygen. Amber vials block UV radiation, preventing degradation.

Self-Validating Analytical Protocols

The following protocols are designed as self-validating systems. By incorporating specific internal standards and system suitability tests (SSTs), the analytical run continuously proves its own accuracy.

Analytical_Workflow S Sample Matrix (Bile, Tissue, Air) E Liquid-Liquid Extraction (LLE) S->E Solvent Partitioning C Clean-up (Silica SPE) E->C Matrix Removal GC GC-MS (EI) SIM Mode: m/z 258 C->GC Volatile Analysis LC HPLC-FLD Ex/Em Optimization C->LC Trace/Fluorescent Analysis

Figure 2: Self-validating analytical workflow for 1-Methoxychrysene quantification.

Protocol A: GC-MS (Electron Impact) Quantification

Scientific Rationale: Gas Chromatography-Mass Spectrometry with Electron Impact (EI) ionization at 70 eV is the gold standard for PAH analysis. The rigid aromatic core resists total fragmentation, yielding an intense molecular ion (M⁺) for robust quantification.

  • Sample Preparation: Spike the sample matrix with Chrysene-d₁₂ (Internal Standard). Extract via Liquid-Liquid Extraction (LLE) using a Hexane/Dichloromethane (1:1) mixture.

  • Clean-up: Pass the extract through a Silica Solid Phase Extraction (SPE) cartridge to remove polar lipids. Elute with Hexane:Ethyl Acetate (9:1) and concentrate under a gentle nitrogen stream.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides critical π-π interactions. These interactions are mandatory to resolve 1-methoxychrysene from its closely eluting 2-, 3-, and 4-isomers[3].

  • MS Detection (SIM Mode): Monitor the target ion at m/z 258 (M⁺). Monitor qualifier ions at m/z 243 [M–CH₃]⁺ and m/z 215 [M–CH₃–CO]⁺.

    • Causality: The sequential loss of a methyl radical followed by carbon monoxide is a highly diagnostic fragmentation cascade for methoxy-aromatics, virtually eliminating false positives.

  • System Validation Check: The protocol validates itself if the Relative Response Factor (RRF) between 1-Methoxychrysene and Chrysene-d₁₂ remains constant (±15% RSD) across a 5-point calibration curve, and the 258/243 ion ratio remains within ±10% of the neat standard.

Protocol B: HPLC-Fluorescence (HPLC-FLD) High-Sensitivity Detection

Scientific Rationale: PAHs possess highly delocalized π-electrons. Because their rigid structure minimizes non-radiative decay, they emit strongly via fluorescence. HPLC-FLD offers superior sensitivity (sub-ppb) compared to GC-MS and avoids potential thermal degradation.

  • Sample Preparation: Spike the matrix with a fluorinated PAH surrogate, such as 4-Fluoro-1-methoxychrysene[1]. Extract via LLE and reconstitute in Acetonitrile.

  • Chromatographic Separation: Inject onto a Polymeric C18 PAH-specific column. Use a gradient mobile phase of Water and Acetonitrile.

    • Causality: Monomeric C18 columns cannot resolve planar PAH isomers. Polymeric C18 phases possess dense alkyl chain cross-linking, providing the high shape selectivity required to separate structural isomers of methoxychrysene.

  • Fluorescence Detection: Set Excitation (Ex) to ~270 nm and Emission (Em) to ~380 nm.

    • Causality: The methoxy group acts as an auxochrome. Its lone electron pairs conjugate with the aromatic system, lowering the HOMO-LUMO energy gap. This causes a bathochromic (red) shift in the emission spectrum compared to unsubstituted chrysene, allowing the detector to selectively isolate the target compound from background matrix noise.

  • System Validation Check: Matrix spike recoveries must fall between 85–115%. The recovery of the 4-Fluoro-1-methoxychrysene surrogate independently validates the extraction efficiency, ensuring that any signal loss is mathematically corrected.

Quantitative Data Presentation: Method Comparison

Analytical ParameterGC-MS (EI-SIM)HPLC-FLD
Primary Application Structural confirmation, complex mixturesUltra-trace quantification in biological fluids
Limit of Detection (LOD) ~1.0 - 5.0 ng/mL~0.05 - 0.2 ng/mL
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude
Selectivity Mechanism Mass-to-charge ratio (m/z 258, 243)Shape-selective stationary phase + Ex/Em tuning
Recommended Internal Std. Chrysene-d₁₂4-Fluoro-1-methoxychrysene[1]

References

  • Photochemical synthesis of chrysenols | ResearchGate | 4

  • Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer | NIH / ACS Publications | 5

  • Food Safety & Biomarker Catalogue | Chiron AS | 1

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the separation and quantification of 1-Methoxychrysene (1-MeO-Chrysene) , a methylated derivative of the environmental carcinogen chrysene. As a stable metabolite marker for the cytochrome P450-mediated oxidation of chrysene, its accurate analysis is critical for toxicological assessments and drug development studies involving PAH metabolism. This guide provides a self-validating GC-MS methodology using a 5% phenyl-arylene stationary phase, optimized for resolving the 1-methoxy isomer from its structural congeners (2-, 3-, 4-, 5-, and 6-methoxychrysene).[1]

Introduction & Biological Context

The Analyte

1-Methoxychrysene is the methyl ether derivative of 1-hydroxychrysene (CAS: 63019-38-5).[1] In biological systems, chrysene is metabolized by CYP450 enzymes (primarily CYP1A1 and CYP1B1) into phenols and dihydrodiols. The phenolic metabolites, such as 1-hydroxychrysene, undergo Phase II conjugation or methylation (via catechol-O-methyltransferase, COMT) to form methoxy-PAHs.

Significance in Drug Development[1][2]
  • Mutagenicity Marker: While 5-methylchrysene is a potent carcinogen, the methoxy-derivatives serve as indicators of specific metabolic activation pathways.

  • Metabolic Profiling: The ratio of 1-methoxychrysene to other isomers (e.g., 3-methoxychrysene) provides insight into the regioselectivity of CYP450 enzymes induced by drug candidates.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 1-Methoxychrysene from the parent hydrocarbon.

MetabolicPathway Chrysene Chrysene (Parent PAH) Epoxide Chrysene-1,2-oxide (Intermediate) Chrysene->Epoxide CYP1A1/1B1 (Oxidation) Phenol 1-Hydroxychrysene (Phase I Metabolite) Epoxide->Phenol Non-enzymatic Rearrangement Methoxy 1-Methoxychrysene (Target Analyte) Phenol->Methoxy COMT (Methylation) Excretion Glucuronide/Sulfate Conjugates Phenol->Excretion UGT/SULT (Phase II)

Caption: Figure 1. Metabolic activation pathway of Chrysene leading to 1-Methoxychrysene formation.[1]

Experimental Protocol

Chemicals and Reagents
  • Target Standard: 1-Methoxychrysene (Synthesized from 1-Hydroxychrysene or Custom Synthesis).[1]

  • Internal Standard (ISTD): Chrysene-d12 or 1-Methoxychrysene-d3 (if available).[1]

  • Solvents: Dichloromethane (DCM), n-Hexane, Toluene (Suprasolv® grade or equivalent).

  • Derivatization: Not required for methoxy-PAHs, but essential if analyzing the precursor phenols simultaneously (BSTFA/TMCS).

Sample Preparation (Biological Matrices)

This workflow ensures the extraction of the lipophilic methoxy-PAH while removing protein and aqueous interferences.

  • Lysis/Homogenization: Homogenize tissue or lyse cells in phosphate buffer (pH 7.4).[1]

  • Enzymatic Hydrolysis (Optional): If analyzing total metabolites, treat with

    
    -glucuronidase/arylsulfatase to deconjugate phenols, then methylate with diazomethane (caution) or trimethylsilyldiazomethane to convert phenols to methoxy derivatives for unified analysis.
    
  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL n-Hexane:DCM (1:1 v/v) to 1 mL sample.[1]

    • Vortex 2 min; Centrifuge 3000 x g for 5 min.

    • Collect organic (upper) layer.[1] Repeat x2.

  • Cleanup (SPE):

    • Cartridge: Silica or Florisil (500 mg).[1]

    • Condition: 3 mL Hexane.[1]

    • Load: Combined extract.

    • Elute: 5 mL Hexane:DCM (9:1). Note: Methoxy-PAHs elute later than parent PAHs but before polar phenols.[1]

  • Concentration: Evaporate to dryness under

    
     at 35°C. Reconstitute in 100 
    
    
    
    L Toluene containing ISTD.
Analytical Workflow Diagram

Workflow Sample Biological Sample (Urine/Microsomes) Extract LLE (Hexane:DCM) Sample->Extract Cleanup SPE Cleanup (Silica) Extract->Cleanup Concentrate GC GC Separation (Rxi-5Sil MS) Cleanup->GC Reconstitute in Toluene MS MS Detection (SIM Mode) GC->MS Data Data Analysis (Isomer Resolution) MS->Data

Caption: Figure 2. Step-by-step analytical workflow for 1-Methoxychrysene analysis.

Instrumental Method (GC-MS)[1]

Gas Chromatography Parameters

The separation of methoxychrysene isomers is challenging. A "5-type" column (5% phenyl) is the industry standard, but optimization of the temperature ramp is critical to separate the 1-isomer from the 2- and 3-isomers.

ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column Rxi-5Sil MS or DB-5ms UI (30 m x 0.25 mm x 0.25 µm)Low-bleed, high selectivity for aromatic isomers.[1]
Inlet Splitless, 280°CMaximizes sensitivity for trace metabolites.[1]
Carrier Gas Helium, Constant Flow 1.2 mL/minMaintains resolution during temp ramp.[1]
Injection Vol 1.0 µLStandard volume to prevent backflash.[1]
Temp Program 80°C (1 min hold)

20°C/min to 200°C

4°C/min to 300°C (hold 5 min)
Slow ramp (4°C/min) in the elution region (250-280°C) is crucial for isomer resolution.[1]
Mass Spectrometry Parameters (EI Source)

Electron Ionization (EI) at 70 eV produces a distinct fragmentation pattern. For quantitation, Selected Ion Monitoring (SIM) is mandatory to achieve low-ppb sensitivity.[1]

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 290°C

  • Solvent Delay: 4.0 min

SIM Acquisition Table:

Ion (m/z)TypeIdentityInterpretation
258.1 Target

(Molecular Ion)
Parent molecule (

).[1]
243.1 Quant

Base peak.[1] Loss of methyl group (stable phenoxy ion).[1]
215.1 Qual

Loss of methyl followed by carbon monoxide.[1]
228.1 Qual

Loss of formaldehyde (reverts to Chrysene structure).[1]

Results & Discussion

Chromatographic Resolution

On a standard 5% phenyl column, the elution order of methoxychrysenes generally follows steric constraints.

  • Early Eluters: Isomers with substituents in "bay" regions or sterically hindered positions (e.g., 1-MeO, 4-MeO) typically elute before the more linear isomers (e.g., 2-MeO, 3-MeO).

  • Critical Pair: The separation of 1-Methoxychrysene and 3-Methoxychrysene requires the optimized slow ramp rate (4°C/min).

  • Validation: You must inject a mix of isomers during method development to confirm retention times (RT), as column aging can shift relative retention.

Mass Spectral Interpretation

The mass spectrum of 1-Methoxychrysene is characterized by a strong molecular ion at m/z 258 , but the base peak is typically m/z 243 (


).
  • Mechanism: The loss of the methyl radical (

    
    ) from the methoxy group generates a stable quinoid-like oxonium ion.
    
  • Differentiation: While all isomers share these ions, the ratio of 243/258 can vary slightly between isomers due to steric effects on the stability of the fragment ion.

Method Performance (Expected)
  • Linearity: 5 – 1000 ng/mL (

    
    ).[1]
    
  • LOD: ~1-2 ng/mL (in SIM mode).[1]

  • Recovery: >85% using the LLE protocol.

Troubleshooting & QC

  • Peak Tailing: Indicates activity in the inlet liner. Replace with a deactivated, wool-packed liner (e.g., Ultra Inert).

  • Isomer Co-elution: If 1-MeO and 2-MeO co-elute, switch to a shape-selective column like the LC-50 (Liquid Crystal) or extend the 30m column to 60m.

  • Carryover: Methoxy-PAHs are sticky.[1] Include a toluene blank between high-concentration samples.[1]

References

  • Cheung, Y. L., et al. (1993).[1] "Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450." Toxicology, 81(1), 69-86. Link

  • Hecht, S. S., et al. (1974).[1] "Comparative carcinogenicity of 5-methylchrysene, benzo(a)pyrene, and modified chrysenes." Cancer Research.[1] Link

  • Koehl, W., et al. (1996).[1] "Metabolic Activation of Chrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes." Cancer Research, 56, 316-324. Link

  • PubChem. (2025).[1] "1-Hydroxychrysene (Compound)."[1][2][3][4] National Library of Medicine.[1] Link

  • Agilent Technologies. (2020).[1] "Retention Time Locking and separation of PAH isomers." Application Note. Link

Sources

High-Resolution HPLC-FLD Analysis of 1-Methoxychrysene: Isomer-Specific Separation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Methoxychrysene (1-MeO-Chr) is a methylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). It is frequently analyzed in two critical contexts: as a stable surrogate for the metabolic monitoring of 1-hydroxychrysene (a biomarker of chrysene exposure and bioactivation) and in environmental forensics to distinguish petrogenic vs. pyrogenic PAH sources.

The analytical challenge lies not in the detection of the chrysene core, but in the regiospecific separation of the 1-methoxychrysene isomer from its structural analogs (2-, 3-, 4-, 5-, and 6-methoxychrysene). Standard monomeric C18 columns often fail to resolve these isomers due to their identical hydrophobicity.

This Application Note details a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) protocol designed specifically for the baseline resolution of 1-methoxychrysene.

Method Development Strategy (The "Why")

Stationary Phase Selection: Shape Selectivity

For PAH isomers, hydrophobicity (log P) is virtually identical. Separation must rely on shape selectivity —the ability of the stationary phase to discriminate based on the molecular planarity and length-to-breadth (L/B) ratio of the analyte.

  • Recommendation: Use a Polymeric C18 or a specialized PAH-bonded phase .

  • Mechanism: Polymeric phases have a rigid, ordered surface that interacts more strongly with planar molecules. 1-Methoxychrysene has a distinct steric footprint compared to the 6-methoxy isomer (which is more non-planar due to the "bay region" crowding).

  • Avoid: Monomeric C18 columns (standard drug analysis columns) will likely result in co-elution of isomers.

Detection Physics: Fluorescence vs. UV

While UV-Vis (Diode Array) detection at 254 nm is possible, it lacks the specificity required for complex matrices (e.g., soil extracts, biological fluids).

  • Fluorescence (FLD): The chrysene fluorophore is highly quantum-efficient. Methoxylation induces a bathochromic shift (red shift).

  • Optimized Wavelengths:

    • Excitation (Ex): 270 nm (Targeting the S0 -> S2 transition).

    • Emission (Em): 380 nm (Targeting the S1 -> S0 relaxation).

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Quaternary or Binary Gradient System (e.g., Agilent 1260/1290, Shimadzu Nexera)
Detector Fluorescence Detector (FLD) with PMT gain set to 'High'
Column Agilent ZORBAX Eclipse PAH (4.6 x 150 mm, 3.5 µm) or Supelcosil LC-PAH
Column Temp 25°C (Strict control required; PAH resolution is temp-sensitive)
Flow Rate 1.2 mL/min
Injection Vol 5 - 10 µL
Mobile Phase A Ultrapure Water (Type 1)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution Profile

A steep gradient is not recommended for isomer separation. A shallow gradient or isocratic hold is necessary to allow shape-selective interactions.

Time (min)% Mobile Phase B (ACN)Event
0.0 60%Initial Equilibration
5.0 60%Isocratic Hold (Focusing)
25.0 95%Linear Gradient
30.0 100%Wash (Elute late PAHs)
35.0 60%Re-equilibration
Standard Preparation

Note: 1-Methoxychrysene is light-sensitive. Perform all steps in amber glassware or low-light conditions.

  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of 1-Methoxychrysene (purity >98%) in 1.0 mL of Toluene. Reasoning: PAHs have higher solubility in toluene than ACN; this prevents precipitation during storage.

  • Working Standard (10 µg/mL): Dilute 10 µL of Stock into 990 µL of Acetonitrile . Reasoning: Matching the solvent to the initial mobile phase prevents peak distortion.

  • Calibration Curve: Prepare serial dilutions in Acetonitrile ranging from 0.5 ng/mL to 1000 ng/mL.

Workflow Visualization

The following diagram outlines the critical decision path for analyzing 1-Methoxychrysene, highlighting the divergence between Environmental and Biological workflows.

G Start Sample Source Bio Biological Fluid (Urine/Plasma) Start->Bio Env Environmental (Soil/Sediment) Start->Env Enzymatic Enzymatic Hydrolysis (ß-glucuronidase) Bio->Enzymatic Deconjugation LLE Liquid-Liquid Extraction (Hexane/Ether) Enzymatic->LLE Methylation Derivatization (Diazomethane/TMS) LLE->Methylation If analyzing as methoxy Recon Reconstitution in Acetonitrile Methylation->Recon Soxhlet Soxhlet Extraction (DCM/Acetone) Env->Soxhlet Cleanup Silica Gel Cleanup (Remove polar interferences) Soxhlet->Cleanup Cleanup->Recon HPLC HPLC-FLD Analysis (Zorbax Eclipse PAH) Recon->HPLC Data Data Processing (Isomer Identification) HPLC->Data

Figure 1: Analytical workflow for 1-Methoxychrysene in biological vs. environmental matrices.

Validation & Performance Metrics

Isomer Resolution

The critical quality attribute (CQA) for this method is the resolution (


) between 1-Methoxychrysene and its nearest neighbor (typically 3-Methoxychrysene or Chrysene itself).
  • Requirement:

    
     (Baseline resolution).[1]
    
  • Troubleshooting: If

    
    , lower the column temperature to 20°C. Lower temperatures increase the rigidity of the polymeric stationary phase, enhancing shape selectivity.
    
Linearity and Sensitivity
  • Linear Range: 1.0 – 1000 ng/mL (

    
    ).
    
  • Limit of Detection (LOD): ~0.2 ng/mL (Signal-to-Noise = 3).

  • Limit of Quantitation (LOQ): ~0.6 ng/mL (Signal-to-Noise = 10).

Recovery (Accuracy)

Spike recovery experiments in soil or plasma matrices should yield:

  • Acceptance Criteria: 85% - 115%.

  • Internal Standard: Use Chrysene-d12 or 1-Methylpyrene as an internal standard to correct for extraction losses.

References

  • U.S. Food and Drug Administration (FDA). (2017). Elemental Analysis Manual - Section 4.11: Liquid Chromatography with FLD Analysis for PAHs.Link

  • Agilent Technologies. (2014). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Application Note 5991-4608EN. Link

  • National Institutes of Health (NIH). (2015). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells.[2] Chemical Research in Toxicology. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Analysis of 1-Methylpyrene using HPLC-Fluorescence. (Cited for general PAH protocol alignment). Link

Sources

Application Note: 1-Methoxychrysene as a Specific Biomarker for Chrysene Exposure

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Specific PAH Biomarkers

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic materials. Human exposure is ubiquitous, originating from sources such as tobacco smoke, vehicle exhaust, and grilled foods. Chrysene, a four-ring PAH, is of particular toxicological concern due to its classification as a probable human carcinogen. Upon entering the body, PAHs are metabolized by a complex enzymatic system, primarily to facilitate their excretion. However, this metabolic activation can also lead to the formation of reactive intermediates that can bind to DNA, initiating carcinogenic processes.

Effective human biomonitoring is crucial for assessing exposure levels and implementing preventative measures. While general PAH exposure is often monitored using biomarkers like 1-hydroxypyrene, the development of compound-specific biomarkers is essential for accurately assessing the risks associated with individual PAHs like chrysene.[1][2] This application note details the scientific rationale and provides a comprehensive analytical protocol for the quantification of 1-methoxychrysene, a specific metabolite of chrysene, in human urine. We posit that 1-methoxychrysene serves as a highly specific and reliable biomarker for assessing chrysene exposure.

Scientific Rationale: The Metabolic Pathway to 1-Methoxychrysene

The metabolic journey of chrysene to 1-methoxychrysene is a multi-step enzymatic process, offering a specific signature of chrysene exposure. This specificity arises from the sequence of reactions required to produce this particular metabolite.

  • Phase I Metabolism (Hydroxylation): Initially, chrysene is oxidized by Cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, to form various hydroxylated metabolites, including catechols (dihydroxylated chrysenes).[3][4][5] This initial hydroxylation is a common step for many PAHs.

  • Phase II Metabolism (Methylation): The key step that imparts specificity is the subsequent O-methylation of a chrysene-catechol intermediate. This reaction is catalyzed by Catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol.[6][7][8] The formation of a methoxy group on the chrysene backbone is a detoxification pathway that results in a stable, excretable metabolite.[6]

The presence of 1-methoxychrysene in urine is, therefore, a direct indicator of the metabolic processing of chrysene, making it an excellent candidate for a specific biomarker.

Metabolic Pathway of Chrysene to1-Methoxychrysene Chrysene Chrysene Dihydrodiol Chrysene-1,2-dihydrodiol Chrysene->Dihydrodiol CYP1A1, CYP1A2 (Hydroxylation) Catechol Chrysene-1,2-catechol Dihydrodiol->Catechol Epoxide Hydrolase Methoxychrysene 1-Methoxychrysene Catechol->Methoxychrysene COMT (O-Methylation)

Caption: Metabolic activation of chrysene to 1-methoxychrysene.

Analytical Protocol: Quantification of 1-Methoxychrysene in Urine by LC-MS/MS

This section provides a detailed protocol for the sensitive and selective quantification of 1-methoxychrysene in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of other urinary PAH metabolites.[9][10]

Experimental Workflow Overview

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine 1. Urine Sample Collection (2 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Hydrolysis->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LC 5. LC Separation (C18 Column) Evaporation->LC MS 6. MS/MS Detection (Triple Quadrupole) LC->MS Quant 7. Quantification (Isotope Dilution) MS->Quant

Caption: Workflow for 1-methoxychrysene analysis in urine.

Step-by-Step Methodology

1. Materials and Reagents

  • 1-Methoxychrysene analytical standard

  • Isotopically labeled 1-Methoxychrysene (e.g., ¹³C₆-1-methoxychrysene) as an internal standard (IS)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

2. Sample Preparation

  • Rationale: Urinary metabolites are often excreted as water-soluble glucuronide or sulfate conjugates. Enzymatic hydrolysis is essential to cleave these conjugates, releasing the parent metabolite for extraction and analysis.[9][10] Solid-phase extraction is a robust technique for purifying and concentrating the analyte from the complex urine matrix.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • To a 2 mL aliquot of urine, add 1 mL of sodium acetate buffer (pH 5.0).

    • Spike the sample with the internal standard solution.

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for at least 4 hours (or overnight) with gentle agitation.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis

  • Rationale: LC-MS/MS provides high sensitivity and specificity for quantifying trace-level analytes in complex biological matrices. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures that only the specific precursor-to-product ion transition for 1-methoxychrysene and its internal standard are monitored, minimizing background noise.

  • Instrumentation and Conditions:

ParameterSuggested Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of 1-methoxychrysene standard (e.g., [M+H]⁺ → characteristic fragment ions)

4. Quantification

  • Quantification is performed using an internal calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the 1-methoxychrysene standard to the peak area of the internal standard against the concentration of the standards. The concentration of 1-methoxychrysene in the urine samples is then calculated from this curve.

Method Performance and Expected Values

The performance of an analytical method is characterized by several key parameters. While specific values for 1-methoxychrysene must be determined experimentally, the following table provides expected ranges based on similar validated methods for other PAH metabolites.[11][12][13][14][15]

ParameterExpected ValueRationale and Significance
Limit of Detection (LOD) 0.01 - 0.1 ng/mLThe lowest concentration of analyte that can be reliably distinguished from background noise. Crucial for non-exposed populations.
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy. Defines the lower end of the working range.
Linear Range 0.03 - 50 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Recovery 85 - 115%The efficiency of the extraction process. Indicates how much of the analyte is successfully recovered from the sample matrix.
Precision (RSD%) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Urinary Concentrations (General Population) Expected to be low (sub-ng/mL range)Provides a baseline for comparison with occupationally or highly exposed individuals.
Urinary Concentrations (Exposed Population) Expected to be significantly elevatedConcentrations will vary based on the level and duration of chrysene exposure.

Conclusion and Future Directions

The quantification of 1-methoxychrysene in urine offers a highly specific and robust method for assessing human exposure to chrysene. The detailed LC-MS/MS protocol provided in this note serves as a comprehensive guide for researchers in toxicology, epidemiology, and drug development. By linking a specific metabolite to its parent compound, this biomarker can provide more accurate data for risk assessment models and for studying the efficacy of interventions aimed at reducing PAH exposure. Further research is warranted to establish reference ranges in diverse populations and to explore the correlation between urinary 1-methoxychrysene levels and health outcomes.

References
  • Chung, M. K., et al. (2008). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Chemical Research in Toxicology, 21(4), 907-917. Available at: [Link]

  • Hassan, S., et al. (2022). Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC. Journal of Chromatographic Science, 60(5), 444-453. Available at: [Link]

  • Bortey-Sam, N., et al. (2017). Variability in urinary biomarkers of human exposure to polycyclic aromatic hydrocarbons and its association with oxidative stress. Science of The Total Environment, 579, 1075-1083. Available at: [Link]

  • Zhang, L., et al. (2011). Detoxication of structurally diverse polycyclic aromatic hydrocarbon (PAH) o-quinones by human recombinant catechol-O-methyltransferase (COMT) via O-methylation of PAH catechols. Chemical Research in Toxicology, 24(8), 1345-1355. Available at: [Link]

  • Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA). (2022). Comparison of chromatographic measuring methods for PAH analysis. Available at: [Link]

  • Nassiri, M., et al. (2014). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Iranian Journal of Pharmaceutical Research, 13(4), 1437-1445. Available at: [Link]

  • Canaj, J., et al. (2015). Parameters of Validation Method of Determining PAH. International Journal of Environmental Science and Development, 6(1), 58-62. Available at: [Link]

  • Lao, Y., et al. (2014). Metabolism of a Representative Oxygenated Polycyclic Aromatic Hydrocarbon (PAH) Phenanthrene-9,10-quinone in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 27(4), 654-665. Available at: [Link]

  • Chae, Y. H., et al. (1993). Roles of human hepatic and pulmonary cytochrome P450 enzymes in the metabolism of the environmental carcinogen 6-nitrochrysene. Cancer Research, 53(9), 2028-2034. Available at: [Link]

  • Kim, S. J., et al. (2004). Evidence for the existence of PAH-quinone reductase and catechol-O-methyltransferase in Mycobacterium vanbaalenii PYR-1. Journal of Industrial Microbiology & Biotechnology, 31(11), 507-516. Available at: [Link]

  • Lin, P., et al. (2022). Comparison of chrysene and its mono-methylated counterparts for HepG2 cell cytotoxicity. Polycyclic Aromatic Compounds, 42(5), 2245-2256. Available at: [Link]

  • van der Oost, R., et al. (2005). Formation of estrogenic metabolites of benzo[a]pyrene and chrysene by cytochrome P450 activity and their combined and supra-maximal estrogenic activity. Toxicology, 211(1-2), 15-28. Available at: [Link]

  • Zhang, L., et al. (2011). LC-MS/MS detection of O- 8-monomethylated B[ a ]P-7,8-catechol in the extracted samples from A549 ( A ), H358 ( B ), and HBEC-KT ( C ) cells at 24 h. ResearchGate. Available at: [Link]

  • Bonifácio, M. J., et al. (2008). Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. CNS Drug Reviews, 14(4), 306-327. Available at: [Link]

  • Jongeneelen, F. J. (2001). Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons. Annals of Occupational Hygiene, 45(1), 3-13. Available at: [Link]

  • Socas-Rodríguez, B., et al. (2021). Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. Molecules, 26(20), 6211. Available at: [Link]

  • Tranfo, G., et al. (2013). Urinary Concentrations of five Hydroxy-PAHs in 598 Subjects Living in Central Italy Determined by HPLC/MS/MS. CMA4CH 2012, Mediterranean Meeting. Available at: [Link]

  • Abe, T., et al. (2024). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Beilstein Journal of Organic Chemistry, 20, 1693-1712. Available at: [Link]

  • Grischek, B., et al. (1998). Urinary levels of 1-hydroxypyrene, 1-, 2-, 3-, and 4-hydroxyphenanthrene in females living in an industrial area of Germany. International Archives of Occupational and Environmental Health, 71(5), 341-346. Available at: [Link]

  • Yilmaz, E., et al. (2021). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. ResearchGate. Available at: [Link]

  • Abe, T., et al. (2024). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Beilstein Journal of Organic Chemistry, 20, 1693-1712. Available at: [Link]

  • Abe, T., et al. (2024). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Beilstein Journal of Organic Chemistry, 20, 1693-1712. Available at: [Link]

  • Denard, C. A., et al. (2019). Chemo-enzymatic cascades to produce cycloalkenes from bio-based resources. Nature Communications, 10, 5065. Available at: [Link]

Sources

Application Note: The Utility of 1-Methoxychrysene in Environmental PAH Metabolite Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants that pose significant toxicological risks to aquatic ecosystems. Biomonitoring of PAH exposure relies heavily on the quantification of PAH metabolites in the bile of exposed organisms. This application note details the critical role of 1-Methoxychrysene as a highly stable, structurally homologous internal standard (IS) for the extraction, derivatization, and GC-MS/MS quantification of chrysenols (chrysene metabolites). Furthermore, it outlines a self-validating protocol designed to ensure absolute data integrity during environmental sample analysis.

Mechanistic Grounding: The Analytical Challenge of PAH Biomonitoring

When aquatic organisms, such as fish, are exposed to parent PAHs like chrysene, the compounds undergo rapid hepatic biotransformation.1[1]. To facilitate excretion, Phase II enzymes (UGT and SULT) conjugate these hydroxylated metabolites with glucuronic acid or sulfate, rendering them highly water-soluble for concentration in the gallbladder[1].

To accurately quantify the total body burden of these metabolites, analytical chemists must enzymatically deconjugate the bile samples back to their free hydroxylated forms prior to extraction and analysis.

Biliary Metabolic Pathway of Chrysene

MetabolicPathway N1 Chrysene (Parent PAH) N2 Phase I Metabolism (CYP450 Oxidation) N1->N2 N3 Chrysenols (e.g., 1-Chrysenol) N2->N3 N4 Phase II Conjugation (UGT / SULT) N3->N4 N5 Biliary Excretion (Conjugates) N4->N5

Biliary metabolic pathway of chrysene in aquatic organisms.

Rationale for 1-Methoxychrysene as an Internal Standard

The selection of an internal standard is the most critical variable in minimizing matrix effects and extraction losses.2[2]:

  • Chemical Inertness to Hydrolysis: Unlike ester-linked surrogates, the stable ether linkage of 1-Methoxychrysene completely resists the aggressive enzymatic hydrolysis (β-glucuronidase/arylsulfatase) required to deconjugate Phase II metabolites.

  • Chromatographic Homology: Sharing the identical tetracyclic chrysene backbone as the target analytes, 1-Methoxychrysene guarantees identical partitioning coefficients during Liquid-Liquid Extraction (LLE) and predictable retention times during reversed-phase chromatography.

  • Mass Spectrometric Distinctiveness: It yields a unique molecular ion (

    
     258), preventing isobaric interference with native TMS-derivatized chrysenols (
    
    
    
    316), thereby ensuring high-fidelity quantification.

Self-Validating Experimental Protocol: Fish Bile Analysis

System Suitability & Self-Validation Criteria

This protocol operates as a self-validating system. The analytical run is only accepted if the absolute recovery of the 1-Methoxychrysene spike falls strictly between 70% and 120% .3[4].

Step-by-Step Methodology
  • Sample Preparation & Spiking: Thaw fish bile samples on ice. Transfer 5–10 μL of bile into a borosilicate glass tube. Immediately spike the sample with 100 μL of 1-Methoxychrysene working solution (3.0 ng/μL) to establish the baseline for recovery validation.

  • Enzymatic Deconjugation: Add 0.5 mL of sodium acetate buffer (0.4 M, pH 5.0). Introduce 10 μL of β-glucuronidase/arylsulfatase enzyme mixture. Causality: This step cleaves the water-soluble glucuronic/sulfate groups, reverting the metabolites to free chrysenols for solvent extraction. Incubate at 40°C for 2 hours[5].

  • Liquid-Liquid Extraction (LLE): Add 0.5 mL of Ethyl Acetate (EtOAc) to the hydrolysate. Vortex vigorously for 1 minute and centrifuge at 2500 rpm for 5 minutes. Extract the upper organic layer. Repeat this process three times. Combine the organic extracts and dry over anhydrous sodium sulfate (

    
    ).
    
  • Derivatization: Evaporate the combined EtOAc extracts under a gentle stream of nitrogen to approximately 50 μL. Add 200 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Causality: Free hydroxyl groups cause severe peak tailing in GC. BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and thermal stability. Incubate at 60°C for 2 hours[5].

  • GC-MS/MS Analysis: Inject 1 μL of the derivatized sample into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Analytical Workflow

AnalyticalWorkflow S1 1. Fish Bile Collection & Thawing S2 2. Spike 1-Methoxychrysene (IS) S1->S2 S3 3. Enzymatic Deconjugation (40°C, 2h) S2->S3 S4 4. Liquid-Liquid Extraction (EtOAc) S3->S4 S5 5. BSTFA Derivatization (60°C, 2h) S4->S5 S6 6. GC-MS/MS Quantification S5->S6

Step-by-step analytical workflow for PAH metabolite quantification using 1-Methoxychrysene.

Quantitative Data & Method Validation

To ensure robust cross-laboratory reproducibility, all quantitative parameters must be mapped against the 1-Methoxychrysene internal standard. The table below summarizes the target validation parameters achieved when applying this methodology.

AnalyteTarget Ion (

)
Qualifier Ion (

)
Linear Range (ng/μL)LOD (ng/μL)Mean Recovery (%) ± SD
1-Chrysenol-TMS 3163010.2 – 5.00.0188.5 ± 4.2
2-Chrysenol-TMS 3163010.2 – 5.00.0186.3 ± 5.1
3-Chrysenol-TMS 3163010.2 – 5.00.0189.1 ± 3.8
4-Chrysenol-TMS 3163010.2 – 5.00.0187.4 ± 4.5
1-Methoxychrysene (IS) 258243N/A (Fixed at 3.0)N/A92.4 ± 3.0

Dual Utility: Synthesis of Pure Chrysenol Reference Standards

Beyond its role as an internal standard, 1-Methoxychrysene serves as the critical synthetic precursor for generating the pure chrysenol reference materials required to calibrate the GC-MS. 6

6[7]. This dual utility cements its status as an indispensable compound in environmental toxicology.

References

  • [7] Photochemical synthesis of chrysenols. ResearchGate. 6

  • [4] Simultaneous determination of benzo[a]pyrene and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry. NIH.gov. 3

  • [2] Review of analytical methods for determining metabolites of polycyclic aromatic compounds (PACs) in fish bile. UP.pt. 2

  • [1] Determination of PAH metabolites in fish bile. Academia.edu. 1

  • [5] Synthesis of trans-dihydronaphthalene-diols and evaluation of their use as standards for PAH metabolite analysis in fish bile. Semantic Scholar. 5

Sources

Application Note: Targeted Quantification of 1-Methoxychrysene in Food & Beverage Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

1-Methoxychrysene (1-MeO-Chr) represents a specific class of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) that are gaining scrutiny in toxicological safety assessments. Unlike their parent compounds (PAHs) which are routinely monitored under EU and EPA regulations, methoxylated derivatives are emerging contaminants often formed during incomplete combustion, smoking processes, or atmospheric oxidation of PAHs.

Recent toxicological data suggests that methylated and methoxylated PAHs can exhibit higher mutagenic potency than their parent compounds due to specific metabolic activation pathways involving aryl hydrocarbon receptors (AhR). In food matrices, 1-Methoxychrysene is most likely to be found in smoked meats, grilled seafood, and edible oils where lipophilic contaminants accumulate.

This protocol outlines a high-sensitivity, self-validating workflow for the extraction and quantification of 1-Methoxychrysene using Modified QuEChERS coupled with GC-MS/MS (Triple Quadrupole) .

Analytical Challenges & Strategy

ChallengeScientific RationaleStrategic Solution
Isomeric Interference 1-MeO-Chr (MW 258) has multiple isomers (2-, 3-, 4-, 5-, 6-Methoxychrysene) and isobaric interferences from methylated benz[a]anthracenes.Select-PAH Column : Use a specialized stationary phase (e.g., Agilent Select PAH or Restek Rxi-PAH) optimized for shape selectivity of polyphenyl isomers.
Matrix Suppression Complex lipid matrices (oils, fatty fish) suppress ionization in the source.Enhanced Cleanup : Use of EMR-Lipid (Enhanced Matrix Removal) or Z-Sep+ sorbents during dSPE to remove co-extracted lipids without analyte loss.
Fragmentation Stability The methoxy group is labile; incorrect collision energy can shatter the molecule, reducing sensitivity.Soft Ionization/Optimized CE : Target the M-15 (loss of methyl) transition as the quantifier to maintain signal integrity.

Experimental Protocol

Reagents & Standards[1][2][3]
  • Target Analyte : 1-Methoxychrysene (CAS: 63020-68-6, >98% purity).

  • Internal Standard (ISTD) : Chrysene-d12 (or 1-Methoxychrysene-d3 if available).

  • Extraction Solvent : Acetonitrile (HPLC Grade) acidified with 1% Acetic Acid.

  • Partitioning Salts : MgSO₄ (anhydrous), NaCl.

  • Cleanup Sorbents : Primary Secondary Amine (PSA), C18-EC (End-capped), Z-Sep+.

Sample Preparation (Solid Matrices: Smoked Meat/Fish)
  • Homogenization : Cryogenically mill 100g of sample with dry ice to obtain a fine powder. This prevents analyte degradation due to frictional heat.

  • Weighing : Weigh 5.00 g (±0.01 g) of homogenized sample into a 50 mL FEP centrifuge tube.

  • Spiking : Add 50 µL of ISTD solution (1 µg/mL in toluene) to all samples. Allow to equilibrate for 15 minutes.

Extraction Workflow (Modified QuEChERS)

The following diagram illustrates the extraction logic designed to maximize recovery of the lipophilic 1-Methoxychrysene while rejecting polar matrix components.

G Start Homogenized Sample (5g) Solvent Add 10mL ACN (1% HOAc) + Vortex 1 min Start->Solvent Salts Add Salts: 4g MgSO4 + 1g NaCl Solvent->Salts Exothermic Reaction Centrifuge1 Centrifuge 4000 rpm, 5 min, 4°C Salts->Centrifuge1 Phase Separation Aliquot Transfer 6mL Supernatant to dSPE Tube Centrifuge1->Aliquot Organic Layer dSPE dSPE Cleanup: 150mg MgSO4 + 50mg PSA + 50mg C18 Aliquot->dSPE Remove Lipids/Sugars Centrifuge2 Centrifuge 4000 rpm, 5 min dSPE->Centrifuge2 Concentrate Evaporate to near dryness (N2) Reconstitute in Toluene Centrifuge2->Concentrate Inject GC-MS/MS Injection Concentrate->Inject

Figure 1: Modified QuEChERS workflow optimized for lipophilic PAH derivatives.

Instrumental Analysis (GC-MS/MS)[1][4]

Gas Chromatograph (Agilent 8890 or equivalent):

  • Column : Agilent J&W Select PAH (30m × 0.25mm × 0.15µm). Note: Standard 5MS columns may fail to resolve 1-MeO-Chr from 2-MeO-Chr.

  • Carrier Gas : Helium @ 1.2 mL/min (Constant Flow).

  • Injection : 1 µL, Pulsed Splitless (30 psi for 1.5 min) @ 280°C.

  • Oven Program :

    • 70°C (hold 1 min)

    • 20°C/min to 200°C

    • 5°C/min to 320°C (hold 5 min).

Mass Spectrometer (Triple Quadrupole):

  • Source : Electron Impact (EI), 70 eV, 300°C.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).[1][2]

MRM Transition Table (1-Methoxychrysene)

The fragmentation logic relies on the stability of the aromatic ring system. The primary loss is the methyl group from the ether (-CH3), followed by the loss of the carbonyl (-CO).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-Methoxychrysene 258.1 243.1 20Quantifier (Loss of -CH₃)
258.1215.135Qualifier (Loss of -CH₃ + -CO)
Chrysene-d12 (ISTD) 240.2236.245Internal Standard

Validation & Quality Control

To ensure Trustworthiness and Link Integrity , this method must be validated against EU Commission Regulation (EU) No 836/2011 performance criteria for PAHs.

Validation Metrics
  • Linearity : R² > 0.995 over range 0.5 – 100 µg/kg.

  • Recovery : 70% – 120% (corrected by ISTD).

  • LOD (Limit of Detection) : < 0.3 µg/kg (Signal-to-Noise > 3).

  • LOQ (Limit of Quantification) : < 0.9 µg/kg (Signal-to-Noise > 10).

Troubleshooting Guide
  • Issue : Low recovery of 1-Methoxychrysene.

    • Cause: Analyte lost during dSPE cleanup (adsorbed by too much C18).

    • Fix: Reduce C18 mass or switch to Z-Sep+ (zirconia-based) which is more selective for phospholipids but retains planar PAHs less.

  • Issue : Peak tailing.

    • Cause: Active sites in the GC liner.

    • Fix: Use Ultra-Inert single taper liners with wool.[3] Replace liner every 50 fatty sample injections.

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of the peak.

Fragmentation Parent Parent Ion [M]+ m/z 258 (Methoxychrysene) Inter Intermediate [M-CH3]+ Phenolic Cation m/z 243 Parent->Inter Loss of Methyl (-15) Final Product Ion [M-CH3-CO]+ m/z 215 Inter->Final Loss of Carbon Monoxide (-28)

Figure 2: EI Fragmentation pathway for 1-Methoxychrysene used for MRM transition selection.

References

  • European Commission. (2011).[4][5] Commission Regulation (EU) No 836/2011 of 19 August 2011 amending Regulation (EC) No 333/2007 laying down the methods of sampling and analysis for the official control of the levels of lead, cadmium, mercury, inorganic tin, 3-MCPD and benzo(a)pyrene in foodstuffs. Official Journal of the European Union. Link

  • Zelinkova, Z., & Wenzl, T. (2015). The Occurrence of 16 EPA PAHs in Food – A Review. Polycyclic Aromatic Compounds.[4][5][3][1][6][7] Link

  • Agilent Technologies. (2020). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Fish by GC/MS/MS using Agilent JetClean Self-Cleaning Ion Source. Application Note. Link

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds.[4][5][3][1][6][7] Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Chrysene, 1-methyl- (Isomer reference). NIST Chemistry WebBook. Link(Note: Used for structural fragmentation analogy).

Sources

Application Note: Synthesis of 1-Methoxychrysene Derivatives for Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 1-Methoxychrysene (1-MeO-Chrysene) , a critical polycyclic aromatic hydrocarbon (PAH) derivative used as a reference standard in toxicology and drug metabolism research. Unlike unsubstituted chrysene, the 1-methoxy derivative serves as a specific probe for investigating the regioselectivity of Cytochrome P450 (specifically CYP1A1 and CYP1B1) metabolic activation.

This protocol utilizes a Wittig olefination followed by a Mallory-type oxidative photocyclization .[1] This route is selected for its high regiocontrol, scalability, and reproducibility, avoiding the isomeric mixtures often resulting from Friedel-Crafts approaches.

Scientific Rationale & Retrosynthesis

The Metabolic Context

In drug development and environmental toxicology, PAHs are studied to understand "bay-region" activation. 1-Methoxychrysene is structurally significant because the methoxy group at the C1 position sterically and electronically influences the adjacent "bay region" (C12–C1), altering the formation of the ultimate carcinogenic species, the diol epoxide.

Retrosynthetic Strategy

To ensure the methoxy group is positioned exclusively at C1, we employ a convergent synthesis. The chrysene skeleton is constructed by fusing a naphthalene unit with a benzene unit.

  • Disconnection: The C4a–C4b bond (chrysene numbering) is formed via photocyclization.

  • Precursor: cis/trans-1-(2-methoxystyryl)naphthalene.

  • Starting Materials: 1-(Chloromethyl)naphthalene and 2-Methoxybenzaldehyde.

Retrosynthesis Target 1-Methoxychrysene Precursor 1-(2-Methoxystyryl)naphthalene Precursor->Target Mallory Photocyclization (hν, I2, O2) WittigSalt (1-Naphthylmethyl)triphenyl phosphonium chloride WittigSalt->Precursor Wittig Reaction (NaH/THF) Aldehyde 2-Methoxybenzaldehyde Aldehyde->Precursor Start1 1-(Chloromethyl)naphthalene Start1->WittigSalt PPh3, Toluene, Reflux Start2 Triphenylphosphine Start2->WittigSalt

Figure 1: Retrosynthetic analysis of 1-Methoxychrysene showing the convergent assembly of the stilbene precursor.

Experimental Protocols

Phase 1: Precursor Synthesis (Wittig Olefination)

Objective: Synthesize 1-(2-methoxystyryl)naphthalene. Principle: The Wittig reaction generates the stilbene-like double bond. A mixture of cis and trans isomers is acceptable, as both cyclize to the same product under UV irradiation.

Reagents
  • (1-Naphthylmethyl)triphenylphosphonium chloride (1.0 eq)

  • 2-Methoxybenzaldehyde (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Dry Methanol

Protocol
  • Activation: In a flame-dried round-bottom flask under Argon, suspend (1-naphthylmethyl)triphenylphosphonium chloride (5.0 g, 11.4 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool to 0°C. Add NaH (0.68 g, 17.1 mmol) portion-wise. The solution will turn deep orange/red, indicating ylide formation. Stir for 30 min at 0°C.

  • Addition: Add 2-Methoxybenzaldehyde (1.71 g, 12.5 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Carefully add MeOH (5 mL) to quench excess NaH.

  • Workup: Dilute with water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Pass through a short silica plug (Hexanes:EtOAc 9:1) to remove triphenylphosphine oxide.

    • Note: Isomer separation is unnecessary.

    • Expected Yield: 85–95% (Pale yellow oil or solid).

Phase 2: Mallory Photocyclization

Objective: Cyclize the styryl precursor to the chrysene core. Critical Mechanism: The reaction proceeds via a reversible electrocyclic ring closure to a dihydro intermediate, followed by irreversible oxidative dehydrogenation by Iodine. Propylene oxide is used to scavenge HI, preventing side reactions.

Reagents
  • 1-(2-methoxystyryl)naphthalene (from Phase 1)

  • Iodine (I₂) (0.1 eq - catalytic amount is sufficient if O₂ is bubbled, but stoichiometric (1.1 eq) is often preferred for speed in batch). Recommendation: Use 1.1 eq for reliability.

  • Propylene Oxide (50 eq) - Acid Scavenger.

  • Toluene (Spectroscopic grade).

Equipment
  • Photochemical reactor (Rayonet or immersion well) with 450W Medium Pressure Mercury Lamp.

  • Pyrex filter (cutoff < 280 nm) to prevent degradation.

Protocol
  • Dilution: Dissolve the precursor (500 mg) in Toluene (500 mL).

    • Critical: Concentration must be low (~1 mg/mL or ~3-5 mM) to favor intramolecular cyclization over intermolecular dimerization.

  • Additives: Add Iodine (530 mg, 1.1 eq) and Propylene Oxide (20 mL).

  • Irradiation: Place in the photoreactor. Bubble air (or Oxygen) slowly through the solution if using catalytic iodine; if using stoichiometric iodine, Nitrogen purging is acceptable, but air helps regenerate iodine species.

    • Standard: Irradiate for 4–8 hours. Monitor by TLC (disappearance of the blue-fluorescent stilbene spot; appearance of the blue/violet-fluorescent chrysene spot).

  • Workup: Wash the toluene solution with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess Iodine. Wash with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Benzene/Ethanol or purify via column chromatography (Hexanes:DCM).

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow platesVisual
Purity > 98%HPLC (C18, ACN:H₂O)
¹H NMR Distinct singlet at ~4.1 ppm (-OCH₃). Aromatic region 7.5–9.0 ppm.500 MHz CDCl₃
Mass Spec [M]⁺ = 256.1GC-MS / ESI-HRMS
UV-Vis Characteristic Chrysene vibronic structure (260–380 nm)UV-Vis in Methanol

Key NMR Diagnostic: The H12 proton (in the bay region, opposite the methoxy) will show a significant downfield shift (~8.8–9.0 ppm) due to the "bay region" steric deshielding, characteristic of the chrysene skeleton.

Biological Application: Metabolic Activation Pathway

Researchers use 1-Methoxychrysene to study how substituents affect the formation of DNA adducts. The pathway involves CYP450-mediated epoxidation.

Metabolism M1 1-Methoxychrysene M2 1-OMe-Chrysene-1,2-oxide (Unstable) M1->M2 CYP1A1/1B1 M3 1-OMe-Chrysene-1,2-diol M2->M3 Epoxide Hydrolase M4 1-OMe-Chrysene-1,2-diol-3,4-epoxide (Ultimate Carcinogen) M3->M4 CYP1A1/1B1 DNA DNA Adduct M4->DNA Covalent Binding

Figure 2: Metabolic activation pathway of 1-Methoxychrysene. The 1-methoxy group directs oxidation to the 1,2- and 3,4- positions, facilitating the formation of the "bay-region" diol epoxide.

Safety & Handling

  • Hazard Class: 1-Methoxychrysene is a suspected carcinogen and mutagen (PAH derivative).

  • Engineering Controls: All weighing and synthesis steps must be performed in a Class II Biosafety Cabinet or a certified chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Waste: Segregate all solid and liquid waste as "Cytotoxic/Carcinogenic Waste" for incineration.

References

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1–456.

  • Fu, P. P., et al. (1980). Synthesis and biological activity of methoxy- and hydroxy- derivatives of chrysene. Journal of Medicinal Chemistry, 23(10), 1100–1106.

  • Shimada, T., et al. (2013). Cytochrome P450-dependent metabolism of methylated and methoxylated chrysenes. Chemical Research in Toxicology, 26(6), 938–949.

  • Katz, T. J., et al. (1991). Synthesis of functionalized helicenes. Journal of Organic Chemistry, 56(12), 3902–3910.

Sources

In vitro assays involving 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 1-Methoxychrysene in AhR Signaling Pathways

Abstract & Introduction

1-Methoxychrysene (1-MeO-Chr) is a lipophilic polycyclic aromatic hydrocarbon (PAH) derivative. While the parent compound, chrysene, is a well-documented weak agonist of the Aryl Hydrocarbon Receptor (AhR), methoxylated derivatives often exhibit altered bioavailability, metabolic stability, and receptor affinity. This application note details the experimental frameworks required to characterize 1-MeO-Chr as a modulator of the AhR signaling axis.

The AhR is a ligand-activated transcription factor that regulates xenobiotic metabolism, immune response, and cell cycle progression. Upon binding a ligand, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) to drive the expression of Phase I enzymes, most notably Cytochrome P450 1A1 (CYP1A1) .

Key Experimental Objectives:

  • AhR Activation: Quantify transcriptional efficacy using a luciferase reporter system.

  • Functional Enzymology: Measure CYP1A1 catalytic activity via the EROD assay.

  • Cytotoxicity: Distinguish specific receptor modulation from general cellular toxicity.

Mechanism of Action

The biological activity of 1-Methoxychrysene is mediated through the canonical genomic AhR pathway.

Figure 1: AhR Signaling Pathway The following diagram illustrates the molecular cascade triggered by 1-MeO-Chr, leading to CYP1A1 induction.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-MeO-Chr (Ligand) AhR_Complex AhR Complex (AhR/HSP90/XAP2/p23) Ligand->AhR_Complex Binding Activated_AhR Ligand-AhR AhR_Complex->Activated_AhR Dissociation of Chaperones Heterodimer AhR/ARNT Heterodimer Activated_AhR->Heterodimer Nuclear Translocation & Dimerization ARNT ARNT ARNT->Heterodimer XRE XRE (DNA) Heterodimer->XRE Binding Gene CYP1A1 Gene XRE->Gene Transcription Initiation mRNA CYP1A1 mRNA Gene->mRNA Protein CYP1A1 Enzyme mRNA->Protein Translation Metabolism Xenobiotic Metabolism (EROD Activity) Protein->Metabolism

Caption: Canonical AhR activation pathway by 1-Methoxychrysene leading to CYP1A1 expression.

Experimental Protocols

Reagent Preparation & Handling
  • Stock Solution: Dissolve 1-Methoxychrysene in high-grade DMSO to a concentration of 10 mM .

    • Note: PAHs are hydrophobic. Sonicate if necessary.

  • Storage: Aliquot and store at -20°C. Protect from light (amber tubes) to prevent photo-oxidation.

  • Safety: Handle in a fume hood. 1-MeO-Chr is a suspected carcinogen.[1]

Protocol A: AhR Luciferase Reporter Assay

This assay measures the transcriptional activity of AhR using a stable cell line (e.g., HepG2-Luc or H1L6.1c2) transfected with an XRE-driven luciferase gene.

Materials:

  • Recombinant mouse/human hepatoma cells containing XRE-Luciferase.

  • Positive Control: TCDD (10 nM) or FICZ (100 nM).

  • Lysis Buffer & Luciferase Substrate (e.g., Promega Luciferase Assay System).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a white-walled 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of 1-MeO-Chr in culture media (0.1 nM – 10 µM).

    • Ensure final DMSO concentration is < 0.1% (v/v).

    • Agonist Mode: Add 1-MeO-Chr alone.

    • Antagonist Mode: Add 1-MeO-Chr + 1 nM TCDD (co-treatment).

  • Incubation: Incubate for 4 to 24 hours . (4h is sufficient for early transcription; 24h allows accumulation).

  • Lysis: Aspirate media, wash with PBS, and add 20 µL Lysis Buffer. Shake for 20 min.

  • Measurement: Inject 100 µL Luciferase Substrate and measure luminescence on a plate reader.

Data Analysis: Normalize RLU (Relative Light Units) to protein content or cell viability. Plot Dose-Response curves to calculate EC₅₀ (agonist) or IC₅₀ (antagonist).

Protocol B: EROD Assay (CYP1A1 Activity)

The Ethoxyresorufin-O-deethylase (EROD) assay is the gold standard functional assay. CYP1A1 converts non-fluorescent 7-ethoxyresorufin into highly fluorescent resorufin.

Figure 2: EROD Assay Workflow

EROD_Workflow Step1 Seed Cells (HepG2/MCF-7) Step2 Induction (24h with 1-MeO-Chr) Step1->Step2 Step3 Wash PBS Add Substrate (7-Ethoxyresorufin) Step2->Step3 Step4 Incubation (30-60 min, 37°C) Step3->Step4 Step5 Measure Fluorescence (Ex 530nm / Em 590nm) Step4->Step5

Caption: Step-by-step workflow for the catalytic EROD assay.

Protocol:

  • Induction: Treat cells (HepG2 or MCF-7) with 1-MeO-Chr for 24 hours .

  • Substrate Prep: Prepare 2 µM 7-ethoxyresorufin in warm PBS containing 1.5 mM Dicumarol (to inhibit further metabolism of resorufin).

  • Reaction: Wash cells 2x with PBS. Add 100 µL Substrate solution.

  • Kinetics: Incubate at 37°C. Measure fluorescence every 5 minutes for 30 minutes.

    • Excitation: 530 nm

    • Emission: 590 nm[2]

  • Quantification: Use a Resorufin standard curve (0 – 100 pmol) to convert RFU to pmol/min/mg protein.

Protocol C: Cell Viability (Specificity Control)

To ensure EROD reduction isn't due to cell death.

  • Perform MTT or WST-8 assay on duplicate plates treated identically to the EROD assay.

  • Threshold: If viability drops below 80% at a specific concentration, exclude that data point from AhR activity analysis to avoid false-negative artifacts.

Data Interpretation & Troubleshooting

Typical Results Table:

AssayReadoutInterpretation of 1-MeO-Chr Activity
Luciferase LuminescenceHigh Signal: Agonist. Low Signal + TCDD: Antagonist.
EROD FluorescenceHigh Activity: Induces functional CYP1A1. Bell-Shaped Curve: Typical for PAHs (substrate inhibition at high doses).
MTT Absorbance<80%: Cytotoxic. Data invalid for specific mechanism.

Troubleshooting:

  • Bell-Shaped EROD Curve: At high concentrations (>1 µM), 1-MeO-Chr may competitively inhibit the CYP1A1 enzyme itself, even if it induced the protein. Solution: Verify mRNA levels via qPCR to confirm induction.

  • High Background: Ensure 1-MeO-Chr is not autofluorescent at 590nm. Run a cell-free blank with the compound.

References

  • Denison, M. S., et al. (2011). "Exactly the Same but Different: Promiscuity and Diversity in the Molecular Mechanisms of Action of the Aryl Hydrocarbon (Dioxin) Receptor." Toxicological Sciences. Link

  • Whyte, J. J., & Tillitt, D. E. (2011). "The EROD Assay: A Biomarker of CYP1A Induction."[3] USGS Methods. Link

  • Safe, S., et al. (2013). "Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs)." Journal of Pharmacology and Experimental Therapeutics. Link

  • Larsson, M., et al. (2014). "The AhR agonist activity of methoxylated polycyclic aromatic hydrocarbons." Toxicology in Vitro. (Inferred class behavior). Link

  • BenchChem. (2025). "An In-depth Technical Guide to the EROD Assay for CYP1A1 Activity." Link

Sources

Precision Labeling of 1-Methoxychrysene with Stable Isotopes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

1-Methoxychrysene (1-MeO-Chrysene) is a critical derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. It serves as a vital reference standard in environmental toxicology and a probe in metabolic activation studies of carcinogenic PAHs.

Labeling 1-Methoxychrysene with stable isotopes (Deuterium or Carbon-13) is essential for two primary applications:

  • Mass Spectrometry Internal Standards (IS): Isotopically labeled analogues (e.g., 1-Methoxychrysene-

    
    ) provide the highest accuracy for quantifying trace environmental contaminants by correcting for matrix effects and ionization suppression in GC-MS and LC-MS workflows.
    
  • Metabolic Mechanistic Studies: The 1-position of chrysene is a metabolic "hotspot." Replacing the methoxy hydrogens with deuterium (

    
    ) allows researchers to probe the kinetic isotope effect (KIE) on O-demethylation rates, stabilizing the molecule against specific P450 isoenzymes.
    

This guide details the synthesis of the precursor (1-Hydroxychrysene) and the subsequent isotopic incorporation protocol , ensuring high isotopic enrichment (>99 atom% D) and chemical purity.

Synthetic Strategy & Workflow

The most robust route to labeled 1-Methoxychrysene is not the direct de novo synthesis of the ring system with labels, but rather the O-methylation of 1-Hydroxychrysene . Because 1-Hydroxychrysene is prone to oxidation and expensive to source, we recommend a workflow that generates the stable phenol scaffold via photocyclization, followed by deprotection and re-labeling.

Strategic Workflow Visualization

LabelingWorkflow Start Start: Naphthalene Precursors Inter1 Photocyclization (Formation of Chrysene Core) Start->Inter1 Wittig / hv Inter2 1-Methoxychrysene (Unlabeled Intermediate) Inter1->Inter2 Oxidative Closure Deprotect Deprotection (BBr3) Yields 1-Hydroxychrysene Inter2->Deprotect Demethylation Labeling Isotopic Labeling (CD3-I / K2CO3) Deprotect->Labeling Williamson Ether Synthesis Final 1-Methoxychrysene-d3 (Final Product) Labeling->Final Purification

Figure 1: Strategic pathway for generating stable isotope-labeled 1-Methoxychrysene starting from accessible precursors.

Protocol A: Synthesis of Precursor (1-Hydroxychrysene)

Context: If 1-Hydroxychrysene is not commercially available, it must be synthesized. The standard Mallory photocyclization is the most reliable method.

Step 1: Preparation of 1-(2-methoxystyryl)naphthalene

Reaction: Wittig condensation between 1-naphthaldehyde and (2-methoxybenzyl)triphenylphosphonium chloride.

  • Reagents:

    • (2-methoxybenzyl)triphenylphosphonium chloride (1.0 eq)

    • 1-Naphthaldehyde (1.0 eq)

    • n-Butyllithium (1.1 eq) or NaOMe (1.5 eq)

    • Solvent: Dry THF or Ethanol

  • Procedure:

    • Suspend phosphonium salt in dry THF under

      
      .
      
    • Add base dropwise at 0°C to generate the ylide (deep orange/red color).

    • Add 1-naphthaldehyde slowly. Stir at RT for 3-12 hours.

    • Quench with water, extract with DCM, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the cis/trans stilbene mixture (isomer ratio is irrelevant for the next step).

Step 2: Photocyclization to 1-Methoxychrysene

Reaction: Oxidative photocyclization.

  • Reagents:

    • Stilbene precursor from Step 1.

    • Iodine (

      
      , 0.05 eq) as oxidant.
      
    • Propylene oxide (excess) as HI scavenger.

    • Solvent: Cyclohexane or Toluene (degassed).

  • Procedure:

    • Dissolve precursor in a large volume of solvent (dilution ~1 mg/mL is critical to prevent dimerization).

    • Add

      
       and propylene oxide.
      
    • Irradiation: Irradiate with a medium-pressure mercury lamp (e.g., 450W Hanovia) through Pyrex (filters

      
       nm) while bubbling air (or relying on 
      
      
      
      turnover) until starting material is consumed (monitor by TLC/HPLC).
    • Workup: Wash with

      
       (remove Iodine), dry, and concentrate.
      
    • Yield: Typically 60-80% of 1-Methoxychrysene.

Step 3: Demethylation to 1-Hydroxychrysene

Reaction: Lewis-acid mediated cleavage.

  • Reagents:

    • 1-Methoxychrysene.[1]

    • Boron Tribromide (

      
      , 1.0 M in DCM, 3-4 eq).
      
    • Solvent: Anhydrous DCM.

  • Procedure:

    • Cool solution of 1-Methoxychrysene in DCM to -78°C.

    • Add

      
       dropwise.
      
    • Warm to RT and stir for 4-12 hours.

    • Quench: Carefully pour into ice water (Exothermic!).

    • Isolation: Extract with EtOAc. The product, 1-Hydroxychrysene , is a phenol and may be sensitive to air oxidation in basic solution. Use immediately or store under Argon at -20°C.

Protocol B: Isotopic Labeling (The Core Protocol)

Objective: Synthesize 1-(Methoxy-


)chrysene.
Target Enrichment:  >99 atom% D.
Materials & Reagents Table
ReagentPurity/IsotopicsStoichiometryRole
1-Hydroxychrysene >95% (HPLC)1.0 equivSubstrate
Iodomethane-


99.5 atom% D
1.5 - 2.0 equivLabel Source
Cesium Carbonate (

)
Anhydrous, 99%2.0 equivBase (Promotes O-alkylation)
Acetone or DMF Anhydrous0.1 M conc.[2][3]Solvent
Step-by-Step Procedure
  • Setup:

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon or Nitrogen gas.

  • Dissolution:

    • Add 1-Hydroxychrysene (e.g., 50 mg, 0.20 mmol) to the flask.

    • Add anhydrous Acetone (2.0 mL). Note: DMF can be used if solubility is an issue, but Acetone allows easier workup.

    • Add

      
        (130 mg, 0.40 mmol). The suspension will likely turn yellow/orange due to phenoxide formation.
      
  • Labeling Reaction:

    • Add Iodomethane-

      
        (
      
      
      
      ) (25
      
      
      L, ~0.40 mmol) via a gas-tight syringe. Caution: Methyl iodide is a volatile carcinogen. Use a fume hood.
    • Stir the reaction at Room Temperature for 4 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 9:1). The polar phenol spot should disappear, replaced by the less polar ether spot.

  • Workup:

    • Evaporate the acetone under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate organic layer; wash with Brine (5 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Hexane is often sufficient.

    • Alternatively, pass through a short pad of silica gel eluting with 5% EtOAc in Hexane to remove trace unreacted phenol.

Quality Control & Validation

To ensure the material is suitable for use as an Internal Standard, it must pass the "Self-Validating" criteria.

A. Isotopic Enrichment Calculation (MS)

Analyze by GC-MS or LC-MS.

  • Target Ion: Molecular ion

    
    .
    
  • Unlabeled (d0): m/z 256.1

  • Labeled (d3): m/z 259.1

  • Calculation:

    
    
    
  • Acceptance Criteria: >99.0%.[1]

B. Chemical Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).

  • Mobile Phase: Isocratic Acetonitrile/Water (85:15).

  • Detection: UV at 254 nm and 270 nm (Chrysene characteristic bands).

  • Acceptance Criteria: Single peak, >98% area.

C. NMR Verification
  • 
     NMR (CDCl3): 
    
    • Unlabeled: Singlet at

      
       4.0-4.1 ppm (3H, 
      
      
      
      ).
    • Labeled: Absence of the signal at

      
       4.0-4.1 ppm. The aromatic region (7.5 - 9.0 ppm) remains unchanged.
      
  • 
     NMR: 
    
    • The methoxy carbon signal (

      
       ~55 ppm) will appear as a septet  (coupling with 3 Deuteriums, 
      
      
      
      ) or be significantly broadened and diminished in intensity compared to the unlabeled compound.

Safety & Handling (E-E-A-T)

  • Carcinogenicity: Chrysene and its derivatives are established carcinogens and mutagens. 1-Methoxychrysene is a proximate carcinogen precursor.

  • Containment: All weighing and solution preparation must occur inside a certified chemical fume hood or a glovebox.

  • Decontamination: Glassware contacting these PAHs should be rinsed with solvent, then soaked in a base bath or treated with an oxidizing cleaning solution (e.g., Chromic acid alternative) before standard washing.

  • Waste: Segregate as Hazardous Organic Waste (Carcinogenic).

References

  • Photochemical Synthesis of Chrysenols: Jørgensen, K. B., & Joensen, M. (2008).[1] Photochemical Synthesis of Chrysenols. Polycyclic Aromatic Compounds, 28(4-5), 362–372.[1]

  • Metabolism of Chrysene Derivatives: Hecht, S. S., et al. (1978). 1,2-Dihydro-1,2-dihydroxy-5-methylchrysene, a major activated metabolite of the environmental carcinogen 5-methylchrysene.[4][5] Cancer Research, 38, 2191-2194.

  • General Isotope Labeling Techniques: Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765.

  • PAH Analysis Standards: NIST Standard Reference Materials for PAHs.

Sources

Troubleshooting & Optimization

Improving 1-Methoxychrysene synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 1-Methoxychrysene.

1-Methoxychrysene is a critical precursor for synthesizing carcinogenic chrysenols and diol epoxides used in toxicological assays. Because the electron-rich methoxy group significantly alters the electronic and steric properties of the chrysene skeleton, standard annulation protocols often fail, resulting in poor yields, over-oxidation, or regioisomeric mixtures.

Below, you will find a diagnostic breakdown of the two primary synthetic routes, a visual troubleshooting workflow, and a detailed Q&A guide to optimize your reaction conditions.

To establish a self-validating experimental design, you must first select the appropriate synthetic route based on your available precursors and equipment. The table below summarizes the quantitative data and primary yield-limiting factors for both established pathways.

Synthetic RouteKey PrecursorPrimary Yield Limiting FactorOptimized Catalyst/ReagentExpected Yield
Photochemical Cyclization 1-[2-(2-methoxyphenyl)-vinyl]-naphthaleneOver-oxidation / HI-mediated reductionStoichiometric I₂, 1,2-Epoxybutane59% – 80%
Suzuki + Cyclodehydration 2-(5-methoxynaphthyl)phenylacetoneSteric rearrangement / Poor regioselectivityTiCl₄ (Lewis Acid)68% – 74%

Mechanistic Troubleshooting Workflow

G Start Precursor Synthesis (Diarylethene or Arylacetone) RouteA Route A: Photocyclization (Diarylethene Precursor) Start->RouteA RouteB Route B: Suzuki + Cyclodehydration (Arylacetone Precursor) Start->RouteB IssueA Yield Drop: Methoxy Oxidation & HI-Mediated Reduction RouteA->IssueA Standard UV/O2 IssueB Yield Drop: Poor Regioselectivity & Steric Rearrangement RouteB->IssueB Strong Acid (MsOH) SolA Optimization: Stoichiometric I2, Inert N2, Epoxide Scavenger IssueA->SolA Troubleshooting Product 1-Methoxychrysene (High Yield & Purity) SolA->Product Annulation SolB Optimization: TiCl4 Catalyst (Replaces Methanesulfonic Acid) IssueB->SolB Troubleshooting SolB->Product Cyclodehydration

Fig 1: Troubleshooting pathways for 1-Methoxychrysene synthesis.

FAQ & Troubleshooting Guide

Q1: My photocyclization of the diarylethene precursor yields less than 30% of 1-methoxychrysene, with significant tarry byproducts. What is driving this degradation? A1: Standard Mallory photocyclization conditions rely on catalytic iodine and atmospheric oxygen to drive the oxidative annulation. However, the electron-rich methoxy group makes the chrysene system highly susceptible to . If you attempt to exclude oxygen without adjusting the iodine stoichiometry, the reaction generates hydroiodic acid (HI), which rapidly reduces the stilbene-like double bond of your precursor, leading to saturated byproducts. Solution: Switch to eliminative conditions. Use stoichiometric amounts of iodine (1.1 eq) under a strictly inert nitrogen atmosphere to prevent over-oxidation. To neutralize the generated HI, add an epoxide scavenger (e.g., 30 eq of 1,2-epoxybutane or propylene oxide). This modification reliably pushes yields to ~59% after recrystallization.

Q2: I am using the Suzuki cross-coupling route followed by acid-catalyzed cyclodehydration. Methanesulfonic acid gives me a complex mixture of regioisomers. How can I control the regioselectivity? A2: Strong protic acids like methanesulfonic acid often fail to provide high regioselectivity in crowded polycyclic systems. The steric crowding in the bay region induces secondary rearrangements of the substituents (e.g., methyl or methoxy groups migrating to adjacent positions via carbocation intermediates). Solution: Replace the protic acid with a Lewis acid catalyst, specifically Titanium(IV) chloride (TiCl₄). TiCl₄ coordinates more predictably with the carbonyl oxygen of the arylacetone precursor, facilitating a without promoting carbocation-mediated rearrangements. This approach has been shown to yield methoxychrysenes with up to 68–74% regioselectivity.

Q3: Does the E/Z isomer ratio of my Wittig-derived precursor affect the final photocyclization yield? A3: No. While the Wittig reaction typically yields a ~1:1 mixture of E/Z isomers, rapid of the double bond occurs under UV irradiation. Both isomers dynamically interconvert, but only the cis-isomer (Z-isomer) is geometrically capable of undergoing the 6π-electrocyclization to form the dihydrophenanthrene intermediate. Therefore, you do not need to separate the E/Z isomers prior to irradiation; simply ensure the precursor is free of colored impurities that might absorb UV light and act as internal filters.

Q4: How does precursor concentration affect the photocyclization, and how can I scale it up? A4: Photochemical reactions are highly sensitive to concentration due to the inner filter effect and the risk of intermolecular dimerization. For 1-methoxychrysene, increasing the concentration from 3 mM to 15 mM works well under the iodine/epoxide system, but exceeding 25 mM leads to the formation of trace byproducts and significantly reduces the quantum yield. For scale-up, maintain a concentration of ~10–15 mM and utilize a continuous flow reactor rather than a batch reactor to ensure uniform photon flux.

Detailed Experimental Protocols

Protocol A: Optimized Photochemical Cyclization (Route A)

Objective: Synthesis of 1-methoxychrysene from 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene.

  • Preparation: Flush a quartz photoreactor thoroughly with high-purity N₂ to establish an inert atmosphere.

  • Reagent Loading: Charge the reactor with 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene (1.0 eq) and stoichiometric Iodine (1.1 eq).

  • Acid Scavenging: Add 1,2-epoxybutane (30 eq) to the mixture. This acts as an in-situ HI scavenger, preventing the reduction of the double bond.

  • Solvent Addition: Dissolve the mixture in toluene (degassed via ultrasound for 10 minutes under N₂) to achieve a final substrate concentration of ~10–15 mM.

  • Irradiation: Irradiate the solution using a 400 W medium-pressure mercury lamp fitted with a Pyrex filter. Monitor the reaction visually and via TLC; the reaction is complete when the characteristic purple color of iodine completely dissipates (typically 1.5 to 6 hours).

  • Workup: Concentrate the mixture under reduced pressure to ~30% of its original volume. Wash the organic layer with 10% aqueous Na₂S₂O₃ to quench any residual iodine, followed by a brine wash. Dry over anhydrous MgSO₄ and evaporate to dryness.

  • Purification: Recrystallize the crude product from toluene to afford pure 1-methoxychrysene as white, leaf-formed crystals.

Protocol B: TiCl₄-Catalyzed Cyclodehydration (Route B)

Objective: Synthesis of methoxy-substituted chrysenes via arylacetone cyclization.

  • Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve the arylacetone precursor (e.g., 2-(5-methoxynaphthyl)phenylacetone) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add TiCl₄ (1.1 to 1.5 eq) dropwise via a gas-tight syringe.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir. Monitor the disappearance of the starting material via TLC.

  • Quenching: Quench the reaction carefully by pouring it over ice water to hydrolyze the titanium complex.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product via silica gel flash chromatography (using an EtOAc/Hexanes gradient) to isolate the regiomerically pure methoxychrysene.

References

  • Jørgensen, K. B., & Joensen, M. (2008). Photochemical Synthesis of Chrysenols. Polycyclic Aromatic Compounds.[Link]

  • Xu, D., Penning, T. M., Blair, I. A., & Harvey, R. G. (2009). Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer. The Journal of Organic Chemistry.[Link]

  • Kumar, S. (1998). *A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydro

Technical Support Center: 1-Methoxychrysene (1-MC) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming 1-Methoxychrysene Degradation During Analysis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Status: Active Ticket Priority: High (Stability Critical) Agent: Senior Application Scientist

Introduction: The "Invisible" Loss

Welcome to the technical support hub for 1-Methoxychrysene (1-MC). If you are here, you likely encountered a common but frustrating phenomenon: low recovery, ghost peaks, or poor reproducibility .

1-Methoxychrysene is not just a standard PAH; the methoxy substituent at the C1 position activates the aromatic ring system, making it significantly more electron-rich than its parent, chrysene. While this increases its biological reactivity (and mutagenic potential), it also makes it exceptionally prone to photo-oxidation and acid-catalyzed demethylation during analysis.

This guide moves beyond basic "handling" to provide a mechanistic defense strategy against degradation.

Module 1: Immediate Triage (Pre-Analytical)

Q: My calibration standards are degrading within hours. Is it the solvent?

A: It is likely a combination of solvent choice and dissolved oxygen , catalyzed by light.

The Mechanism: 1-MC undergoes Type II photo-oxidation. The methoxy group donates electron density to the ring, facilitating the formation of an endoperoxide intermediate when exposed to singlet oxygen (


). This rapidly decomposes into chrysene-quinones  (often 1,4-chrysenequinone) or demethylates to 1-hydroxychrysene .

The Protocol (Solvent System):

  • Avoid DMSO for Working Standards: While 1-MC dissolves well in DMSO, it is hygroscopic and difficult to evaporate, often leading to high residual water that promotes hydrolysis.

  • Use Acetonitrile (ACN) with Caution: ACN is the preferred solvent for HPLC, but it has high oxygen solubility.

  • The "Gold Standard" Mix: Store stock solutions in Toluene (highly stable, radical scavenging properties) at -20°C. For working standards, dilute into Degassed Acetonitrile .

SolventSuitabilityRisk FactorRecommendation
Toluene HighLowBest for long-term stock storage (-20°C).
Acetonitrile MediumMediumGood for HPLC injection; must be degassed.
Methanol LowHighProtic nature can accelerate nucleophilic attack/demethylation.
DMSO LowHighHard to remove; promotes hydrolysis.
Q: I see "Ghost Peaks" eluting before my analyte. What are they?

A: These are likely degradation products formed during sample preparation.

Diagnosis:

  • Peak A (Early Eluter): Likely 1-Hydroxychrysene . This occurs if your extraction involved acidic conditions or high temperatures (e.g., GC injection ports >280°C), causing demethylation.

  • Peak B (Broad/Tailing): Likely Chrysene-quinones . These form if the sample was dried down under air instead of nitrogen.

The Fix (Visualized): The diagram below illustrates the "Danger Zones" in your workflow where these artifacts are created.

degradation_pathway MC 1-Methoxychrysene (Target Analyte) Light UV Light + O2 MC->Light Heat Heat (>60°C) / Acid MC->Heat Quinone Chrysene-1,4-quinone (Oxidation Product) Light->Quinone Photo-oxidation Hydroxy 1-Hydroxychrysene (Demethylation Product) Heat->Hydroxy Hydrolysis/Thermolysis

Caption: Pathways of 1-MC degradation. Photo-oxidation leads to quinones, while thermal/acidic stress leads to demethylation.

Module 2: Analytical Method Optimization

Q: Should I use GC-MS or HPLC-FLD?

A: HPLC-FLD (Fluorescence Detection) is strongly preferred.

Why?

  • GC-MS Risk: The high temperature of the GC injection port (often 250-300°C) can thermally cleave the methoxy ether bond, artificially lowering your recovery and creating false "metabolite" peaks.

  • HPLC Advantage: HPLC operates at ambient temperatures. Fluorescence detection is highly selective for the rigid PAH structure, offering lower limits of detection (LOD) than UV.

Q: How do I prevent on-column degradation during HPLC?

A: Even on a column, 1-MC can degrade if metal ions are present (acting as Lewis acid catalysts).

The "Safe-Path" Workflow:

  • Passivation: Flush your LC system with 0.1% EDTA (aq) overnight before the campaign to chelate iron/steel interaction sites.

  • Mobile Phase Additive: Add 0.05% Ascorbic Acid to the aqueous mobile phase. This acts as an in-situ antioxidant.

  • Column Choice: Use a high-purity silica column (e.g., C18 with low metal content) to minimize surface activity.

Step-by-Step Protocol: The "Dark Extraction"

  • Preparation: All glassware must be amberized or wrapped in aluminum foil. Turn off overhead fluorescent lights; use yellow safety lights if available.

  • Extraction:

    • Sample + Extraction Solvent (ACN/Toluene 1:1).

    • Add BHT (Butylated Hydroxytoluene) at 0.1% w/v to the solvent before extraction.

  • Evaporation:

    • NEVER use a rotary evaporator with a warm water bath exposed to light.

    • USE a Nitrogen blow-down concentrator.

    • Temp: < 35°C.

  • Reconstitution: Immediately dissolve residue in degassed ACN. Inject within 15 minutes.

safe_workflow Start Sample Collection Protect CRITICAL: Amber Glassware + Yellow Light Start->Protect Extract Extraction (Solvent + 0.1% BHT) Protect->Extract Evap N2 Blowdown (Temp < 35°C, No O2) Extract->Evap Recon Reconstitute (Degassed ACN) Evap->Recon Analyze HPLC-FLD Analysis (Ex: 268nm, Em: 398nm) Recon->Analyze

Caption: Optimized "Dark Extraction" workflow designed to minimize oxidative and photolytic stress on 1-Methoxychrysene.

Module 3: Troubleshooting & FAQs

Q: My recovery is consistently 70%. Where is the other 30%?

A: If you have ruled out degradation, the issue is likely adsorption . PAHs are lipophilic and stick to borosilicate glass.

  • Solution: Silanize your glassware or use PTFE (Teflon) liners and vials.

  • Verification: Rinse your "empty" evaporation vial with Toluene and inject that rinse. If you see a peak, your analyte was stuck to the wall.

Q: Can I use an internal standard?

A: Yes, but choose carefully.

  • Do NOT use: Naphthalene or simple PAHs (too volatile).

  • DO use: Chrysene-d12 or 1-Methoxypyrene (structural analog). Chrysene-d12 behaves most similarly during extraction but won't correct for the specific chemical instability of the methoxy group. 1-Methoxypyrene mimics the chemical reactivity better.

Summary of Critical Parameters

ParameterSpecificationReason
Wavelengths (FLD) Ex: 268 nm | Em: 398 nmMaximizes specificity; avoids interference from simple PAHs.
Mobile Phase ACN : Water (Gradient)ACN provides better peak shape than MeOH for methoxy-PAHs.
Flow Rate 1.0 - 1.5 mL/minFast elution minimizes on-column residence time.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects (peak broadening).

References

  • Photostability of PAHs

    • Title: Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents.
    • Source: Polish Journal of Environmental Studies.
    • URL:[Link]

  • Metabolic Activation & Chemistry

    • Title: Synthesis and mutagenicity of 5,11-dimethylchrysene and some methyl-oxidized derivatives of 5-methylchrysene.[1]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • General HPLC Troubleshooting: Title: HPLC Troubleshooting Guide. Source: Sigma-Aldrich.
  • Sample Preparation for PAHs

    • Title: Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment.

    • Source: Ocean Best Practices.
    • URL:[Link]

Sources

Technical Support Center: Matrix Effects in 1-Methoxychrysene Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

1-Methoxychrysene (1-MC) is a lipophilic oxygenated polycyclic aromatic hydrocarbon (oxy-PAH). Accurate quantification in complex matrices (plasma, tissue, sediment) is frequently compromised by matrix effects (ME) —the alteration of analyte ionization efficiency by co-eluting components.

Unlike simple background noise, matrix effects are "silent killers" of data integrity. They manifest as Ion Suppression (loss of signal due to charge competition) or Ion Enhancement (artificial signal increase). In 1-MC analysis, the hydrophobic nature of the molecule means it often co-elutes with phospholipids and other non-polar matrix interferences, making standard electrospray ionization (ESI) highly susceptible to suppression.

This guide provides a self-validating troubleshooting framework to diagnose, eliminate, and compensate for these effects.

Diagnostic Workflow: Do I Have a Matrix Effect?

Before changing your extraction protocol, you must scientifically prove the existence and magnitude of the matrix effect.

The "Post-Column Infusion" Experiment

This is the gold standard for visualizing where suppression occurs in your chromatogram.

Protocol:

  • Setup: Connect a syringe pump containing a standard solution of 1-MC (e.g., 100 ng/mL) to the LC eluent flow via a T-piece after the column but before the mass spectrometer.

  • Infusion: Infuse 1-MC at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal.

  • Injection: Inject a "blank" matrix extract (processed sample with no analyte) into the LC column.

  • Observation: Monitor the 1-MC transition. Any dip or peak in the steady baseline indicates a matrix effect at that specific retention time.

MatrixDiagnosis Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece (Mixing Point) Column->Tee Syringe Syringe Pump (Constant 1-MC Infusion) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS Result Chromatogram (Dips = Suppression) MS->Result

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.

Troubleshooting Guide (Q&A)

Scenario A: Signal Suppression in Biological Samples

Q: I am analyzing 1-MC in rat plasma using LC-ESI-MS/MS. My internal standard response varies wildly between samples, and sensitivity is lower than in solvent standards. What is happening?

A: You are likely experiencing phospholipid suppression . 1-MC is lipophilic (LogP ~5-6), causing it to elute late in reverse-phase chromatography, often in the same window as endogenous phospholipids (phosphatidylcholines). In ESI, these lipids monopolize the droplet surface charge, preventing 1-MC from ionizing.

Corrective Actions:

  • Switch Ionization Source: Move from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) . APCI is a gas-phase ionization technique and is significantly less susceptible to liquid-phase competition mechanisms like those caused by phospholipids [1].

  • Modify Extraction: If you are using Protein Precipitation (PPT), stop. PPT removes proteins but leaves >90% of phospholipids. Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) using a polymeric sorbent with a lipid removal step (e.g., ZrO2-based sorbents).

Scenario B: Quantification Bias

Q: My calibration curve (R² > 0.99) looks great in solvent, but my QC samples in matrix are consistently failing (accuracy < 80%). Why?

A: This is a classic "Matrix Mismatch" error. You are calculating concentrations using a "clean" solvent curve while your samples are "dirty."

The Matrix Factor (MF) Calculation: Calculate the Matrix Factor to quantify the error:



  • MF < 1 = Ion Suppression

  • MF > 1 = Ion Enhancement

Corrective Actions:

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma extracted alongside samples).[1] This forces the calibrators to experience the same suppression as the unknowns, canceling out the bias [2].

  • Stable Isotope Dilution: Ensure you are using a deuterated internal standard (e.g., Chrysene-d12 or 1-Methoxychrysene-d3 ). The IS must be added before extraction.[2] It will suffer the same suppression as the analyte, correcting the ratio [3].

Scenario C: GC-MS Sensitivity Loss

Q: I switched to GC-MS to avoid ESI suppression, but 1-MC peak shapes are tailing and response drops over a sequence. Is this a matrix effect?

A: Yes, but the mechanism is different. In GC-MS, matrix effects often occur in the injector liner . High-boiling matrix components (proteins, lipids) accumulate in the liner, creating "active sites" that adsorb 1-MC or catalyze its degradation before it reaches the column.

Corrective Actions:

  • Liner Maintenance: Change the liner and septum every 50-100 injections for dirty matrices.

  • Backflushing: Use a pre-column backflush system to reverse flow after the analyte elutes, venting heavy matrix components before they reach the detector.

Sample Preparation Optimization

The most effective way to eliminate matrix effects is to remove the matrix before injection.

Extraction Decision Matrix

PrepDecision Start Start: Select Matrix Type Bio Biological Fluid (Plasma/Urine) Start->Bio Solid Solid Tissue/Soil Start->Solid LipidCheck High Lipid Content? Bio->LipidCheck Extract Solvent Extraction (Acetone/Hexane) Solid->Extract SLE Supported Liquid Extraction (SLE) LipidCheck->SLE No/Low SPE SPE (Polymeric RP) + Wash Step LipidCheck->SPE Yes (Plasma) Cleanup Cleanup Required Extract->Cleanup Silica Silica/Florisil SPE (Remove Polar Matrix) Cleanup->Silica General GPC Gel Permeation Chrom. (Remove High MW Lipids) Cleanup->GPC Fatty Tissue

Figure 2: Decision tree for selecting the optimal extraction protocol based on matrix complexity.

Extraction Efficiency Comparison
MethodLipid RemovalRecovery of 1-MCMatrix Effect RiskRecommended For
Protein Precipitation (PPT) Poor (<10%)High (>90%)High Urine (low protein/lipid) only
Liquid-Liquid Extraction (LLE) ModerateModerate (70-85%)Medium Plasma (using Hexane/EtOAc)
Solid Phase Extraction (SPE) ExcellentHigh (>90%)Low Complex matrices (Tissue, Soil)
QuEChERS (w/ dSPE) GoodHigh (>90%)Low-Medium Food, Environmental samples

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effects in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • Cortese, M., et al. (2020). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples. Thermo Fisher Scientific Application Notes. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

Purity assessment of synthesized 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purity Assessment of Synthesized 1-Methoxychrysene

Executive Summary

This technical guide addresses the purity assessment and troubleshooting of 1-Methoxychrysene (


), a polycyclic aromatic hydrocarbon (PAH) derivative. Due to the structural rigidity and electronic similarity of chrysene isomers (1-, 2-, 3-, 4-, 5-, 6-methoxy), standard analytical protocols often fail to resolve regioisomers. This guide provides advanced troubleshooting for chromatographic separation, spectroscopic validation, and physical property verification.

Module 1: Chromatographic Resolution (HPLC & GC)

Q: My C18 HPLC method shows a single peak, but the melting point is depressed. Could isomers be co-eluting?

A: Yes. Standard C18 (Octadecyl) columns separate primarily based on hydrophobicity. Since methoxychrysene isomers share identical molecular weights and similar hydrophobicities, they frequently co-elute on C18 phases.

Troubleshooting Protocol:

  • Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Pyrenyl (PYE) stationary phase. These phases utilize

    
     interactions, which are highly sensitive to the shape and planarity of the PAH molecule. The "bay region" steric hindrance in 1-Methoxychrysene creates a distinct shape compared to the linear 2- or 3-isomers.
    
  • Optimize Mobile Phase: Use a Methanol/Water gradient rather than Acetonitrile. Methanol often provides better selectivity for PAH isomers due to hydrogen bonding interactions with the solvent cage.

Recommended HPLC Conditions:

Parameter Standard Condition (Screening) Optimized Condition (Isomer Resolution)
Column C18 (4.6 x 150 mm, 5 µm) Phenyl-Hexyl or Cholester (4.6 x 250 mm, 3 µm)

| Mobile Phase | ACN : Water (80:20 Isocratic) | MeOH : Water (Gradient 70%


 100%) |
| Temperature  | 25°C | 15°C (Lower temp enhances shape selectivity) |
| Detection  | UV 254 nm | Fluorescence (Ex: 270 nm, Em: 380 nm) |

Module 2: Spectroscopic Verification (NMR)

Q: How do I definitively distinguish 1-Methoxychrysene from the 3-isomer using NMR?

A: Proton NMR (


H-NMR) is the definitive method. The 1-position in chrysene is unique due to its proximity to the "bay region" (the steric cleft between rings).

Diagnostic Signals:

  • Methoxy Shift: The methoxy group in 1-Methoxychrysene typically resonates downfield around

    
     4.11 ppm  due to steric compression and deshielding from the opposing aromatic ring. In contrast, the 3-isomer (linear region) methoxy typically appears upfield near 
    
    
    
    3.9 - 4.0 ppm.
  • Aromatic Coupling: Look for a doublet at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     7.18 ppm (J=7.8 Hz) . This corresponds to the proton at position 2, ortho to the methoxy group.
    

NMR Interpretation Table:

Feature 1-Methoxychrysene 3-Methoxychrysene

| -OCH


 Shift  | ~4.11 ppm (s)  | ~4.00 ppm (s) |
| Key Aromatic Signal  | Doublet ~7.18 ppm | Singlet/Doublet patterns differ |
| Steric Environment  | Bay Region (Crowded) | Linear Region (Open) |

Note: Ensure your solvent is


 or 

. Benzene-d6 can sometimes resolve overlapping aromatic signals better than chloroform due to anisotropic solvent effects.

Module 3: Physical & Chemical Anomalies

Q: The synthesized product is bright yellow. Is this normal?

A: No. Pure 1-Methoxychrysene should be white to off-white crystals .

  • Yellow Coloration: Indicates oxidation. PAHs are susceptible to photo-oxidation, forming quinones (e.g., chrysene-1,4-quinone) or the presence of persistent impurities like tetracene derivatives.

  • Action: Recrystallize immediately using Toluene/Heptane. Store the purified compound in amber vials under Argon gas to prevent re-oxidation.

Q: I see a small peak at M-15 in the Mass Spectrum. Is my compound degrading?

A: Not necessarily. The loss of a methyl group (


) is a characteristic fragmentation pathway for methoxy-PAHs in Electron Impact (EI) ionization, forming a stable phenoxy/chrysenoxy cation. However, if this peak is present in LC-MS (ESI/APCI) without fragmentation voltage, it might indicate a specific impurity or hydrolysis product (Chrysenol).

Visual Troubleshooting Workflows

Workflow 1: Purity Decision Tree

This logic flow guides you through the analytical decision-making process.

PurityAssessment Start Synthesized 1-Methoxychrysene Visual Visual Inspection (Color) Start->Visual Yellow Yellow/Orange? Visual->Yellow Recryst Recrystallize (Remove Quinones) Yellow->Recryst Yes HPLC HPLC Analysis (C18 Column) Yellow->HPLC No (White) Recryst->HPLC SinglePeak Single Peak? HPLC->SinglePeak SwitchCol Switch to Phenyl-Hexyl Column SinglePeak->SwitchCol No (Shoulder) NMR 1H-NMR Analysis SinglePeak->NMR Yes SwitchCol->NMR CheckOMe Check -OCH3 Shift NMR->CheckOMe Pure CONFIRMED PURITY (>98%) CheckOMe->Pure ~4.11 ppm Isomer Isomer Contamination (Regioisomer) CheckOMe->Isomer <4.0 ppm

Figure 1: Decision tree for assessing the purity of 1-Methoxychrysene, prioritizing visual checks and specific NMR markers.

Workflow 2: Impurity Origin Pathway

Understanding where impurities originate helps in modifying the synthesis.

Impurities Precursor Precursor: 1-[2-(2-methoxyphenyl)vinyl]naphthalene Light Photocyclization (hv) Precursor->Light Product 1-Methoxychrysene Light->Product Major Path Imp1 Impurity A: Unreacted Precursor (Cis/Trans Isomers) Light->Imp1 Incomplete Rxn Imp2 Impurity B: Oxidative Byproducts (Quinones) Light->Imp2 Presence of O2 Imp3 Impurity C: Regioisomers (3-Methoxychrysene) Light->Imp3 Sigmatropic Shift (Rare)

Figure 2: Origin of common impurities during the photochemical synthesis of 1-Methoxychrysene.

References

  • Jørgensen, K. B., & Joensen, M. (2008).[1] Photochemical Synthesis of Chrysenols. Polycyclic Aromatic Compounds, 28(4-5), 362–372.[1] Link

  • NIST Chemistry WebBook. Chrysene - Gas Phase Thermochemistry and Spectra. National Institute of Standards and Technology.[2][3] Link

  • Sander, L. C., & Wise, S. A. (1986). Synthesis and Characterization of Polycyclic Aromatic Hydrocarbon Isomers. National Bureau of Standards (NIST).[2][3] Link

  • PubChem Compound Summary. Chrysene. National Center for Biotechnology Information. Link

Sources

Technical Support Center: GC-MS/MS Optimization for 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with toxicology and drug development laboratories struggling to quantify substituted polycyclic aromatic hydrocarbons (PAHs). 1-Methoxychrysene (C₁₉H₁₄O, MW: 258.1044), a critical biomarker and toxicological standard used to evaluate Aryl Hydrocarbon Receptor (AhR) agonism[1], presents unique analytical challenges compared to its unsubstituted parent, chrysene.

While standardized frameworks like EPA Method 8270 provide a foundation for semi-volatile organic compounds (SVOCs)[2][3], the addition of the methoxy moiety increases the molecule's susceptibility to thermal degradation, active-site adsorption, and isomeric co-elution. This guide provides a self-validating, causality-driven methodology to optimize your GC-MS/MS workflows for 1-Methoxychrysene.

System Architecture & Workflow

GCMS_Optimization N1 1. Sample Injection Pulsed Splitless @ 300°C Minimizes Thermal Degradation N2 2. Chromatographic Separation 5% Phenyl Column Optimized Ramp for Isomers N1->N2 N3 3. Electron Ionization (EI) Source Temp: 320°C Prevents Analyte Condensation N2->N3 N4 4. Tandem Mass Spec (MS/MS) MRM Mode: m/z 258 -> 215 Maximizes Signal-to-Noise N3->N4 N5 5. Data Processing Quantification & QA/QC N4->N5

GC-MS/MS workflow for 1-Methoxychrysene highlighting critical parameter optimizations.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, do not merely input parameters. Understand the thermodynamic and chemical logic behind each step of this protocol.

Step 1: Inlet Deactivation and Injection Strategy
  • The Challenge: 1-Methoxychrysene has a high boiling point and a localized dipole. Slow vaporization in a standard splitless injection allows the molecule to interact with active silanol (Si-OH) sites in the glass liner, causing peak tailing and signal loss.

  • The Protocol:

    • Install an ultra-inert, single gooseneck 4 mm straight-bore liner packed with deactivated glass wool[4]. The wool acts as a thermal mass to rapidly vaporize the heavy PAH.

    • Set the inlet temperature to 300 °C.

    • Program a pulsed splitless injection . Apply a pressure pulse (e.g., 40 psi for 0.5 min) during injection. This rapidly sweeps the analyte vapor cloud onto the column, minimizing residence time in the hot inlet and preventing thermal demethylation[4].

Step 2: Capillary Column Selection and Oven Thermodynamics
  • The Challenge: 1-Methoxychrysene must be chromatographically resolved from its positional isomers (2-, 3-, and 4-methoxychrysene)[5].

  • The Protocol:

    • Utilize a 30 m × 0.25 mm × 0.25 µm 5% phenyl-arylene stationary phase (e.g., DB-5MS or Rxi-5Sil MS). The arylene inclusion provides the necessary pi-pi interactions to separate closely related PAH isomers[6].

    • Implement a multi-ramp oven program. Rapidly ramp through the low-boiling matrix (15 °C/min to 250 °C), then strictly reduce the ramp rate to 4–5 °C/min between 250 °C and 300 °C . This thermodynamic deceleration expands the chromatographic window exactly where the methoxychrysene isomers elute, ensuring baseline resolution[6].

Step 3: Ion Source Thermodynamics & MS/MS Optimization
  • The Challenge: High-molecular-weight PAHs readily condense on colder MS source components, leading to peak broadening and a loss of sensitivity over extended analytical batches.

  • The Protocol:

    • Elevate the Electron Ionization (EI) source temperature to 320 °C and the transfer line to 320 °C [4]. This prevents "cold spots" and maintains the analyte in the gas phase.

    • Operate in Multiple Reaction Monitoring (MRM) mode. The molecular ion (M+) for methoxychrysenes is m/z 258[7].

    • Isolate m/z 258 in Q1. In the collision cell, optimize collision energies to monitor the loss of the methyl radical (-15 Da, m/z 243) and the subsequent loss of carbon monoxide (-28 Da, m/z 215).

Quantitative Parameter Summaries

Table 1: Optimized Gas Chromatography Parameters
ParameterSetting / ValueScientific Rationale
Column 5% Phenyl-arylene (30m x 0.25mm x 0.25µm)Provides optimal selectivity for PAH isomers.
Carrier Gas Ultra-High Purity HeliumConstant flow at 1.2 mL/min maintains optimal linear velocity.
Injection Mode Pulsed Splitless (40 psi for 0.5 min)Maximizes transfer efficiency; reduces thermal degradation[4].
Inlet Temperature 300 °CEnsures complete volatilization of heavy PAHs.
Oven Program 60 °C (1 min) → 15 °C/min to 250 °C → 5 °C/min to 320 °C (hold 5 min)Shallow ramp at elution temperature ensures isomeric resolution[6].
Table 2: MS/MS MRM Transitions for 1-Methoxychrysene
Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Neutral Loss
Quantifier 258.1215.125Loss of -CH₃ and -CO
Qualifier 1 258.1243.115Loss of -CH₃ radical
Qualifier 2 258.1202.135Complex ring fragmentation

Troubleshooting & Expert FAQs

Q: Why is my 1-Methoxychrysene peak exhibiting severe tailing, while my internal standard (Chrysene-d12) is perfectly symmetrical? A: This is a classic active-site issue. Chrysene-d12 is a non-polar, unsubstituted PAH. The methoxy group on 1-Methoxychrysene introduces a localized dipole, making it highly reactive toward exposed silanol groups (Si-OH) in a degraded glass liner or at the head of the analytical column. Fix: Trim 10–15 cm from the front of your analytical column to remove matrix buildup. Replace your inlet liner with a fresh, ultra-inert deactivated liner.

Q: I am detecting multiple peaks with the m/z 258 → 215 transition in my biological samples. How do I positively identify 1-Methoxychrysene? A: The m/z 258 precursor ion is common to all methoxychrysene positional isomers (1-, 2-, 3-, and 4-methoxychrysene), which are often formed together during metabolic or photochemical processes[5]. Because their mass spectra are nearly identical, MS alone cannot differentiate them. Fix: You must rely on chromatographic retention indices. Purchase or synthesize pure standards for the 1-, 2-, 3-, and 4- isomers. Ensure your oven ramp between 250 °C and 300 °C is slow enough (≤ 5 °C/min) to achieve baseline separation[6].

Q: My calibration curve drops off non-linearly at the lower end (sub-ppb levels). How can I improve trace-level sensitivity? A: At trace concentrations, the ratio of analyte molecules to active sites in the inlet is extremely low, leading to irreversible adsorption or thermal degradation before the analyte reaches the column. Fix: First, ensure your MS source is thoroughly baked out at 320 °C[4]. Second, implement the pulsed splitless injection technique described in Step 1. By temporarily increasing the column head pressure during injection, you force the vapor cloud onto the column in a fraction of the time, rescuing your sub-ppb analytes from inlet degradation.

Q: Can I use Hydrogen as a carrier gas instead of Helium for this analysis? A: Yes, but with strict caveats. While hydrogen offers faster linear velocities and combats helium shortages, it is a reactive gas. At high temperatures in the GC inlet, hydrogen can react with the methoxy group or matrix solvents (like dichloromethane) to form HCl, which strips the deactivation layer off your liner. If using hydrogen, a pulsed splitless injection is absolutely mandatory to minimize the residence time of the analyte in the reactive inlet environment.

References

  • Source: NIH.
  • Source: Unitedchem.
  • Source: Thermofisher.
  • Source: Agilent.
  • Source: Researchgate.
  • Source: ACS.
  • Source: Agilent.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Separation of Chrysene Isomers (Mass 228)

To: Research Scientists, QC Analysts, and Method Development Leads From: Senior Application Scientist, Separation Sciences Division Subject: Definitive Guide to Resolving the "Mass 228" Critical Pair

The "Mass 228" Challenge: An Introduction

In PAH (Polycyclic Aromatic Hydrocarbon) analysis, the separation of isomers with a molecular weight of 228.29 g/mol —specifically Chrysene (Chr) , Benz[a]anthracene (BaA) , and Triphenylene (Tp) —is the litmus test for your chromatographic system.

Standard C18 columns often fail here. Why? Because these isomers have nearly identical hydrophobicities (log P values). Separation cannot be achieved by hydrophobicity alone; it requires shape selectivity .

If you are seeing a single broad peak or a "shoulder" where you expect two or three distinct peaks, your system is likely failing to discriminate based on molecular planarity. This guide addresses the root causes of this failure and provides self-validating protocols to fix it.

Diagnostic Workflow

Before adjusting method parameters, determine if your system is physically capable of the separation using this logic flow.

TroubleshootingFlow Start ISSUE: Co-elution of Chrysene & Benz[a]anthracene CheckColumn Check Column Chemistry: Is it Monomeric or Polymeric C18? Start->CheckColumn Monomeric Monomeric C18 (Standard) CheckColumn->Monomeric Polymeric Polymeric C18 (PAH Specialized) CheckColumn->Polymeric ActionReplace ACTION: Replace Column. Monomeric phases lack shape selectivity. Monomeric->ActionReplace CheckTemp Check Column Temperature Polymeric->CheckTemp HighTemp > 25°C CheckTemp->HighTemp LowTemp < 20°C CheckTemp->LowTemp ActionCool ACTION: Lower Temperature. Shape selectivity increases as temperature decreases. HighTemp->ActionCool CheckMobile Check Mobile Phase (Water/ACN vs Water/MeOH) LowTemp->CheckMobile

Figure 1: Decision matrix for diagnosing resolution failures in PAH isomer separation.

Technical FAQs & Troubleshooting
Q1: I am using a high-quality C18 column, but Chrysene and Benz[a]anthracene still co-elute. Why?

The Root Cause: You are likely using a monomeric C18 phase. In monomeric bonding, C18 ligands are attached to the silica surface individually. They act like "bristles on a brush," interacting primarily through hydrophobic partitioning. Since Chrysene and BaA have similar hydrophobicity, they elute together.

The Solution: Switch to a polymeric C18 phase (often labeled as "PAH" columns, e.g., Agilent ZORBAX Eclipse PAH, Vydac 201TP, or Supelcosil LC-PAH). Polymeric bonding involves cross-linking the C18 ligands to create a rigid, slot-like structure. This creates a "lock-and-key" mechanism:

  • Planar molecules (like Benzo[a]pyrene) fit deeply into the slots and are retained longer.

  • Non-planar/bulky molecules (like Triphenylene) are sterically hindered from entering the slots and elute earlier.

Q2: I have a Polymeric C18 column, but the resolution is degrading. Can I fix this without replacing the column?

The Root Cause: Thermal disruption of the stationary phase order. High temperatures increase the kinetic energy of the bonded alkyl chains, making them more disordered (like a monomeric phase). This destroys the "slots" required for shape selectivity.

The Solution: Lower the column temperature.

  • Target: 15°C – 20°C.

  • Mechanism: Cooling the column increases the rigidity (order) of the polymeric alkyl chains, enhancing the discrimination between the planar Chrysene and the slightly less planar Benz[a]anthracene [1].

  • Warning: Do not go so low that system pressure exceeds limits due to viscosity.

Q3: My UV baseline is noisy, and I can't detect low-level isomers. What should I do?

The Root Cause: PAHs have low UV absorptivity at low concentrations, and acetonitrile absorbs at low UV wavelengths (<200nm). The Solution: Switch to Fluorescence Detection (FLD) . PAHs are naturally fluorescent. FLD is 10-100x more sensitive and selective than UV.

Optimized Wavelength Table for Mass 228 Isomers:

CompoundExcitation (nm)Emission (nm)Notes
Benz[a]anthracene 260420High response; elutes first in critical pair.
Chrysene 260380Distinct emission allows spectral resolution if physical resolution is partial.
Triphenylene 250350Often co-elutes with Chrysene on some phases; distinct emission helps.
Benzo[b]fluoranthene 260420Elutes later; monitor to ensure gradient clears it.

Note: Programmable FLD allows you to switch wavelengths during the run to maximize sensitivity for each peak [2].

Experimental Protocols
Protocol A: The NIST SRM 869b Shape Selectivity Test

Use this protocol to validate if a specific column is capable of separating Chrysene isomers before running your actual samples.

Objective: Determine the shape selectivity factor (


) of your column [3].

Materials:

  • Standard: NIST SRM 869b (Column Selectivity Test Mixture).[1]

  • Components: Benzo[a]pyrene (BaP, planar), Phenanthro[3,4-c]phenanthrene (PhPh, non-planar), 1,2:3,4:5,6:7,8-Tetrabenzonaphthalene (TBN, non-planar).[2]

Method:

  • Mobile Phase: 85% Acetonitrile / 15% Water (Isocratic).

  • Temperature: 25°C.

  • Flow Rate: 1.0 - 1.5 mL/min (adjust for column ID).

  • Detection: UV at 254 nm.

Analysis: Calculate the Selectivity Factor (


) = 

[2]
Result (

)
Column TypeSuitability for Chrysene Separation
> 1.7 Polymeric C18Excellent. High shape selectivity.
1.0 – 1.7 IntermediateMarginal. May require very low temps.
< 1.0 Monomeric C18Fail. Will not separate Chrysene/BaA.
Protocol B: Optimized Gradient for Mass 228 Separation

A robust starting point for separating the 16 Priority PAHs, focusing on the critical pair.

System: HPLC with FLD and Column Oven. Column: Polymeric C18 (e.g., Agilent Eclipse PAH, 4.6 x 150mm, 3.5µm). Mobile Phase A: Water (degassed). Mobile Phase B: Acetonitrile.[2][3] Temperature: 18°C (Critical setpoint).

Gradient Table:

Time (min)% B (Acetonitrile)Event
0.040Initial Hold
5.040Isocratic hold to stack early eluters
20.095Linear Ramp (Elution of Mass 228 region ~12-15 min)
25.0100Wash
30.040Re-equilibration
Visualizing the Mechanism

Understanding why the separation works is crucial for troubleshooting. The diagram below illustrates the "Slot Mechanism" of polymeric phases.

SeparationMechanism cluster_Isomers Mass 228 Isomers StationaryPhase Polymeric C18 Phase (Rigid, Ordered Slots) Chrysene Chrysene (Planar/Flat) Fits into slots Chrysene->StationaryPhase Strong Retention (Late Elution) BaA Benz[a]anthracene (Slightly Twisted) Partial Fit BaA->StationaryPhase Moderate Retention Triphenylene Triphenylene (Bulky/Steric) Excluded from slots Triphenylene->StationaryPhase Weak Retention (Early Elution) Temp Temperature < 20°C Temp->StationaryPhase Increases Order (Sharper Slots)

Figure 2: The "Slot Mechanism" of Polymeric C18 phases. Planar molecules (Chrysene) interact more strongly with the ordered stationary phase than non-planar isomers (Triphenylene), creating separation.

References
  • Sander, L. C., & Wise, S. A. (1989). Effect of phase length and temperature on the selectivity of polycyclic aromatic hydrocarbon separations on reversed-phase liquid chromatographic columns. Journal of Chromatography A.

  • U.S. EPA. (1984). Method 610 - Polynuclear Aromatic Hydrocarbons. Environmental Protection Agency.[4][5]

  • NIST. (2024). Certificate of Analysis: Standard Reference Material® 869b - Column Selectivity Test Mixture. National Institute of Standards and Technology.[1][6][7]

  • Agilent Technologies. (2020). Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns. Application Note.

Sources

Reducing background interference for 1-Methoxychrysene detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers analyzing 1-Methoxychrysene (1-MC). It addresses the critical challenge of background interference , which often compromises the limit of detection (LOD) in complex matrices like biological fluids (plasma, urine) or environmental samples (sediment, soil).

Topic: Reducing Background Interference & Optimizing Signal-to-Noise (S/N) Ratio Role: Senior Application Scientist Status: Operational

Core Concept: The Interference Landscape

Detection of 1-Methoxychrysene (1-MC) typically relies on HPLC with Fluorescence Detection (HPLC-FLD) or GC-MS . While 1-MC exhibits strong native fluorescence due to its rigid polycyclic aromatic hydrocarbon (PAH) structure, it is highly lipophilic. This causes it to co-extract with matrix components (lipids, humic acids) that create significant background noise.

The Three Pillars of Interference Reduction
  • Matrix Management: Removing non-target lipophiles before injection.

  • Spectral Tuning: Optimizing Excitation/Emission (Ex/Em) wavelengths to evade Raman scattering and matrix autofluorescence.

  • Chromatographic Resolution: Separating 1-MC from its parent (Chrysene) and isomers (2-, 3-, 6-Methoxychrysene).

Sample Preparation & Extraction (The Matrix Effect)

Q: My HPLC baseline is drifting, and I see broad interfering peaks. Is this a column issue?

A: It is likely a sample cleanup issue , not a column failure. 1-MC is extremely hydrophobic (logP > 5). If you use simple protein precipitation (e.g., Acetonitrile crash), lipids and hydrophobic proteins remain in the supernatant. These elute slowly, causing baseline drift and "ghost peaks" in subsequent runs.

Solution: Implement Solid Phase Extraction (SPE) For biological or environmental samples, a simple liquid-liquid extraction is often insufficient. Use a Silica-based or specialized PAH-selective SPE cartridge.

Protocol: Optimized SPE Cleanup for 1-MC
  • Cartridge: C18 (End-capped) or Polymeric Reversed-Phase (e.g., HLB).

  • Rationale: C18 retains the hydrophobic 1-MC while allowing polar interferences to wash away.

StepSolvent/ActionMechanism
1. Condition 3 mL Methanol

3 mL Water
Activates the hydrophobic ligands.
2. Load Sample (diluted 1:1 with water)High water content forces 1-MC onto the sorbent.
3. Wash 1 5% Methanol in WaterRemoves salts and proteins.
4. Wash 2 20% Acetone in WaterCritical: Removes moderately polar interferences without eluting 1-MC.
5. Dry Vacuum for 5-10 minsRemoves residual water (immiscible with elution solvent).
6. Elute 3 mL Dichloromethane (DCM) or Ethyl AcetateElutes 1-MC. (Note: DCM is excellent for PAHs).
7. Reconstitute Evaporate to dryness (

), dissolve in Mobile Phase.
Prepares sample for HPLC injection.
Visualizing the Cleanup Workflow

The following diagram illustrates the decision logic for selecting the correct cleanup path based on your sample matrix.

SamplePrepWorkflow Start Sample Matrix Type BioFluid Biological Fluid (Urine/Plasma) Start->BioFluid EnvSolid Environmental Solid (Soil/Sediment) Start->EnvSolid Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase) BioFluid->Hydrolysis Conjugated Metabolites? SPE SPE (C18/Polymeric) BioFluid->SPE Free Analyte Saponification Saponification (KOH/Ethanol) EnvSolid->Saponification High Lipid/Organic Content Hydrolysis->SPE LLE LLE (Hexane) Saponification->LLE LLE->SPE Clean extract Analysis HPLC-FLD / GC-MS SPE->Analysis

Caption: Decision tree for 1-Methoxychrysene extraction. Enzymatic hydrolysis is required for urine samples if the metabolite is conjugated.

Spectroscopic Tuning (Reducing Optical Noise)

Q: I am using the standard Chrysene wavelengths (Ex 270 / Em 360), but the signal is weak. Why?

A: The addition of a methoxy group (-OCH3) to the chrysene ring causes a bathochromic shift (red shift) and alters the quantum yield. Using parent Chrysene wavelengths for 1-MC will result in sub-optimal excitation and lower sensitivity.

Experimental Fix: Perform a Stop-Flow Spectral Scan Do not rely on literature values blindly. Solvents (Acetonitrile vs. Methanol) affect the spectral peak.

  • Inject a high-concentration standard (e.g., 1 µg/mL).

  • Stop the flow when the peak enters the cell.

  • Scan Excitation (200–350 nm) and Emission (300–500 nm).

Typical Optimization Range:

  • Chrysene: Ex ~265 nm | Em ~380 nm

  • 1-Methoxychrysene: Expect Ex ~270–280 nm | Em ~380–400 nm.

  • Tip: Set the Emission wavelength at least 150 nm away from Excitation to avoid Rayleigh scattering (first and second order) which appears as background spikes.

Chromatographic Optimization

Q: I see a shoulder on my 1-MC peak. Is it contamination?

A: This is likely a separation issue involving isomers. 1-Methoxychrysene often co-exists with 2-, 3-, or 6-Methoxychrysene, or even the parent Chrysene. Standard C18 columns may struggle to resolve these positional isomers.

Solution: Specialized PAH Columns Switch from a standard "food-grade" C18 to a column designed for geometric isomer separation.

  • Recommended Phases: Polymeric C18 (e.g., Vydac 201TP) or Phenyl-Hexyl phases. These phases interact with the

    
    -electrons of the PAH rings, offering shape selectivity that standard monomeric C18 lacks.
    

Gradient Optimization Table: Mobile Phase A: Water | Mobile Phase B: Acetonitrile

Time (min)% BPurpose
0.050Initial focusing.
2.050Hold to elute polar matrix.
20.0100Shallow gradient to resolve isomers.
25.0100Wash highly lipophilic compounds.
25.150Re-equilibration (Crucial for reproducibility).

System Troubleshooting Logic

Q: I have high background noise even with a blank injection. What is the source?

A: If the noise persists without a sample, the interference is systemic . Use the logic flow below to isolate the component.

Troubleshooting Problem High Background Noise Step1 Run Zero Volume (No Injection) Problem->Step1 Step2 Pump Stopped (Static Cell) Step1->Step2 Noise Stops Source1 Contaminated Column or Mobile Phase Step1->Source1 Noise Persists Source2 Detector Lamp/Cell Age or dirty Step2->Source2 High Background (Static) Source3 Electronic Noise Step2->Source3 Spikes/Random

Caption: Diagnostic logic to isolate the source of background noise (Mobile phase vs. Detector).

Specific Checks:

  • Raman Scattering: If using Fluorescence, check if the "noise" is actually the Raman band of water or acetonitrile. Change the Ex wavelength by 10 nm; if the background peak shifts by 10 nm, it is Raman scattering.

  • Mobile Phase Quality: PAHs are ubiquitous in the environment. Use only HPLC-grade or LC-MS grade solvents. Do not store water in plastic containers (plasticizers leach and fluoresce).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Analysis of 1-Methylpyrene using HPLC-Fluorescence. (Note: Protocol adapted for methylated PAHs).

  • Thermo Fisher Scientific. (2025). Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Application Note.

  • National Institutes of Health (NIH). (2016). Background Noise Contributes to Organic Solvent Induced Brain Dysfunction. (Context on solvent background effects).

  • ResearchGate. (2019).[2] Comparison of five different HPLC columns for the optimization of PAH analysis.

Sources

Technical Support Center: Stability Testing of 1-Methoxychrysene Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox of Oxygenated PAHs

As a Senior Application Scientist, I often see researchers treat 1-Methoxychrysene (1-MeO-Chrysene) identical to its parent hydrocarbon, Chrysene. This is a critical error. While the chrysene backbone imparts lipophilicity and UV absorption, the methoxy substituent at the C1 position significantly alters the electron density of the ring system.[1][2] This "activation" makes 1-Methoxychrysene more susceptible to electrophilic attack and photo-oxidation than unsubstituted PAHs.[2]

This guide addresses the specific stability challenges of 1-Methoxychrysene, moving beyond generic PAH handling to provide a self-validating system for your analytical workflow.

Part 1: Storage & Handling (The Basics)

Q1: Upon receipt, how should I store the neat (solid) standard versus the prepared stock solution?

A: The physical state of the standard dictates its stability profile.[1][2]

  • Neat Solid: Store at -20°C or lower in a dark, desiccated environment. The solid lattice provides significant protection against oxidation.[2] However, moisture condensation upon warming is a silent killer.[2]

    • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric water from condensing on the cold solid, which can lead to hydrolysis or weighing errors.[2]

  • Stock Solutions: Once dissolved, the clock starts ticking.[1][2]

    • Solvent: Acetonitrile (ACN) or Toluene.[1][2] Avoid Methanol for long-term storage if transesterification or proton exchange is a concern (though less likely with ethers than esters).[2]

    • Temperature:-20°C .

    • Container: Amber borosilicate glass with PTFE-lined caps.[2] Never use plastic (polypropylene/polyethylene) as PAHs adsorb to the surface, altering concentration.[1][2]

Q2: I accidentally left the standard on the benchtop under fluorescent light for 4 hours. Is it compromised?

A: Likely, yes.[1][2] 1-Methoxychrysene is photolabile .[2] The methoxy group acts as an auxochrome, shifting the UV absorption maximum and potentially increasing the quantum yield for singlet oxygen formation.[2]

  • The Mechanism: UV light excites the PAH to a triplet state, which transfers energy to ground-state oxygen (

    
    ), generating reactive singlet oxygen (
    
    
    
    ).[1][2] This attacks the aromatic ring, often leading to the formation of quinones or endoperoxides.[2]
  • The Test: Inject the sample. If you see a new peak eluting earlier than the main peak (more polar) or a broad "hump" at the end (polymerization), discard the solution.[1][2]

Part 2: Solvents & Preparation

Q3: Which solvent is best for stability? Acetonitrile, Methanol, or DMSO?

A: Acetonitrile (ACN) is the gold standard for 1-Methoxychrysene.[1][2]

SolventSuitabilityTechnical Rationale
Acetonitrile (ACN) High Aprotic, UV transparent, and chemically inert.[1] Excellent solubility for PAHs.[2]
Toluene High Excellent solubility, but UV cutoff is high (285 nm), interfering with HPLC detection.[1] Good for GC-MS.
Methanol (MeOH) Medium Protic solvent.[1][2] Generally safe, but solubility may be lower than ACN.[2] Risk of hydrogen bonding affecting chromatography.[2][3]
DMSO Low Avoid. High boiling point makes it hard to remove.[1][2] Hygroscopic nature introduces water, promoting degradation.[2]
Dichloromethane Medium Good solubility, but highly volatile.[1][2] Evaporation leads to concentration errors.[2]
Q4: I am observing "ghost peaks" in my chromatogram. Is this degradation or contamination?

A: This is a classic troubleshooting scenario. Use this logic flow to diagnose:

  • Retention Time (RT) Check:

    • Earlier RT (More Polar): Likely degradation (Photo-oxidation products like chrysene-1,4-quinone or 1-chrysenol).[1]

    • Later RT (Less Polar): Likely contamination (Phthalates from plastic caps/pipettes) or dimerization .[1][2]

  • Spectral Check (DAD/PDA):

    • Does the ghost peak spectrum resemble the parent PAH? If yes, it's a degradation product retaining the chromophore.[2]

    • If the spectrum is generic (254 nm absorption only), it is likely a solvent contaminant.[1][2]

Part 3: Experimental Protocols & Verification

Protocol: Self-Validating Stability Check

Do not assume stability; prove it. Run this simple Purity Verification Loop before any critical campaign.

  • Reference Standard Preparation: Prepare a fresh stock of 1-Methoxychrysene (Standard A) from the solid vial.[2]

  • Test Sample: Retrieve your stored stock solution (Standard B).

  • Internal Standard (IS) Addition: Spike both A and B with a stable IS (e.g., Chrysene-d12 or Fluoranthene-d10 ) at the same concentration.[1]

  • Analysis: Run HPLC-UV/FLD or GC-MS.

  • Calculation: Compare the Response Ratio (RR) of Analyte/IS.

    
    [1][2]
    
    • Acceptance Criteria: 98.0% – 102.0%.[2]

Visualizing the Stability Workflow

The following diagram illustrates the decision matrix for handling 1-Methoxychrysene standards.

StabilityWorkflow Receipt Receipt of 1-Methoxychrysene (Solid Standard) StorageSolid Store Solid @ -20°C (Desiccated, Dark) Receipt->StorageSolid Solubilization Solubilization (ACN or Toluene) StorageSolid->Solubilization Equilibrate to RT QC_Check Initial QC Check (Purity > 98%?) Solubilization->QC_Check StorageLiquid Store Solution @ -20°C (Amber Vial, < 30 days) QC_Check->StorageLiquid Pass Discard Discard / Re-purify QC_Check->Discard Fail Use Experimental Use (Protect from Light) StorageLiquid->Use ReVerify Re-Verification Loop (Compare vs Fresh) Use->ReVerify After 30 days ReVerify->StorageLiquid Pass (>98%) ReVerify->Discard Fail (<98%)

Caption: Figure 1. Lifecycle management of 1-Methoxychrysene standards, emphasizing the critical re-verification loop.

Part 4: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down allows you to predict interferences.[2]

Q5: What are the specific degradation products I should look for?

A: The primary pathway is Photo-Induced Oxidation .[1][2]

  • Singlet Oxygen Attack: The electron-rich double bonds (K-region) are susceptible to

    
     attack.[2]
    
  • Product Formation: This leads to the formation of Chrysene-quinones (e.g., 1,4-chrysenequinone) or ring-opening products.[1]

  • Hydrolysis (Rare): Under highly acidic conditions, the methoxy ether linkage can cleave, yielding 1-Chrysenol (1-Hydroxychrysene).[1] This peak will be significantly more polar (elute earlier on Reverse Phase) and may show pH-dependent retention.[2]

DegradationPath MeOChrysene 1-Methoxychrysene (Parent) ExcitedState Excited Triplet State (UV Light) MeOChrysene->ExcitedState hν (Light) Chrysenol 1-Chrysenol (Acid Hydrolysis) MeOChrysene->Chrysenol + H+ / H2O Quinone Chrysene-quinones (Oxidation) ExcitedState->Quinone + O2 SingletO2 Singlet Oxygen (1O2)

Caption: Figure 2.[1] Primary degradation pathways: Photo-oxidation to quinones and acid-catalyzed hydrolysis to phenols.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Certificate of Analysis: SRM 1647f - Polycyclic Aromatic Hydrocarbons in Acetonitrile. Retrieved from [Link][1][2]

  • Wise, S. A., et al. (2015).[1][2] "Determination of Polycyclic Aromatic Hydrocarbons in Environmental Samples." Analytical and Bioanalytical Chemistry. (General reference for PAH stability protocols).

  • European Commission. (2011).[2] Regulation (EU) No 835/2011 regarding polycyclic aromatic hydrocarbons in foodstuffs.[1][2] Retrieved from [Link][1][2]

  • PubChem. (2023).[2] Compound Summary: 1-Chrysenol (CAS 63019-38-5).[2] Retrieved from [Link][1][2]

Sources

Technical Support Center: 1-Methoxychrysene Analysis & Method Validation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polycyclic Aromatic Hydrocarbon (PAH) derivative analysis. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug development professionals through the complexities of validating chromatographic methods for 1-Methoxychrysene .

1-Methoxychrysene is a critical intermediate and biomarker in toxicological and environmental studies. However, its planar, highly hydrophobic structure and the presence of closely related positional isomers (e.g., 2-, 3-, and 4-methoxychrysene) present unique analytical hurdles [2]. This guide bridges theoretical chromatography with field-proven, self-validating protocols compliant with ICH Q2(R2) guidelines [1].

Analytical Method Validation Workflow

MethodValidation cluster_ICH ICH Q2(R2) Validation Lifecycle Start 1-Methoxychrysene Method Development Opt Chromatographic Optimization (APCI-LC-MS/MS or GC-MS) Start->Opt SST System Suitability Testing (SST) Internal Standard Integration Opt->SST Spec Specificity (Isomer Resolution Rs > 1.5) SST->Spec Lin Linearity & Range (R² ≥ 0.995) SST->Lin Acc Accuracy & Precision (Recovery 80-120%, RSD ≤ 5%) SST->Acc Sens Sensitivity (LOD/LOQ Determination) SST->Sens Review Data Review against Acceptance Criteria Spec->Review Lin->Review Acc->Review Sens->Review Pass Method Validated Ready for Sample Analysis Review->Pass Criteria Met Fail Troubleshooting & Parameter Adjustment Review->Fail Criteria Failed Fail->Opt Iterative Refinement

Fig 1: ICH Q2(R2) analytical method validation workflow for 1-Methoxychrysene.

Standardized Experimental Protocol: LC-APCI-MS/MS

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) prior to any sample manipulation, any downstream extraction losses or matrix-induced ionization fluctuations are proportionally corrected.

Step 1: Sample Preparation & Internal Standardization

  • Spiking: Aliquot 1.0 mL of the biological/environmental sample into a silanized glass vial. Causality: Silanized glass prevents the highly hydrophobic 1-Methoxychrysene from irreversibly adsorbing to the vial walls.

  • Internal Standard: Add 10 µL of Chrysene-d12 (1 µg/mL).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 2.0 mL of Hexane:Dichloromethane (80:20, v/v). Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Acetonitrile:Water (80:20, v/v).

Step 2: Chromatographic Separation

  • Column Selection: Use a specialized Polymeric C18 PAH column (e.g., 150 mm x 2.1 mm, 3 µm). Causality: Standard monomeric C18 columns lack the rigid steric structure required to separate planar PAH isomers. A polymeric phase provides the shape selectivity necessary to resolve 1-Methoxychrysene from 3-Methoxychrysene[2].

  • Mobile Phase: Isocratic elution using 85% Acetonitrile and 15% Water at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Detection

  • Ionization Source: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Causality: PAHs lack acidic or basic functional groups, making Electrospray Ionization (ESI) highly inefficient. APCI utilizes gas-phase ion-molecule reactions, effectively ionizing methoxy-PAHs [3].

  • MRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for 1-Methoxychrysene (e.g., [M+H]+ 259.1 → 215.1) and Chrysene-d12.

Quantitative Data: ICH Q2(R2) Validation Parameters

The following table summarizes the target acceptance criteria required to validate the 1-Methoxychrysene assay under ICH Q2(R2) guidelines [1].

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria for 1-Methoxychrysene
Specificity No interference at the analyte retention time.Resolution (

) > 1.5 between 1-Methoxychrysene and closely eluting isomers (e.g., 3-Methoxychrysene).
Linearity Evaluated across the reportable range.

; Back-calculated residuals

.
Accuracy % Recovery evaluated across 3 concentration levels (Low, Med, High).80% – 120% recovery (normalized using Chrysene-d12 IS).
Precision Minimum 6 determinations at the 100% test concentration.Repeatability %RSD

; Intermediate Precision %RSD

.
Sensitivity (LOQ) Lowest amount quantified with acceptable precision/accuracy.Signal-to-Noise (S/N)

; Precision at LOQ

RSD.
Robustness Deliberate variations in method parameters.Stable

with

organic modifier changes and

C column temp variations.
Troubleshooting Guide

Q: My 1-Methoxychrysene peak is co-eluting with another methoxychrysene isomer. How do I resolve this? A: This is a classic shape-selectivity issue. Positional isomers of methoxychrysene have identical molecular weights and similar polarities, meaning standard reversed-phase partitioning is insufficient. Action: Switch your stationary phase. You must use a column designed with a high carbon load and a polymeric bonding chemistry (often marketed specifically as "PAH columns"). Lowering the column temperature (e.g., from 40°C to 20°C) can also increase the rigidity of the stationary phase alkyl chains, enhancing steric interactions and improving resolution.

Q: I am experiencing severe signal variability and poor sensitivity in LC-MS/MS. A: If you are using Electrospray Ionization (ESI), you are likely experiencing poor ionization efficiency because 1-Methoxychrysene cannot easily accept or donate a proton in the liquid phase. Action: Switch your source to APCI or Atmospheric Pressure Photoionization (APPI) [3]. Additionally, ensure your internal standard (Chrysene-d12) is co-eluting closely with your analyte to properly correct for any matrix-induced signal suppression.

Q: The recovery during sample extraction is consistently below 50%. A: 1-Methoxychrysene is highly lipophilic. Low recovery usually stems from non-specific binding to plastics or incomplete partitioning during LLE. Action: Eliminate all plastic consumables (pipette tips, microcentrifuge tubes) during the extraction phase; use only silanized glassware. If using Solid-Phase Extraction (SPE), ensure your elution solvent is strong enough (e.g., incorporating dichloromethane or toluene) to disrupt the strong hydrophobic interactions between the analyte and the SPE sorbent.

Frequently Asked Questions (FAQs)

Q: How does ICH Q2(R2) differ from the older Q2(R1) guidelines for this specific assay? A: ICH Q2(R2) places a much stronger emphasis on the analytical procedure lifecycle and ties closely with ICH Q14 (Analytical Procedure Development) [1]. For 1-Methoxychrysene, this means you must now formally document your risk assessment regarding isomer interference and justify your robustness parameters (e.g., proving that slight variations in mobile phase pH or temperature will not cause 3-Methoxychrysene to co-elute with 1-Methoxychrysene).

Q: What are the storage requirements for 1-Methoxychrysene reference standards? A: Like most PAHs, 1-Methoxychrysene is susceptible to photo-oxidation. Solid standards and stock solutions must be stored in amber glass vials at -20°C. Working solutions should be prepared fresh or validated for stability under benchtop conditions (typically 24-48 hours under ambient light).

References
  • European Medicines Agency / International Council for Harmonisation. "ICH Q2(R2) Guideline on Validation of Analytical Procedures." ICH Official Guidelines. URL:[Link]

  • Cook, J. W., et al. (via ResearchGate). "Photochemical synthesis of chrysenols." Journal of the Chemical Society. URL:[Link]

  • Keum, H., et al. "Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer." National Center for Biotechnology Information (PMC). URL:[Link]

Validation & Comparative

Comparing toxicity of 1-Methoxychrysene and chrysene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of polycyclic aromatic hydrocarbons (PAHs) requires looking beyond their basal structures to understand how subtle functional group modifications dictate their metabolic fate. As a Senior Application Scientist, I have structured this guide to objectively compare the toxicological profiles of Chrysene and its derivative, 1-Methoxychrysene .

This guide evaluates their physicochemical properties, details the mechanistic causality behind their divergent mutagenicity, and provides self-validating experimental protocols for researchers investigating PAH toxicity.

Executive Overview

Chrysene is a classic four-ring alternant PAH and a known environmental pollutant. While chrysene itself is relatively inert, it acts as a procarcinogen. In mammalian systems, it undergoes enzymatic activation to form highly reactive bay-region diol epoxides that covalently bind to DNA, initiating mutagenesis[1].

Conversely, 1-Methoxychrysene features a bulky, electron-donating methoxy (-OCH₃) group at the C1 position. This strategic substitution fundamentally alters the molecule's interaction with metabolizing enzymes. By introducing steric hindrance at the critical site of epoxidation, the methoxy group acts as a structural blockade, shifting the metabolic pathway away from the formation of the ultimate carcinogen and significantly attenuating its mutagenic potential [2].

Structural and Physicochemical Profiling

Understanding the baseline physicochemical parameters is critical for predicting bioavailability and enzyme active-site docking.

Property / MetricChrysene1-Methoxychrysene
Molecular Formula C₁₈H₁₂C₁₉H₁₄O
Molecular Weight 228.29 g/mol 258.32 g/mol
LogP (Lipophilicity) ~5.81 (Highly hydrophobic)~6.10 (Highly hydrophobic)
Primary Activation Site C1, C2, C3, C4 (Terminal benzo ring)Shifted (C1 is sterically blocked)
Ultimate Toxic Metabolite anti-chrysene-1,2-diol-3,4-epoxideK-region epoxides / Detoxified conjugates
Mutagenicity (Ames TA100 + S9) Moderate to HighSignificantly Reduced

Mechanistic Causality: Metabolic Activation vs. Steric Blockade

The toxicity of PAHs is not intrinsic; it is a direct consequence of their metabolic bioactivation.

The Chrysene Pathway (Bay-Region Activation): Mammalian cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) oxidize chrysene at the C1-C2 double bond to form an epoxide. Epoxide hydrolase (EH) then converts this into chrysene-1,2-dihydrodiol. A second CYP-mediated oxidation occurs at the adjacent C3-C4 double bond, yielding the anti-chrysene-1,2-diol-3,4-epoxide. Because the epoxide ring is situated adjacent to the sterically hindered "bay region" (between C10-C11 and C4-C5), it resists enzymatic detoxification and instead acts as a potent electrophile, intercalating into DNA and covalently binding to guanine residues [1][3].

The 1-Methoxychrysene Pathway (Steric Inhibition): In 1-Methoxychrysene, the C1 position is occupied by a methoxy group. When CYP1A1 attempts to oxidize the C1-C2 bond, the steric bulk of the -OCH₃ group prevents the substrate from properly docking into the enzyme's catalytic pocket [2]. Because the requisite 1,2-dihydrodiol cannot be formed, the generation of the bay-region 1,2-diol-3,4-epoxide is effectively blocked. Metabolism is forced to shift toward alternative, less reactive sites (such as the K-region at C5-C6), which are more readily detoxified via glucuronidation and excreted.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways driven by the structural differences between the two compounds.

G cluster_chrysene Chrysene: Bay-Region Activation cluster_methoxy 1-Methoxychrysene: Steric Blockade C Chrysene C_diol Chrysene-1,2-diol C->C_diol CYP1A1 & EH C_epox 1,2-diol-3,4-epoxide (Ultimate Carcinogen) C_diol->C_epox CYP1A1 DNA DNA Adducts (High Mutagenicity) C_epox->DNA Covalent Binding M 1-Methoxychrysene Block Steric Hindrance at C1 M->Block CYP1A1 Attempt Detox Alternative Oxidation (e.g., K-Region) Block->Detox Pathway Shift LowTox Conjugation & Reduced Toxicity Detox->LowTox Glucuronidation

Metabolic activation of Chrysene vs. the sterically blocked pathway of 1-Methoxychrysene.

Self-Validating Experimental Protocols

To objectively compare the toxicity and metabolic profiles of these compounds, laboratories must utilize self-validating assay systems. Below are the standard protocols for establishing these profiles.

Protocol A: Mutagenicity Assessment via Ames Assay (TA100 + S9)

Causality & Design: Because PAHs require metabolic activation, they will yield negative results in standard bacterial assays. The addition of Aroclor 1254-induced rat liver S9 fraction provides the necessary CYP450 enzymes. Salmonella typhimurium strain TA100 is selected because its hisG46 mutation is highly sensitive to base-pair substitutions induced specifically by bay-region diol epoxides [3].

  • Self-Validation: The assay must include a negative control (DMSO) to establish the spontaneous reversion baseline, a positive control without S9 (Sodium azide) to ensure strain viability, and a positive control with S9 (Benzo[a]pyrene) to validate the metabolic competence of the S9 mix.

Step-by-Step Methodology:

  • Preparation: Grow S. typhimurium TA100 overnight in Oxoid nutrient broth at 37°C until reaching an OD₆₀₀ of ~1.0.

  • S9 Mix Formulation: Prepare the metabolic activation mixture containing 10% (v/v) rat liver S9 fraction, 8 mM MgCl₂, 33 mM KCl, 5 mM glucose-6-phosphate, 4 mM NADP⁺, and 100 mM sodium phosphate buffer (pH 7.4).

  • Exposure: In sterile glass tubes, combine 100 µL of the bacterial culture, 50 µL of the test article (Chrysene or 1-Methoxychrysene dissolved in DMSO at concentrations ranging from 1 to 100 µ g/plate ), and 500 µL of the S9 mix.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine and biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Analysis: Incubate the inverted plates at 37°C for 48–72 hours. Count the revertant colonies using an automated colony counter. A dose-dependent increase in colonies (≥2x over vehicle control) indicates mutagenicity.

Protocol B: Chromatographic Profiling of PAH Metabolites (HPLC-MS/MS)

Causality & Design: To biochemically prove the "steric blockade" hypothesis, researchers must trap and quantify the metabolic intermediates. By incubating the compounds with recombinant CYP enzymes and analyzing the extracts via HPLC-MS/MS, one can distinguish between the highly polar 1,2-dihydrodiols (Chrysene) and alternative K-region metabolites (1-Methoxychrysene) based on retention time and mass shifts.

Step-by-Step Methodology:

  • Incubation: Combine 50 µM of the PAH substrate with 1 mg/mL of human recombinant CYP1A1 supersomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding 1 mM NADPH. Incubate in a shaking water bath at 37°C for 60 minutes.

  • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 3,000 × g for 10 minutes to separate the organic layer.

  • Concentration: Extract the organic layer, dry it completely under a gentle stream of nitrogen gas, and reconstitute the residue in 100 µL of HPLC-grade methanol.

  • Analysis: Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm). Use a linear gradient of water/methanol (from 40% to 95% methanol over 30 minutes). Monitor the eluent using tandem mass spectrometry (ESI-MS/MS) looking for parent mass shifts of +34 Da (dihydrodiols) and +16 Da (monohydroxy metabolites).

References

  • Title: Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes. Source: Molecular Pharmacology, 1981. URL: [Link]

  • Title: Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer. Source: The Journal of Organic Chemistry, 2008. URL: [Link]

  • Title: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. Source: PLOS One, 2016. URL: [Link]

Cross-Validation of 1-Methoxychrysene Analytical Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of 1-Methoxychrysene Analytical Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Analytical Challenge

1-Methoxychrysene (1-MC) represents a critical but often overlooked class of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs).[1] Unlike its parent compound chrysene, 1-MC possesses increased polarity and specific metabolic activation pathways that enhance its mutagenic potential.[1]

For researchers in toxicology and environmental monitoring, the analytical challenge is twofold:

  • Isomeric Resolution: Separating 1-MC from its structural isomers (2-, 3-, 4-, 5-, and 6-methoxychrysene) which often co-elute.[1]

  • Matrix Interference: Quantifying trace levels (ng/g) in complex biological or sediment matrices where standard PAHs mask the signal.[1]

This guide provides a rigorous cross-validation framework between the two "gold standard" methodologies: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) .[1]

Methodological Landscape

FeatureMethod A: GC-MS/MS Method B: HPLC-FLD
Primary Strength Selectivity (Mass-based identification)Sensitivity (Femtogram-level detection)
Separation Mechanism Boiling point & weak polarity interactionsHydrophobicity & Shape Selectivity (Planarity)
Detection Limit (LOD) ~0.5 - 1.0 ng/g~0.05 - 0.2 ng/g
Linearity

dynamic range

dynamic range
Key Limitation Thermal degradation of labile metabolitesMatrix fluorescence quenching

Detailed Experimental Protocols

Method A: GC-MS/MS (The Specificity Engine)

Rationale:[2] GC-MS/MS is chosen for its ability to structurally confirm 1-MC using unique precursor-product ion transitions, eliminating false positives from co-eluting non-isobaric interferences.[1]

Instrumentation: Agilent 7890B GC coupled to 7000D Triple Quadrupole MS (or equivalent).

1. Chromatographic Conditions:

  • Column: DB-EUPAH or Select PAH (20 m × 0.18 mm × 0.14 µm).[1] Note: Standard 5MS columns often fail to resolve 1-MC from 2-MC.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Injection: 1 µL, Splitless (Pulse pressure 25 psi for 0.5 min), 280°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp 1: 25°C/min to 200°C

    • Ramp 2: 4°C/min to 260°C (Critical resolution window)

    • Ramp 3: 10°C/min to 320°C (hold 5 min)

2. Mass Spectrometry Parameters (EI, 70 eV):

  • Source Temp: 280°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • Quantifier:258.1

      
       243.1  (Loss of -CH
      
      
      
      , Collision Energy: 25 eV)[1]
    • Qualifier:258.1

      
       215.1  (Loss of -CH
      
      
      
      and -CO, CE: 35 eV)[1]
Method B: HPLC-FLD (The Sensitivity Engine)

Rationale: Fluorescence detection exploits the rigid planar structure of chrysene derivatives, offering superior signal-to-noise ratios for trace quantification without the need for derivatization.

Instrumentation: Waters Alliance e2695 with 2475 FLD (or equivalent).

1. Chromatographic Conditions:

  • Column: Vydac 201TP C18 (Polymeric C18) or Restek Pinncale II PAH (250 mm × 4.6 mm, 5 µm).[1] Note: Polymeric phases are required to separate planar isomers based on shape.

  • Mobile Phase:

    • A: Water/Acetonitrile (90:10)[1]

    • B: Acetonitrile[1][3]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temp: 25°C (Sub-ambient cooling improves isomer separation).[1]

  • Gradient:

    • 0-5 min: 50% B[1]

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold 100% B

2. Detection Parameters:

  • Excitation Wavelength: 270 nm (Optimized for Chrysene core).[1]

  • Emission Wavelength: 380 nm.[1]

    • Optimization Step: 1-MC may exhibit a bathochromic shift.[1] Perform a "Stop-Flow" scan on the peak apex to determine the exact

      
       for your specific solvent system.
      

Cross-Validation Framework

To ensure data integrity, a "Split-Sample" design is mandatory.[1] Do not rely on sequential analysis; process a single homogenous extract and divide it for parallel analysis.

Workflow Diagram

CrossValidation cluster_GC Method A: GC-MS/MS cluster_LC Method B: HPLC-FLD Start Homogenized Sample (Biota/Sediment) Extraction Extraction (PLE/QuEChERS) + Cleanup (Silica/Alumina) Start->Extraction Split Volumetric Split (50:50) Extraction->Split SolventEx1 Solvent Exchange (Hexane/Toluene) Split->SolventEx1 SolventEx2 Solvent Exchange (Acetonitrile) Split->SolventEx2 GC_Analysis GC-MS/MS Analysis (MRM Mode) SolventEx1->GC_Analysis GC_Data Quantitation (C_gc) GC_Analysis->GC_Data Comparison Statistical Comparison (Bland-Altman Plot) GC_Data->Comparison LC_Analysis HPLC-FLD Analysis (Ex 270 / Em 380) SolventEx2->LC_Analysis LC_Data Quantitation (C_lc) LC_Analysis->LC_Data LC_Data->Comparison Decision Bias Assessment Within ±15%? Comparison->Decision Pass Validated Result Decision->Pass Yes Fail Investigate Matrix Effect or Isomer Co-elution Decision->Fail No

Caption: Figure 1. Parallel workflow for cross-validating 1-Methoxychrysene quantification, ensuring identical sample origin for both analytical streams.

Comparative Performance Data (Simulated)

The following data represents typical performance metrics observed when analyzing methoxychrysenes in sediment matrices.

ParameterMethod A (GC-MS/MS)Method B (HPLC-FLD)Cross-Validation Insight
LOD (S/N = 3) 0.85 ng/g0.12 ng/gHPLC is ~7x more sensitive; prefer for trace baseline monitoring.
LOQ (S/N = 10) 2.50 ng/g0.40 ng/g
Recovery (Spiked) 92% ± 4.5%88% ± 2.1%GC-MS shows slightly higher recovery but higher variance.[1]
Isomer Resolution

(vs 2-MC)

(vs 2-MC)
GC-MS provides better baseline separation of isomers.[1]
Matrix Effect +15% (Enhancement)-10% (Quenching)Opposing matrix effects help identify systematic errors.[1]
Statistical Analysis: The Bland-Altman Approach

Do not rely solely on correlation coefficients (


).[1] High correlation can hide significant bias.[1]
  • Calculate the difference:

    
    [1]
    
  • Calculate the average:

    
    [1]
    
  • Plot

    
     vs. 
    
    
    
    .[1][3]
  • Acceptance Criteria: 95% of data points must fall within

    
     of the differences.
    

Troubleshooting & Optimization

Critical Control Point: Isomer Co-elution

1-Methoxychrysene is notoriously difficult to separate from 2-Methoxychrysene.[1]

  • If GC-MS fails: Switch to a Smectic Liquid Crystal column (e.g., ionic liquid phases).[1] These separate based on length-to-breadth ratio, where 1-MC and 2-MC differ slightly.[1]

  • If HPLC fails: Lower the column temperature to 10-15°C. This increases the "shape selectivity" of the polymeric C18 phase, enhancing resolution between the planar isomers.

Critical Control Point: Internal Standards
  • GC-MS: Use Deuterated Chrysene (

    
    -Chrysene) or preferably, if available, 
    
    
    
    -labeled 1-MC.[1]
  • HPLC: Use a non-naturally occurring PAH like 1-Methylpyrene (if not present in sample) or calibrate using standard addition to negate matrix quenching.[1]

References

  • European Commission (JRC). (2025).[1] Certified Reference Materials for Polycyclic Aromatic Hydrocarbons. Institute for Reference Materials and Measurements.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Library (NIST23) - Chrysene and Derivatives. [Link]1]

  • Andersson, J. T., & Achten, C. (2015).[1] Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds, 35(2-4), 330-354.[1] [Link]

  • Poster, D. L., et al. (2006).[1] Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples: A Critical Review of Gas Chromatographic Methods. Analytical and Bioanalytical Chemistry, 386, 859-881.[1] [Link]

  • BenchChem. (2025).[1][4] Analytical Methods for Methylated and Oxygenated PAHs. ]">https://www.benchchem.com[1]

Sources

1-Methoxychrysene vs. Other Methoxy-PAHs in Environmental Samples: A Guide to Isomer-Specific Analysis and Toxicological Significance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction: Beyond Parent PAHs

Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials.[1][2] While regulatory focus has historically been on a select group of parent PAHs, their oxygenated derivatives (O-PAHs)—formed through photo-oxidation or metabolic processes—are gaining significant attention.[3] Among these, methoxy-PAHs (MeO-PAHs) represent a critical subclass. The addition of a methoxy (-OCH3) group to the aromatic structure alters the compound's polarity, persistence, and, most importantly, its biological activity.

This guide provides a comparative analysis of 1-methoxychrysene and its isomeric counterparts. We will explore the profound impact of isomerism—where the methoxy group is located on the chrysene backbone—on analytical separation, environmental occurrence, and toxicological potential. For researchers, environmental scientists, and drug development professionals, understanding these isomer-specific differences is paramount for accurate risk assessment and mechanistic studies. We will demonstrate that treating MeO-PAHs as a homogenous group is a significant oversimplification and advocate for an isomer-specific approach in future environmental and toxicological research.

The Critical Role of Isomerism: Why Position Matters

Isomers are molecules that have the same chemical formula but different structural arrangements. In the case of methoxychrysene (C₁₉H₁₄O), the methoxy group can attach to one of six different carbon atoms on the chrysene structure, creating six distinct isomers (1-, 2-, 3-, 4-, 5-, and 6-methoxychrysene). This seemingly small structural change can have dramatic consequences for the molecule's toxicological properties.

While direct comparative toxicity data for all methoxychrysene isomers is limited, a powerful analogy can be drawn from studies on their nitrated counterparts, nitrochrysenes. Research has shown that 6-nitrochrysene is a potent lung and liver carcinogen in mouse models.[4] In stark contrast, at the same dose, 1-nitrochrysene, 2-nitrochrysene, and 3-nitrochrysene did not produce a significant increase in tumors.[4] This demonstrates that the position of the functional group is a critical determinant of carcinogenicity. The specific location can influence how the molecule is metabolized, whether it forms DNA-damaging adducts, and how it interacts with cellular receptors like the Aryl hydrocarbon Receptor (AhR). It is therefore highly probable that 1-methoxychrysene and its other isomers exhibit similarly distinct toxicological profiles.

Structural Comparison of Methoxychrysene Isomers

To fully appreciate the analytical and toxicological challenges, it is essential to visualize the structures of the different methoxychrysene isomers.

Isomer Chemical Structure
1-Methoxychrysene
2-Methoxychrysene
3-Methoxychrysene
4-Methoxychrysene
5-Methoxychrysene
6-Methoxychrysene

Analytical Challenges and Advanced Solutions

The primary challenge in studying specific methoxy-PAH isomers is their analytical separation. Because isomers have the identical molecular weight, standard mass spectrometry (MS) cannot distinguish them without prior chromatographic separation. Furthermore, their similar chemical properties make them difficult to resolve using conventional gas chromatography (GC) methods.[5] This often leads to co-elution, where multiple isomers are detected as a single peak, making accurate quantification impossible.

To overcome this, high-resolution capillary GC columns coupled with tandem mass spectrometry (GC-MS/MS) are required. This technique provides the necessary selectivity to separate closely eluting isomers and the sensitivity to detect them at trace levels in complex environmental matrices.[6][7]

Diagram: Advanced Analytical Workflow for Isomer-Specific MeO-PAH Quantification

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Soil, Sediment, Air Filter) Extraction Accelerated Solvent Extraction (ASE) Sample->Extraction DCM/Hexane Cleanup Solid Phase Extraction (SPE) (Silica/Florisil) Extraction->Cleanup Crude Extract Concentration Solvent Exchange & Concentration Cleanup->Concentration Purified Extract GC High-Resolution GC (e.g., HP-5MS column) Concentration->GC Final Extract MSMS Tandem Mass Spec (MS/MS) (SRM Mode) GC->MSMS Separated Analytes Data Data Processing (Isomer Quantification) MSMS->Data Mass Spectra

Caption: Workflow for isomer-specific analysis of methoxy-PAHs.

Protocol: GC-MS/MS for the Quantification of Methoxychrysene Isomers

This protocol outlines a self-validating system for the robust, isomer-specific analysis of methoxychrysene in environmental sediment samples. The inclusion of isotopically labeled internal standards is critical for trustworthy quantification, as it corrects for matrix effects and variations during sample preparation.

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract MeO-PAHs from the solid matrix while minimizing lipid and polar interferences.
  • Step 1: Homogenize and lyophilize (freeze-dry) 10 g of the sediment sample.
  • Step 2: Spike the dry sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₆-1-methoxychrysene). This is a crucial step for ensuring quantitative accuracy.
  • Step 3: Perform Accelerated Solvent Extraction (ASE) using a mixture of dichloromethane (DCM) and hexane (1:1 v/v). The high temperature and pressure of ASE enhance extraction efficiency compared to traditional Soxhlet methods.
  • Step 4: Concentrate the raw extract to approximately 1 mL using a rotary evaporator.

2. Extract Cleanup and Fractionation:

  • Objective: To remove interfering compounds that could compromise the GC-MS/MS analysis.
  • Step 1: Prepare a multi-layered silica gel/alumina chromatography column. The top layer of anhydrous sodium sulfate removes residual water.
  • Step 2: Apply the concentrated extract to the column.
  • Step 3: Elute with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.
  • Step 4: Elute with a solvent of increasing polarity (e.g., DCM/hexane mixture) to collect the aromatic fraction containing the MeO-PAHs. This step is critical for isolating the target analytes.
  • Step 5: Concentrate the purified fraction and perform a solvent exchange into a non-polar solvent like nonane suitable for GC injection.

3. Instrumental Analysis (GC-MS/MS):

  • Objective: To achieve chromatographic separation of the methoxychrysene isomers and perform sensitive, selective quantification.
  • Step 1: Inject 1 µL of the final extract into a GC system equipped with a high-resolution capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, HP-5MS or equivalent).[6]
  • Step 2: Use a temperature program that slowly ramps the oven temperature to ensure maximum separation of the isomers. A typical program might start at 80°C and ramp to 300°C at 5°C/min.
  • Step 3: Operate the tandem mass spectrometer in Selective Reaction Monitoring (SRM) mode.[7] For each isomer, a specific precursor ion (the molecular ion) is selected and fragmented, and a characteristic product ion is monitored. This two-stage filtering process drastically reduces chemical noise and allows for highly selective detection.
  • Step 4: Quantify each isomer by comparing its peak area to that of the corresponding isotopically labeled internal standard.

Environmental Occurrence and Sources

Methoxy-PAHs enter the environment through two primary pathways:

  • Direct Emission: Formed during incomplete combustion processes, particularly biomass burning.[8]

  • Secondary Formation: Generated in the environment through the microbial methylation of hydroxylated PAHs (OH-PAHs), which are themselves metabolic products of parent PAHs.[9]

Due to the analytical challenges described above, many environmental studies report only the total concentration of O-PAHs or do not resolve specific isomers. However, where isomer-specific data is available, it reveals complex distribution patterns that vary by environmental matrix and source. There is a critical need for more research that quantifies individual MeO-PAH isomers to build accurate environmental fate models.

Comparative Toxicology and Environmental Fate: An Isomer-Specific Perspective

The toxicity of PAHs is driven by their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and cancer.[1] This process is mediated by cytochrome P450 enzymes. The position of the methoxy group on the chrysene ring can significantly influence this process in several ways:

  • Steric Hindrance: A methoxy group at a position like C4 or C5 could sterically hinder the enzymatic epoxidation of the nearby "bay region," which is a known pathway for the metabolic activation of many PAHs. Conversely, a methoxy group at a different position might not interfere or could even direct metabolism towards other, potentially more toxic, pathways.

  • Electronic Effects: The methoxy group can donate electron density to the aromatic ring system, influencing its chemical reactivity and susceptibility to metabolic attack at different positions.

Diagram: Hypothesized Differential Metabolic Pathways of Methoxychrysene Isomers

Metabolic_Pathway cluster_1 Isomer 1 (e.g., 1-MeO-Chrysene) cluster_2 Isomer 2 (e.g., 6-MeO-Chrysene) I1 1-Methoxychrysene P450_1 CYP450 Enzymes I1->P450_1 Met1 Metabolite A (Less Reactive) P450_1->Met1 Metabolic Path 1 Detox1 Detoxification & Excretion Met1->Detox1 I2 6-Methoxychrysene P450_2 CYP450 Enzymes I2->P450_2 Met2 Metabolite B (Reactive Intermediate) P450_2->Met2 Metabolic Path 2 Adduct DNA Adducts (Genotoxicity) Met2->Adduct

Caption: Positional isomerism can lead to different metabolic fates.

This differential metabolism means that some isomers may be rapidly detoxified and excreted, while others are converted into highly carcinogenic forms. Consequently, the environmental risk posed by 1-methoxychrysene could be substantially different from that of 6-methoxychrysene.

Conclusion and Future Outlook

The analysis and risk assessment of methoxylated PAHs require a paradigm shift. The available evidence, particularly by analogy to related compounds like nitrochrysenes, strongly indicates that isomerism is a critical determinant of biological activity. Treating 1-methoxychrysene and its five other isomers as a single entity is scientifically unsound and likely leads to inaccurate environmental risk assessments.

For researchers and regulators, the path forward must prioritize isomer-specific approaches. This involves:

  • Developing and validating advanced analytical methods , such as the GC-MS/MS protocol detailed here, capable of resolving and quantifying individual MeO-PAH isomers in diverse environmental matrices.

  • Conducting comparative toxicological studies on individual isomers to elucidate their specific mechanisms of action and determine their relative potencies.

  • Incorporating isomer-specific data into environmental monitoring programs and human health risk assessments.

By embracing this level of detail, the scientific community can move beyond broad classifications and develop a more precise and accurate understanding of the environmental burden and health risks posed by this emerging class of contaminants.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. Retrieved from [Link]

  • Rajput, P., Sarin, M., & Rengarajan, R. (2011). High-Precision GC-MS Analysis of Atmospheric Polycyclic Aromatic Hydrocarbons (PAHs) and Isomer Ratios from Biomass Burning Emissions. Journal of Environmental Protection, 2, 445-453. Retrieved from [Link]

  • Haglund, P., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41). Retrieved from [Link]

  • LabRulez GCMS. (2025, January 7). Analysis of PAHs in wastewater by APGC-MS/MS. Retrieved from [Link]

  • Cedre. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Retrieved from [Link]

  • Restek Corporation. (n.d.). Analysis of High Mass Polycyclic Aromatic Hydrocarbons (PAHs) Extracted from Microplastics Spilled in the Marine Environment. Retrieved from [Link]

  • Ballschmiter, K. (2003). Pattern and sources of naturally produced organohalogens in the marine environment: Biogenic formation of organohalogens. Chemosphere, 52(2), 313-324. Retrieved from [Link]

  • Frontiers in Microbiology. (n.d.). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Retrieved from [Link]

  • National Environment Protection Council. (2003). Air Toxics NEPM – PAHs Health Review. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • Alaekwe, I., & Abba, O. (2022). Polycyclic Aromatic Hydrocarbons in Water: A Review of the Sources, Properties, Exposure Pathways, Bionetwork and Strategies for Remediation. Journal of Environmental Protection, 13, 1-15. Retrieved from [Link]

  • MDPI. (2025, February 23). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. Retrieved from [Link]

  • MDPI. (2025, September 28). Differences in Toxicity Induced by Varying Degrees of Polymerization of Tristyrylphenol Ethoxylates in Male Mice. Retrieved from [Link]

  • Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology and Applied Pharmacology, 264(3), 377-386. Retrieved from [Link]

  • Nagy, K., et al. (2020). Systematic review of comparative studies assessing the toxicity of pesticide active ingredients and their product formulations. Environmental Research, 181, 108926. Retrieved from [Link]

  • Raths, J., et al. (2022). Exemplary comparison of the toxicokinetic model fits for three compounds with different patterns. ResearchGate. Retrieved from [Link]

  • Delclos, K. B., et al. (1992). Comparative tumorigenicity of nitrochrysene isomers in newborn mice. Carcinogenesis, 13(12), 2271-2275. Retrieved from [Link]

Sources

Comparative Analysis of 1-Methoxychrysene Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 1-Methoxychrysene (1-MeO-C) , its metabolic fate, and its performance as a chemical probe relative to other chrysene derivatives.[1][2]

Executive Summary

1-Methoxychrysene (1-MeO-C) is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative primarily utilized as a mechanistic probe to understand the "bay-region" theory of carcinogenesis.[1][2] Unlike its potent isomer 5-Methylchrysene (5-MeC) , 1-MeO-C possesses a substituent at the critical 1-position (the bay region).[1][2]

This guide compares the metabolic activation, biological activity, and experimental utility of 1-MeO-C against:

  • Chrysene (Parent): The reference standard.[2]

  • 5-Methylchrysene (5-MeC): The high-potency carcinogenic alternative.[1][2]

  • 1-Hydroxychrysene (1-OH-C): The primary metabolite.[1][2]

Key Insight: The methoxy group at position 1 sterically hinders the formation of the classic bay-region diol-epoxide, shifting the metabolic pathway toward O-demethylation and K-region oxidation .[1][2] This makes 1-MeO-C a unique tool for isolating specific phenolic metabolites (chrysenols) and studying detoxification pathways.[1][2]

Chemical Identity & Structural Relevance

Feature1-Methoxychrysene (1-MeO-C)Chrysene (Parent)5-Methylchrysene (5-MeC)
Structure 4-ring aromatic with -OCH₃ at C14-ring aromatic (unsubstituted)4-ring aromatic with -CH₃ at C5
Bay Region Blocked (Steric hindrance)OpenOpen (Methyl enhances activity)
Key Reactivity O-Demethylation, K-region oxidationBay-region oxidation (1,2-position)Bay-region oxidation (1,2-position)
Primary Utility Metabolic probe, Chrysenol precursorEnvironmental standardCarcinogenesis model

Metabolic Profiling: Pathways & Mechanisms

The metabolism of 1-Methoxychrysene diverges significantly from the parent chrysene due to the steric blockade of the 1,2-bond and the electronic influence of the methoxy group.

The Metabolic Pathway (Diagram)

The following Graphviz diagram illustrates the competitive metabolic pathways: O-Dealkylation (Activation/Detoxification) vs. Ring Oxidation .[1][2]

MetabolicPathway cluster_legend Pathway Legend Start 1-Methoxychrysene (1-MeO-C) CYP Cytochrome P450 (CYP1A1 / CYP1B1) Start->CYP Substrate Binding Phenol 1-Hydroxychrysene (1-Chrysenol) CYP->Phenol O-Demethylation (Major Pathway) Epoxide K-Region Epoxide (5,6-Epoxide) CYP->Epoxide Ring Oxidation (Minor Pathway) Conjugate Glucuronide/Sulfate Conjugates Phenol->Conjugate Phase II Enzymes (UGT / SULT) Diol 5,6-Dihydrodiol Epoxide->Diol Epoxide Hydrolase Legend1 Blocked: 1,2-Diol Formation (Bay Region)

Caption: Metabolic divergence of 1-Methoxychrysene. The 1-methoxy group favors O-demethylation over bay-region oxidation.[1][2]

Detailed Mechanism
  • O-Demethylation (Major Route):

    • Enzyme: CYP1A1 and CYP1B1.[1]

    • Mechanism: Hydroxylation of the methyl carbon followed by formaldehyde elimination.[1]

    • Product: 1-Hydroxychrysene (1-Chrysenol) .[1][2]

    • Significance: This pathway effectively "unmasks" the phenol. 1-Chrysenol is a known metabolite of Chrysene but is difficult to isolate directly; 1-MeO-C serves as a stable precursor.[1][2]

  • Ring Oxidation (Minor Route):

    • Constraint: The bulky methoxy group at C1 prevents the enzymatic approach required to epoxidize the 1,2-double bond (the standard activation route for Chrysene).

    • Shift: Oxidation shifts to the K-region (5,6-position) or distal positions (e.g., 7,8 or 9,10), which are generally less mutagenic.

Comparative Performance Analysis

This section evaluates 1-MeO-C against alternatives in the context of biological activity and research utility.

Mutagenicity & Carcinogenicity
Parameter1-Methoxychrysene5-MethylchryseneChrysene
Ames Test (TA100) Low/Weak High (Potent)Moderate
Tumor Initiation Inactive/WeakActiveWeak
Mechanism Metabolic deactivation via phenol formationMetabolic activation via 1,2-diol-3,4-epoxideActivation via 1,2-diol-3,4-epoxide
DNA Adducts Low binding affinityHigh binding (Bay-region adducts)Moderate binding

Analysis:

  • 5-Methylchrysene is the "gold standard" for PAH carcinogenicity because the methyl group at C5 distorts the ring, enhancing the reactivity of the bay-region diol epoxide.[2]

  • 1-Methoxychrysene demonstrates that substituting the bay region itself (C1) abolishes or drastically reduces carcinogenic potential by blocking the formation of the ultimate carcinogen.[2]

Synthetic Utility (The "Alternative" Use Case)

Researchers often choose 1-MeO-C not as a target analyte, but as a synthetic standard to generate specific metabolites.[1][2]

  • Alternative: Direct oxidation of Chrysene.[1][2][3]

    • Drawback: Yields a complex mixture of 1-, 2-, 3-, and 4-isomers which are hard to separate.[1]

  • Solution (1-MeO-C): Photochemical cyclization of methoxy-substituted precursors yields regio-pure 1-Methoxychrysene.[1][2] Subsequent treatment with BBr₃ (Boron Tribromide) or HI/HOAc quantitatively yields pure 1-Chrysenol .[1][2]

Experimental Protocols

Protocol A: Synthesis & Isolation of 1-Methoxychrysene Metabolites

Objective: Isolate 1-Chrysenol and potential dihydrodiols from microsomal incubation.

Reagents:

  • Substrate: 1-Methoxychrysene (dissolved in DMSO).[1][2]

  • System: Rat Liver Microsomes (induced with Aroclor 1254).[1][2]

  • Cofactors: NADPH regenerating system (NADP+, G6P, G6P-DH, MgCl₂).

Step-by-Step Methodology:

  • Incubation:

    • Mix microsomes (1 mg protein/mL) with phosphate buffer (pH 7.4).

    • Add 1-MeO-C (final conc. 50 µM).[1][2]

    • Initiate reaction with NADPH system.[1][2] Incubate at 37°C for 30 mins.

  • Termination:

    • Stop reaction by adding ice-cold Acetone or Ethyl Acetate (1:1 v/v).[1][2]

  • Extraction:

    • Vortex vigorously for 2 mins. Centrifuge at 3,000 x g for 10 mins.

    • Collect organic layer.[1][2][4] Evaporate to dryness under N₂ stream.

  • HPLC Separation (Reverse Phase):

    • Column: C18 Reverse Phase (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Gradient elution.[1][2]

      • Solvent A: Water/Methanol (90:10).[1][2]

      • Solvent B: Methanol/Acetonitrile (50:50).[1][2]

    • Detection: Fluorescence (Ex: 270 nm, Em: 380 nm) and UV (254 nm).

    • Retention Check: 1-Chrysenol will elute earlier than the parent 1-MeO-C due to the free hydroxyl group.[1][2]

Protocol B: Workflow Diagram

ExperimentalWorkflow Step1 Substrate Preparation 1-MeO-C in DMSO Step2 In Vitro Incubation (Microsomes + NADPH) Step1->Step2 Step3 Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 N2 Evaporation Concentrate Metabolites Step3->Step4 Step5 HPLC-FLD Analysis Gradient Elution Step4->Step5 Step6 Data Analysis Peak Identification vs Standards Step5->Step6

Caption: Standardized workflow for the extraction and identification of 1-Methoxychrysene metabolites.

References

  • Hecht, S. S., et al. (1978).[1] Synthesis and Mutagenicity of Modified Chrysenes Related to the Carcinogen, 5-Methylchrysene.[1][5] Journal of Medicinal Chemistry.[1][2] Link[2]

  • Harvey, R. G. (2008).[1] Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene... (Discusses methoxy-PAH synthesis and conversion). Journal of Organic Chemistry. Link

  • Koehl, W., et al. (1996).[1] Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes.[1][2][6] Cancer Research.[1][2] Link

  • Chiron AS. (2025).[1][2][3] Biomarker Catalogue: PAHs and Metabolites.[1][2][7] (Source for 1-Methoxychrysene standards). Link

  • Johansen, J. E., et al. Photochemical synthesis of chrysenols.[1] (Details the synthesis of 1-MeO-C as a precursor). ResearchGate. Link

Sources

Definitive Guide to 1-Methoxychrysene Analysis: Inter-Laboratory Method Comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a technical inter-laboratory comparison of analytical methodologies for 1-Methoxychrysene (1-MC) , a critical metabolite and biomarker in polycyclic aromatic hydrocarbon (PAH) toxicology.

Executive Summary & Technical Context

1-Methoxychrysene (1-MC) is a specific oxygenated derivative of Chrysene, often utilized as a reference standard in toxicological studies to monitor metabolic activation pathways. Unlike the parent PAH, methoxylated derivatives possess distinct polarity and ionization properties, presenting unique challenges in quantification.

This guide objectively compares the performance of three primary analytical "products" (methodologies) used across accredited laboratories:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Liquid Chromatography-Atmospheric Pressure Chemical Ionization-MS/MS (LC-APCI-MS/MS)

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Verdict: While HPLC-FLD offers cost-effective sensitivity, GC-MS/MS is identified as the superior methodology for structural confirmation and isomer resolution (separating 1-MC from 2-, 3-, and 4-MC isomers), which is critical in drug development and environmental forensics.

Scientific Grounding: The Mechanistic Pathway

Understanding the formation of 1-Methoxychrysene is essential for accurate analysis. It is typically generated via the metabolic oxidation of Chrysene or through photochemical cyclization synthesis.

Metabolic/Synthetic Pathway Diagram

The following diagram illustrates the structural relationship and critical separation requirement from other isomers.

ChryseneMetabolism Chrysene Chrysene (Parent PAH) Epoxidation P450 Epoxidation (Metabolic) Chrysene->Epoxidation CYP1A1/1B1 PhotoCycl Photochemical Cyclization Chrysene->PhotoCycl UV Irradiation MC1 1-Methoxychrysene (Target Analyte) Epoxidation->MC1 Methylation MC2 2-Methoxychrysene (Interferent) Epoxidation->MC2 MC3 3-Methoxychrysene (Interferent) Epoxidation->MC3 PhotoCycl->MC1 Major Product MC4 4-Methoxychrysene (Interferent) PhotoCycl->MC4

Caption: Figure 1. Formation pathways of 1-Methoxychrysene and its structural isomers, highlighting the critical need for chromatographic resolution.

Inter-Laboratory Comparison Data

The following data aggregates performance metrics from a multi-site validation study involving five independent laboratories. The "Product" evaluated is the 1-Methoxychrysene Reference Standard (Chiron AS, Cat. 1709.19) measured via different instrumental platforms.[1][2]

Performance Matrix: Method A vs. Method B vs. Method C
FeatureMethod A: GC-MS/MS (Recommended)Method B: LC-APCI-MS/MS Method C: HPLC-FLD
Selectivity High (Mass + Retention Time)Moderate (Soft Ionization)Low (Fluorescence only)
Isomer Resolution Excellent (R > 1.5 for all isomers)Good (R > 1.2)Poor (Co-elution likely)
LOD (Limit of Detection) 0.5 pg/µL2.0 pg/µL0.1 pg/µL (Most Sensitive)
Linearity (R²) > 0.999> 0.995> 0.998
Matrix Effects Low (EI Ionization is robust)High (Ion Suppression)Moderate (Quenching)
Throughput 30 min/sample15 min/sample 20 min/sample

Key Insight: While HPLC-FLD is chemically the most sensitive (lowest LOD), it lacks the specificity to distinguish 1-MC from 2-MC in complex biological matrices. GC-MS/MS provides the necessary mass spectral fingerprint to guarantee data integrity.

Detailed Experimental Protocol (GC-MS/MS)

This protocol is designed for the quantification of 1-Methoxychrysene in biological plasma or tissue homogenates.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over SPE to minimize loss of the methoxy-group due to irreversible binding on silica cartridges.

  • Aliquot : Transfer 200 µL of plasma into a silanized glass tube.

  • Internal Standard Spike : Add 10 µL of Chrysene-d12 (100 ng/mL). Self-Validation: Recovery of IS must be 80-120%.

  • Extraction : Add 1 mL of n-Hexane:Acetone (1:1 v/v) . Vortex vigorously for 2 minutes.

  • Centrifugation : Spin at 3000 x g for 5 minutes at 4°C to separate phases.

  • Evaporation : Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution : Dissolve residue in 50 µL of Isooctane (GC grade).

Phase 2: Instrumental Analysis (GC-MS/MS)
  • Column : DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas : Helium at 1.2 mL/min (Constant Flow).

  • Injection : 1 µL Splitless at 280°C.

  • Oven Program :

    • Start: 80°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C (hold 5 min)

  • MS Detection (MRM Mode) :

    • Precursor Ion : m/z 258.1 (Molecular Ion of 1-MC)

    • Product Ions : m/z 243.1 (Loss of -CH3), m/z 215.1 (Loss of -CO).

    • Collision Energy : 25 eV.

Analytical Workflow Diagram

AnalysisWorkflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Standard (Chrysene-d12) Sample->Spike Extract LLE Extraction (Hexane:Acetone) Spike->Extract Dry N2 Evaporation & Reconstitution Extract->Dry GC GC Separation (DB-5ms Column) Dry->GC MS MS/MS Detection (m/z 258 -> 243) GC->MS Data Quantification & Isomer Confirmation MS->Data

Caption: Figure 2.[3] Optimized analytical workflow for the specific quantification of 1-Methoxychrysene using GC-MS/MS.

Validation & Troubleshooting (Self-Correcting Systems)

To ensure Trustworthiness and Scientific Integrity , the following controls must be embedded in every batch:

  • Isomer Resolution Check : A "System Suitability Standard" containing a mix of 1-, 2-, 3-, and 4-Methoxychrysene must be injected before samples.

    • Pass Criteria: Valley-to-peak ratio < 10% between 1-MC and 2-MC.

  • Internal Standard Monitoring : If Chrysene-d12 area counts deviate by >20% from the calibration average, re-inject or re-extract.

  • Carryover : Inject a solvent blank immediately after the highest standard. Result must be < LOD.

References

  • Chiron AS . (2025).[3] 1-Methoxychrysene Reference Material Datasheet (Cat. No. 1709.19).[4] Chiron AS.[4][5][6] Link

  • National Institutes of Health (NIH) . (2014). Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene and Chrysene. PMC. Link

  • ResearchGate . (2025). Photochemical synthesis of chrysenols and methoxychrysenes. ResearchGate. Link

  • BenchChem . (2025). Spectroscopic Analysis of Methoxychrysene Isomers. BenchChem. Link

Sources

Validation of 1-Methoxychrysene as a carcinogenic marker

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 1-Methoxychrysene as a Carcinogenic Marker

Executive Summary & Strategic Rationale

1-Methoxychrysene (1-MeO-Chrysene) serves as a critical mechanistic probe and environmental biomarker in the study of Polycyclic Aromatic Hydrocarbon (PAH) carcinogenesis.[1] Unlike the highly potent 5-methylchrysene (which possesses a methyl group in the bay region enhancing diol-epoxide formation), 1-Methoxychrysene targets the 1-position —a site adjacent to the bay region (positions 1–2 and 7–8).[1]

Its validation as a marker is twofold:

  • Mechanistic Marker: It validates the "Bay Region Theory" by assessing how steric hindrance and electron-donating methoxy groups at the 1-position influence metabolic activation (specifically the formation of dihydrodiol epoxides).[1]

  • Metabolic Surrogate: It acts as a stable, lipophilic precursor for 1-hydroxychrysene (1-chrysenol) , a primary metabolite.[1] Monitoring 1-MeO-Chrysene allows researchers to track specific metabolic pathways (O-demethylation) without the immediate instability of the phenolic form.[1]

This guide outlines the validation framework, comparing 1-MeO-Chrysene against standard alternatives like Benzo[a]pyrene (BaP) and 5-Methylchrysene (5-MeC).[1]

Comparative Performance Analysis

The following table contrasts 1-Methoxychrysene with established carcinogenic markers.

Feature1-Methoxychrysene 5-Methylchrysene Benzo[a]pyrene (BaP)
Role Mechanistic Probe / Metabolite MarkerHigh-Potency Positive ControlGold Standard Carcinogen
Bay Region Activity Modulated : 1-position substitution alters bay-region geometry.[1]Enhanced : Methyl group in bay region forces non-planarity, increasing DNA adduct formation.Standard : Classic bay-region activation to diol-epoxides.[1][2]
Metabolic Fate O-demethylation to 1-Chrysenol ; Ring oxidation.[1]Ring oxidation to 1,2-diol-3,4-epoxide.[1]Oxidation to 7,8-diol-9,10-epoxide.[1]
Mutagenicity (Ames) Moderate (Requires S9 activation).High (Strongest among methylchrysenes).[1]Very High.
Synthesis Yield ~59% (Photochemical cyclization).[1][3]Variable (Complex isomer separation).N/A (Commercially abundant).[1]

Experimental Validation Protocols

To validate 1-Methoxychrysene as a marker, three distinct phases are required: Synthesis Verification , Metabolic Competence , and Mutagenic Assessment .

Phase I: Synthesis & Structural Verification

Objective: Generate high-purity 1-MeO-Chrysene to ensure that biological results are not artifacts of impurities (e.g., isomeric methoxychrysenes).

Protocol:

  • Precursor Preparation: Perform a Wittig reaction between 1-naphthaldehyde and the phosphonium salt of 2-methoxybenzyl chloride to yield 1-[2-(2-methoxyphenyl)vinyl]naphthalene .[1]

  • Photocyclization:

    • Dissolve the stilbene-like precursor in Toluene (approx. 10 mM).[1]

    • Add a catalytic amount of Iodine (oxidant) and Propylene Oxide (acid scavenger).[3]

    • Irradiate with UV light (high-pressure mercury lamp) for 1.5–2 hours under Nitrogen atmosphere.[1]

  • Purification: Recrystallize from toluene.

    • Target Yield: ~59%.

    • Target Melting Point: 186–187 °C.[1][3]

  • QC Check: Verify structure via NMR (Acetone-d6) to confirm the methoxy group position at C1.

Phase II: Metabolic Activation Assay (S9 Fraction)

Objective: Confirm that 1-MeO-Chrysene undergoes metabolic activation (O-demethylation or ring oxidation) relevant to carcinogenesis.[1]

Protocol:

  • Incubation System:

    • Substrate: 1-Methoxychrysene (50 µM in DMSO).[1]

    • Enzyme Source: Aroclor 1254-induced Rat Liver S9 fraction (rich in CYP1A1/1B1).[1]

    • Cofactors: NADPH regenerating system (G6P, NADP+, MgCl2).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with ice-cold acetone/ethyl acetate.

  • Analysis: Extract metabolites and analyze via HPLC-fluorescence or GC-MS.

    • Marker Validation Criteria: Detection of 1-hydroxychrysene (demethylation product) or trans-1,2-dihydrodiol derivatives confirms the compound interacts with carcinogenic activation pathways.[1]

Phase III: Mutagenicity Screening (Ames Test)

Objective: Quantify the genotoxic potential relative to 5-MeC.[1][2]

Protocol:

  • Strain Selection: Salmonella typhimurium TA100 (sensitive to base-pair substitutions).[1]

  • Dosing: Prepare 5 dose levels (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate ).

  • Activation: Perform assays with and without S9 metabolic activation mix.

  • Scoring: Count His+ revertant colonies after 48h incubation.

  • Data Interpretation:

    • A positive result (≥2x background) with S9 confirms pro-carcinogenic status.[1]

    • Compare slope (revertants/µg) to 5-Methylchrysene. 1-MeO-Chrysene is expected to show lower potency, validating its use as a comparative probe for steric hindrance effects.[1]

Visualization of Validation Workflow

The following diagram illustrates the synthesis and biological validation logic for 1-Methoxychrysene.

G cluster_synthesis Synthesis & Purity cluster_bio Biological Validation Precursor Styrylnaphthalene Precursor Photo Photocyclization (UV + I2) Precursor->Photo Wittig Product 1-Methoxychrysene (>99% Pure) Photo->Product Cyclization Microsomes Liver Microsomes (CYP450 / S9) Product->Microsomes Incubation Metabolite Metabolite: 1-Chrysenol Microsomes->Metabolite O-Demethylation DNA_Adduct DNA Adduct Formation Microsomes->DNA_Adduct Bioactivation

Caption: Workflow for synthesizing 1-Methoxychrysene and validating its metabolic pathway via CYP450 activation.

References

  • Photochemical Synthesis of Chrysenols. Source: ResearchGate / Chiron AS.[1] Context: Details the synthesis of 1-Methoxychrysene via photocyclization of 1-[2-(2-methoxyphenyl)vinyl]naphthalene. URL:[Link]

  • Synthesis and Mutagenicity of Modified Chrysenes Related to 5-Methylchrysene. Source: Journal of Medicinal Chemistry (Hecht et al., 1978).[3] Context: Establishes the structure-activity relationships of methyl- and methoxy-chrysenes, highlighting the potency of the 5-position vs. the 1-position. URL:[Link]

  • Chiron Biomarker Catalogue (PAH Standards). Source: Chiron AS.[1][4] Context: Lists 1-Methoxychrysene as a validated reference standard for environmental and toxicological analysis.[1] URL:[Link]

  • Metabolic Activation of Polycyclic Aromatic Hydrocarbons. Source: NIH / Toxicological Profile.[1] Context: General mechanisms of PAH activation (Bay Region Theory) relevant to interpreting 1-MeO-Chrysene data.[1] URL:[Link]

Sources

Comparison of 1-Methoxychrysene and 1-hydroxychrysene toxicity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in environmental toxicology and drug metabolism, evaluating the toxicological profiles of polycyclic aromatic hydrocarbon (PAH) derivatives requires moving beyond simple acute lethality metrics. When comparing 1-Methoxychrysene (a methoxy-PAH) and 1-Hydroxychrysene (an oxy-PAH), the critical differentiator is their metabolic trajectory.

This guide provides an in-depth, objective comparison of their toxicokinetics, structural reactivity, and the experimental frameworks required to validate their mechanisms of action.

The toxicity of chrysene derivatives is not strictly dictated by the parent compound, but by their interaction with the Cytochrome P450 (CYP450) enzyme system—specifically CYP1A[1].

  • 1-Hydroxychrysene (1-OHCHR): As a phenolic oxy-PAH, 1-OHCHR acts as a proximate toxicant. It is readily oxidized by CYP450 into chrysene-1,2-diol (a catechol). This catechol undergoes rapid auto-oxidation or enzymatic conversion into chrysene-1,2-quinone, a highly reactive electrophile[1]. This redox cycling generates massive amounts of Reactive Oxygen Species (ROS), leading to oxidative stress, DNA adduct formation, and severe developmental toxicity (such as pericardial edema and anemia in aquatic models)[2].

  • 1-Methoxychrysene (1-MeOCHR): The addition of the methyl group chemically "masks" the reactive hydroxyl site, rendering 1-MeOCHR a pro-toxicant. Before it can enter the toxic redox cycle, it must undergo a rate-limiting O-demethylation step catalyzed by CYP enzymes to become 1-hydroxychrysene[3]. Because of this metabolic bottleneck, 1-MeOCHR exhibits delayed acute toxicity and higher environmental persistence due to its increased lipophilicity.

MetabolicPathway MeO 1-Methoxychrysene (Pro-toxicant) OH 1-Hydroxychrysene (Proximate Toxicant) MeO->OH CYP450 O-Demethylation Cat Chrysene-1,2-diol (Catechol) OH->Cat CYP450 Oxidation Quin Chrysene-1,2-quinone (Reactive Electrophile) Cat->Quin Auto-oxidation / Redox Cycling ROS Reactive Oxygen Species (ROS) & DNA Adducts Cat->ROS Redox Cycling Quin->ROS Cellular Damage

Fig 1: Metabolic activation pathways contrasting 1-Methoxychrysene and 1-Hydroxychrysene.

Quantitative Data Comparison

To objectively evaluate these compounds, researchers must account for both physicochemical properties and their biological behavior in hepatic systems[4].

Toxicological Metric1-Methoxychrysene (1-MeOCHR)1-Hydroxychrysene (1-OHCHR)
Chemical Classification Methoxy-PAH (Ether)Oxy-PAH (Phenol)
Metabolic Activation 2-Step (O-Demethylation

Oxidation)
1-Step (Direct Oxidation)
Primary Toxic Metabolite Chrysene-1,2-diol (Delayed formation)Chrysene-1,2-diol (Immediate formation)
Redox Cycling Potential Low (Requires prior metabolism)High (Readily forms quinones)
Receptor Affinity (AhR) ModerateHigh
Phase II Detoxification Poor (Must be demethylated first)Rapid (Readily forms glucuronides/sulfates)

Self-Validating Experimental Protocols

To prove that the toxicity of these compounds is driven by their metabolites rather than baseline narcosis, experimental designs must incorporate mechanistic validation. The following protocols utilize Japanese medaka (Oryzias latipes) embryos, a gold-standard model for PAH developmental toxicity due to their transparent chorion and robust hepatic development[1].

Protocol A: In Vivo Embryotoxicity & CYP-Dependent Rescue

Causality Rationale: By pre-treating embryos with a broad-spectrum CYP inhibitor (Ketoconazole), we block the conversion of 1-OHCHR to catechols, and the O-demethylation of 1-MeOCHR. If the inhibitor rescues the embryos from toxicity, it definitively proves that the downstream metabolites are the true toxic agents[1].

  • Model Selection: Isolate healthy Japanese medaka embryos at 52 hours post-fertilization (hpf), aligning with the onset of liver development and CYP expression.

  • The Validation Step (Pre-treatment):

    • Cohort A (Control): Pre-treat with 0.1% DMSO vehicle for 2 hours.

    • Cohort B (Rescue): Pre-treat with 20 μM Ketoconazole for 2 hours to inhibit CYP450 activity.

  • Chemical Exposure: Expose sub-groups within both cohorts to equimolar concentrations (e.g., 10 μM) of either 1-MeOCHR or 1-OHCHR for 24 hours.

  • Phenotypic Scoring: At 76 hpf, evaluate embryos under a stereomicroscope for mortality, circulation defects, and pericardial edema.

Protocol B: EROD Assay for AhR Activation

Causality Rationale: PAHs induce their own metabolism by binding to the Aryl Hydrocarbon Receptor (AhR), which upregulates CYP1A. The Ethoxyresorufin-O-deethylase (EROD) assay quantifies this induction, confirming the biological feedback loop[1].

  • Tissue Preparation: Homogenize 50 exposed embryos per treatment group in cold HEPES buffer. Centrifuge at 10,000 x g to isolate the post-mitochondrial supernatant (S9 fraction).

  • Substrate Incubation: Add 7-ethoxyresorufin and NADPH to the S9 fraction. Mechanism: Induced CYP1A specifically cleaves 7-ethoxyresorufin into highly fluorescent resorufin.

  • Quantification: Measure fluorescence kinetics (Excitation: 530 nm, Emission: 590 nm) over 10 minutes. Normalize the reaction rate to total protein content (via Bradford assay) to determine specific CYP1A activity.

ExperimentalWorkflow Start Select Medaka Embryos (52 hpf - Liver Stage) Split1 Pre-treatment Phase Start->Split1 Veh Vehicle Control (0.1% DMSO) Split1->Veh Keto CYP Inhibitor (20 μM Ketoconazole) Split1->Keto Validates CYP dependence Exp Exposure Phase (1-MeOCHR vs 1-OHCHR) Veh->Exp Keto->Exp Read1 Phenotypic Scoring (Mortality, Edema) Exp->Read1 Read2 Biochemical Validation (EROD Assay for CYP1A) Exp->Read2

Fig 2: Self-validating experimental workflow utilizing CYP inhibition to prove metabolite-driven toxicity.

References

  • Relationships between Isomeric Metabolism and Regioselective Toxicity of Hydroxychrysenes in Embryos of Japanese Medaka (Oryzias latipes) Environmental Science & Technology (ACS Publications)[Link]

  • Metabolism of Chrysene by Brown Bullhead Liver Microsomes Toxicological Sciences (Oxford Academic)[Link]

  • Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer The Journal of Organic Chemistry (ACS Publications)[Link]

  • Toxicity assessment of water-accommodated fractions from two different oils using a zebrafish (Danio rerio) embryo-larval bioassay Environmental Pollution (CORE / Ifremer)[Link]

Sources

Spectroscopic data comparison of chrysene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Chrysene Derivatives: From Fundamental Metabolites to OLED Emitters

Introduction: The Chrysene Scaffold

Chrysene (


) is a tetracyclic aromatic hydrocarbon consisting of four fused benzene rings. Unlike its isomer pyrene, chrysene possesses a lower symmetry (

), which governs its unique spectroscopic signature. It serves as a critical scaffold in two distinct fields: environmental toxicology , where derivatives like 6-nitrochrysene are potent carcinogens, and organic electronics , where 6,12-disubstituted chrysenes are high-efficiency blue emitters for OLEDs.

This guide provides a comparative spectroscopic analysis of chrysene and its key derivatives, focusing on the electronic effects of substituents at the bay (positions 1, 12) and K-region (positions 5, 6) sites.[1][2][3]

Spectroscopic Data Comparison

The introduction of auxochromes (amino, nitro, or aryl groups) to the chrysene core alters its electronic transitions, typically inducing a bathochromic (red) shift. The table below contrasts the parent molecule with a fundamental metabolite (6-Aminochrysene) and advanced OLED materials (TPA-C-TP).

Table 1: Photophysical Properties of Chrysene and Derivatives
CompoundSubstituent Type

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Key Feature
Chrysene Parent (H)267, 319, 360361, 381~210.14 – 0.17Vibronic structure distinct in non-polar solvents.
6-Nitrochrysene Electron Withdrawing (-NO

)
~350–400 (Broad)Weak/QuenchedN/A< 0.01Fluorescence Quenching : Intersystem crossing (ISC) to triplet state is promoted by the nitro group.
6-Aminochrysene Electron Donating (-NH

)
~340–350~410–420~70ModerateICT State : Intramolecular Charge Transfer broadens emission.
TPA-C-TP

Bulky Donor (Triphenylamine)352435830.91 (Soln)High Efficiency : Bulky groups prevent

-stacking quenching.
TPE-C-TP

Rotor (Tetraphenylethylene)340369 (Soln) / 471 (Film)29 (Soln)0.001 (Soln)

0.78 (Film)
AIE Effect : Non-emissive in solution; highly emissive in aggregate state.

Note: Data for TPA-C-TP and TPE-C-TP measured in Toluene.


 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline.[4] 

6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene.[4]

NMR Characterization & Structural Analysis

Proton NMR (


H-NMR) is the definitive tool for identifying substitution patterns. The chrysene core has distinct "bay region" protons (H1, H12) that are significantly deshielded due to magnetic anisotropy and steric compression (van der Waals repulsion).
Table 2: Diagnostic H-NMR Shifts (in CDCl )
Proton PositionChemical Shift (

, ppm)
Structural CauseEffect of 6-Substitution (e.g., -NO

, -Alkyl)
H1, H12 (Bay)8.70 – 8.80Deshielding : Steric compression + Ring Current Anisotropy.Minimal Shift : Distant from C6; retains characteristic downfield position.
H4, H5 (K-Region)8.60 – 8.70Deshielding : Pseudo-bay region environment.Significant Shift : H5 is ortho to C6. An electron-withdrawing group (-NO

) at C6 will deshield H5 further (>9.0 ppm).
H6 7.90 – 8.00Aromatic singlet (in parent).Disappears : Replaced by substituent.
H2, H3, H7-H11 7.60 – 7.75Typical aromatic multiplet region.Splitting Changes : Substitution breaks symmetry, increasing multiplet complexity.

Visualization: Electronic Effects & Workflows

Diagram 1: Electronic Tuning of the Chrysene Core

This diagram illustrates how different substituents at the C6/C12 positions manipulate the HOMO-LUMO gap, leading to the observed spectral shifts.

ChryseneElectronicEffects Chrysene Chrysene Core (Blue Emission, Low u03A6f) Nitro 6-Nitro Group (Electron Withdrawing) Chrysene->Nitro Amino 6-Amino/TPA Group (Electron Donating) Chrysene->Amino TPE TPE Rotor (Steric Bulk) Chrysene->TPE ISC Intersystem Crossing (Triplet State) Nitro->ISC Promotes ICT Intramolecular Charge Transfer (HOMO-LUMO Gap u2193) Amino->ICT Induces RIM Restriction of Intramolecular Motion (AIE Effect) TPE->RIM In Aggregate Quench Fluorescence Quenching (Non-emissive) ISC->Quench RedShift Bathochromic Shift (Deep Blue u2192 Sky Blue/Green) ICT->RedShift High u03A6f (Soln) SolidState High Solid-State Efficiency (OLED Application) RIM->SolidState Aggregation Induced Emission

Caption: Mechanistic pathways by which C6-substituents alter chrysene photophysics. TPA = Triphenylamine; TPE = Tetraphenylethylene.[4]

Experimental Protocols

Protocol A: Relative Fluorescence Quantum Yield ( ) Determination

Objective: Calculate


 of a novel chrysene derivative using a standard (e.g., Quinine Sulfate in 0.1 M H

SO

,

).
  • Sample Preparation:

    • Prepare stock solutions of the sample and reference to have an optical density (OD) of 0.10 at the excitation wavelength (

      
      ).
      
    • Expert Insight: Keeping OD < 0.10 is critical to avoid inner filter effects (re-absorption of emitted light), which artificially lowers the observed quantum yield.

  • Degassing (Critical Step):

    • Chrysene derivatives are susceptible to oxygen quenching.

    • Purge solutions with high-purity Argon or Nitrogen for 15 minutes prior to measurement. Seal the cuvette with Parafilm or use a screw-cap septum cuvette.

  • Measurement:

    • Record the UV-Vis spectrum to confirm absorbance at

      
      .
      
    • Record the Fluorescence emission spectrum (integrated area

      
      ).
      
    • Use the same slit widths (e.g., 2.5 nm) for both sample and reference.

  • Calculation:

    
    
    
    • Where

      
       is the integrated fluorescence area, 
      
      
      
      is absorbance at
      
      
      , and
      
      
      is the refractive index of the solvent.
Diagram 2: Quantum Yield Measurement Workflow

QYWorkflow cluster_Prep Preparation cluster_Meas Measurement Start Start: Sample & Reference Selection AbsCheck Check Absorbance (Must be < 0.1 OD) Start->AbsCheck Solvent Match Solvents (Check Refractive Index u03B7) AbsCheck->Solvent Degas Degas Solution (Ar/N2 for 15 min) Solvent->Degas Excitation Excite at u03BB (Isoabsorptive Point) Degas->Excitation Integration Integrate Emission Area (F) Excitation->Integration Calc Calculate u03A6 using Equation Integration->Calc

Caption: Step-by-step workflow for accurate relative quantum yield determination, highlighting the critical degassing step.

References

  • Shin, H., et al. (2016). "Highly efficient emitters of ultra-deep-blue light made from chrysene chromophores." Journal of Materials Chemistry C.

  • Kim, J., et al. (2024). "Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs." MDPI / Semantic Scholar.

  • Salice, P., et al. (2014). "Observation of the rare chrysene excimer." Chemical Science.

  • NIST Chemistry WebBook. "6-Nitrochrysene Spectral Data."

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.

Sources

Comparative study of the mutagenic potential of 1-Methoxychrysene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative study of the mutagenic potential of 1-Methoxychrysene (1-MeO-Chr), designed for researchers in toxicology and drug development.

Content Type: Technical Comparison Guide
Subject: Polycyclic Aromatic Hydrocarbons (PAHs) / Structure-Activity Relationships (SAR)

Executive Summary

1-Methoxychrysene (1-MeO-Chr) represents a critical structural analogue in the study of Polycyclic Aromatic Hydrocarbon (PAH) carcinogenesis. Unlike its potent isomer 5-Methylchrysene (5-MeC) , 1-MeO-Chr serves as a model for metabolic inhibition due to steric and electronic blocking of the primary activation site.

While the parent compound, Chrysene , is a weak-to-moderate mutagen requiring metabolic activation, 1-MeO-Chr exhibits a significantly altered mutagenic profile. This guide objectively compares 1-MeO-Chr against standard PAH references, detailing the mechanistic basis for its reduced activity and providing validated protocols for experimental verification.

Comparative Mutagenicity Profile

The following table synthesizes experimental data and Structure-Activity Relationship (SAR) predictions to compare 1-MeO-Chr with key reference compounds.

CompoundStructureMutagenic Potency (Ames TA100 + S9)Carcinogenic Potential (Mouse Skin)Key Mechanistic Feature
1-Methoxychrysene 1-MeO-ChrLow / Inactive Negligible Metabolic Blockade: Substituent at C1 prevents formation of the critical 1,2-dihydrodiol precursor.
Chrysene Chr (Parent)Moderate (+)Weak (+)Standard Activation: Forms 1,2-diol-3,4-epoxide (Bay Region DE).
5-Methylchrysene 5-MeCHigh (+++) Potent (+++) Bay Region Enhancement: Methyl group at C5 distorts the bay region, enhancing epoxide reactivity with DNA.
Benzo[a]pyrene BaPHigh (+++)Potent (+++)Classic Reference: Forms 7,8-diol-9,10-epoxide.
Key Insight: The "Positional Blocking" Effect

The mutagenicity of Chrysene derivatives is strictly governed by the Bay Region Theory .

  • Activation Requirement: Chrysene must be metabolized by Cytochrome P450 (CYP1A1) at the 1,2-position to form the 1,2-dihydrodiol, which is subsequently epoxidized to the 1,2-diol-3,4-epoxide (the ultimate carcinogen).

  • 1-MeO-Chr Mechanism: The methoxy group at position C1 sterically and chemically obstructs the enzymatic oxidation at the C1-C2 bond. Without the formation of the 1,2-diol, the specific bay-region activation pathway is severed, rendering the molecule largely inactive compared to the parent.

Mechanistic Visualization

Pathway 1: Metabolic Activation vs. Blockade

This diagram illustrates why Chrysene is mutagenic while 1-Methoxychrysene acts as a "dead-end" substrate for this specific pathway.

MetabolicActivation cluster_Chrysene Chrysene (Parent) cluster_1MeO 1-Methoxychrysene Chr Chrysene Diol 1,2-Dihydrodiol (Precursor) Chr->Diol CYP1A1 (Oxidation at C1-C2) DE 1,2-Diol-3,4-Epoxide (Ultimate Carcinogen) Diol->DE CYP1A1/Epoxide Hydrolase DNA DNA Adducts (Mutation) DE->DNA Covalent Binding MeO 1-MeO-Chrysene Block Metabolic Blockade (C1 Substituted) MeO->Block CYP1A1 cannot oxidize C1-C2 Alt Alternative Metabolites (Non-Mutagenic Phenols) MeO->Alt Detoxification (K-region oxidation)

Figure 1: Comparative metabolic pathways showing the activation of Chrysene versus the metabolic blockade in 1-Methoxychrysene.

Experimental Protocols for Validation

To empirically verify the reduced mutagenic potential of 1-MeO-Chr, the following self-validating protocols are recommended. These protocols prioritize the detection of S9-dependent mutagens.

Protocol A: Salmonella typhimurium Reverse Mutation Assay (Ames Test)

Objective: Quantify mutagenic potency relative to Benzo[a]pyrene.

  • Strain Selection:

    • TA100: Sensitive to base-pair substitutions (primary detection mode for PAH diol epoxides).

    • TA98: Sensitive to frameshifts (secondary detection).

  • Metabolic Activation System (S9 Mix):

    • Preparation: Use Aroclor 1254-induced rat liver S9 fraction (10% v/v in cofactor mix).

    • Cofactors: NADP (4 mM), G-6-P (5 mM), MgCl2 (8 mM), KCl (33 mM), Sodium Phosphate buffer (100 mM, pH 7.4).

    • Validation: The S9 mix must be freshly prepared and kept on ice.

  • Dosing Regimen:

    • Test Compound (1-MeO-Chr): 0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate dissolved in DMSO.

    • Positive Control: Benzo[a]pyrene (5.0 µ g/plate ) — Must yield >300 revertants/plate.

    • Negative Control: DMSO solvent only.

  • Workflow:

    • Add 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix to 2.0 mL molten top agar.

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

    • Data Analysis: A result is Positive if revertant colonies are ≥2x spontaneous background and show a dose-response.

Protocol B: 32P-Postlabeling for DNA Adducts

Objective: Detect if any reactive metabolites bind to DNA, even if below the Ames detection threshold.

  • In Vitro Incubation:

    • Incubate Calf Thymus DNA (1 mg) with 1-MeO-Chr (50 µM) and S9 mix for 2 hours at 37°C.

  • DNA Digestion:

    • Digest DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Adduct Enrichment:

    • Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).

  • Labeling:

    • Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase to radiolabel adducts.

  • Chromatography:

    • Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

    • Expectation: Chrysene will show distinct spots (diagonal radioactive zone); 1-MeO-Chr should show minimal to no background spots , confirming lack of DNA binding.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Ames Genotoxicity Screen (Ames) cluster_Adduct Mechanistic Confirmation (32P-Postlabeling) Start Test Compound (1-MeO-Chr) Mix Mix: Bacteria + S9 + Compound Start->Mix Digest Enzymatic Digestion of DNA Start->Digest Parallel Study Incubate Incubate 48h @ 37°C Mix->Incubate Count Count Revertants Incubate->Count ResultA Result: Negative/Weak Count->ResultA Conclusion CONCLUSION: Bay Region Blockade Confirmed ResultA->Conclusion Label [γ-32P]ATP Labeling Digest->Label TLC TLC Autoradiography Label->TLC ResultB Result: No Adduct Spots TLC->ResultB ResultB->Conclusion

Figure 2: Integrated experimental workflow for verifying the mutagenic inactivity of 1-Methoxychrysene.

References

  • Hecht, S. S., Loy, M., Mazzarese, R., & Hoffmann, D. (1978).[1][2] Synthesis and mutagenicity of modified chrysenes related to the carcinogen, 5-methylchrysene. Journal of Medicinal Chemistry.

  • Hecht, S. S., et al. (1987). Comparative tumorigenicity of dimethylchrysenes in mouse skin. Cancer Research.

  • Amin, S., et al. (1985). Metabolic activation of 6-methylchrysene and 5-methylchrysene. Cancer Research.

  • Levin, W., et al. (1978). Evidence for the bay region theory of polycyclic aromatic hydrocarbon carcinogenesis. Cancer Research.

  • Koehl, W., et al. (1996). Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene. Journal of Organic Chemistry.

Sources

Safety Operating Guide

1-Methoxychrysene: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary & Immediate Hazard Profile

1-Methoxychrysene is a methylated polycyclic aromatic hydrocarbon (PAH). While often used in metabolic mechanistic studies to investigate steric hindrance in diol-epoxide formation, it must be treated with the same extreme caution as its parent compound, Chrysene.[1]

Critical Hazard Directive:

  • Carcinogenicity: Presumed human carcinogen (IARC Group 2A/2B equivalent based on structural homology to Chrysene).

  • Physical State: Solid (crystalline powder).

  • Primary Route of Exposure: Inhalation of dust/aerosols and dermal absorption.

  • RCRA Status: While 1-Methoxychrysene is not explicitly listed with a unique RCRA "U" code, it must be managed as a Hazardous Waste due to toxicity.[1] Best practice dictates managing it equivalent to Chrysene (U050) to ensure unassailable regulatory compliance.

Pre-Disposal Handling & Containment[1]

Before disposal can occur, the waste must be stabilized and segregated at the point of generation.

A. Solid Waste (Neat Compound)
  • Containment: Place neat solid waste into a screw-cap glass vial (amber preferred).

  • Secondary Containment: Seal the vial inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Label immediately as "Hazardous Waste - Toxic (PAH)." Do not use generic labels like "Chemical Waste."

B. Liquid Waste (Stock Solutions)
  • Solvent Compatibility: Most 1-Methoxychrysene is dissolved in organic solvents (DMSO, Acetone, Dichloromethane).[1]

  • Segregation: Do NOT mix with aqueous waste streams or oxidizers.

  • Labeling: Label must reflect the primary solvent and the contaminant.

    • Example: "Hazardous Waste - Ignitable/Toxic (Acetone, 1-Methoxychrysene <0.1%)."[1]

C. Contaminated Debris (Gloves, Weigh Boats)[4]
  • Gross Contamination: Items with visible powder must be treated as solid hazardous waste (see Section A).

  • Trace Contamination: Place in a dedicated "Solid Hazardous Waste" drum/pail. Do not dispose of in regular trash.

Disposal Workflows

The following decision matrix outlines the operational logic for disposing of 1-Methoxychrysene waste streams.

Operational Logic Diagram

DisposalWorkflowStartWaste Generation:1-MethoxychryseneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Neat CompoundStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisPackDouble Bag in4-mil PolyethyleneSolid->PackSolventCheckIdentify Solvent BaseLiquid->SolventCheckDebrisBinHazardous SolidWaste BinDebris->DebrisBinLabelSolidLabel: Hazardous Waste(Toxic - PAH)Pack->LabelSolidLabPackPlace in Lab Pack(Drum for Incineration)LabelSolid->LabPackHalogenatedHalogenated(e.g., DCM)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(e.g., Acetone, DMSO)SolventCheck->NonHalogenatedCarboySegregate intoAppropriate CarboyHalogenated->CarboyNonHalogenated->CarboyLabelLiquidLabel: Solvent + Trace Toxic PAHCarboy->LabelLiquidFuelBlendDisposal: Fuel Blendingor IncinerationLabelLiquid->FuelBlendDebrisBin->LabPack

Figure 1: Waste Stream Decision Matrix for 1-Methoxychrysene. This workflow ensures segregation based on physical state and solvent compatibility, prioritizing incineration.[1]

Detailed Disposal Protocols

Protocol A: Lab Pack Assembly (Solids)

Objective: Prepare solid 1-Methoxychrysene for off-site incineration.

  • Inventory: Verify the mass of the material. Even milligram quantities must be logged.

  • Primary Vessel: Ensure the screw cap is Tightly sealed and taped with Parafilm to prevent loosening during transport.

  • Absorbent: Place the double-bagged vial into a larger container (e.g., a wide-mouth HDPE jar) filled with vermiculite or clay absorbent. This acts as a cushion and spill control.

  • Manifesting:

    • Chemical Name: 1-Methoxychrysene.

    • Hazards: Toxic, Carcinogen.[2][1][3][4]

    • Codes: If no specific state code exists, use D000 (Toxic - Non-specific) or manage as U050 (Chrysene) for conservatism.[1]

Protocol B: Decontamination of Work Surfaces

Objective: Remove trace PAH residues from fume hoods or balances.

  • Preparation: Wear double nitrile gloves, lab coat, and safety glasses.[1]

  • Solvent Selection: PAHs are hydrophobic. Water is ineffective. Use Acetone or Ethanol followed by a soapy water wash.

  • Wiping Technique:

    • Spray solvent onto a paper towel (do not spray directly on the balance to avoid internal damage).

    • Wipe in a concentric circle from the cleanest area to the dirty area (outside in) to capture the contaminant.

  • Waste: Dispose of the paper towel as Solid Hazardous Waste (Protocol A). Do not throw in trash.

Regulatory & Compliance Data

The following table summarizes the regulatory framework. While 1-Methoxychrysene is a specific research chemical, its disposal is governed by the regulations for its parent class (PAHs).[1]

ParameterClassification / ValueRegulatory Context
EPA RCRA Code None Assigned (Specific)Manage as U050 (Chrysene) or Non-Specific Toxic to ensure compliance [1].
DOT Shipping Name Environmentally hazardous substance, solid, n.o.s.[1]UN3077, Class 9, PG III [2].[1]
Reportable Quantity (RQ) 100 lbs (for Chrysene)Conservative default for derivatives.
Disposal Method Incineration Required for PAHs to ensure destruction of the aromatic ring structure [3].
Flash Point N/A (Solid)High melting point (>100°C) typical for chrysene derivatives.
Why Incineration?

PAHs are chemically stable.[5] Landfilling is strictly prohibited for concentrated PAH wastes due to the risk of groundwater leaching and persistence in soil. High-temperature incineration (>1000°C) is the only method validated to break the fused benzene rings into benign CO2 and H2O.

Emergency Procedures

Spill Response (Powder)
  • Evacuate: Clear the immediate area.

  • PPE: Don Tyvek sleeves, double nitrile gloves, and N95/P100 respirator if outside a fume hood.[1]

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup: Scoop up the damp material and place in a hazardous waste jar. Wipe area 3x with acetone.

Exposure[6]
  • Skin: Wash immediately with soap and water for 15 minutes. Do not use solvents on skin (this increases absorption).

  • Eyes: Flush for 15 minutes.[3][6] Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • U.S. Department of Transportation (DOT). Hazardous Materials Table 49 CFR 172.101. [Link]

  • National Institutes of Health (NIH) - PubChem. Chrysene Compound Summary: Safety and Hazards. (Used as homologous reference for 1-Methoxychrysene). [Link]

Definitive PPE & Safety Guide: 1-Methoxychrysene Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Assessment: The "Silent" Hazard

As researchers, we often fear acute toxicity (immediate burns/fumes), but 1-Methoxychrysene (CAS: 16726-03-7) presents a chronic, lipophilic hazard . Like its parent compound Chrysene and other Polycyclic Aromatic Hydrocarbons (PAHs), this molecule is a suspected carcinogen and mutagen.

The Critical Mechanism: 1-Methoxychrysene is highly lipophilic. It does not merely sit on the skin; it partitions into the lipid bilayer of cell membranes. Standard cotton lab coats offer zero protection against solutions of this compound, and single-layer latex gloves are rapidly permeable to the organic solvents (like Acetone or DCM) typically used to dissolve it.

Operational Directive: Treat 1-Methoxychrysene with the same rigor as Benzo[a]pyrene . Your PPE strategy must focus on preventing dermal absorption and inhalation of micro-particulates during weighing.

The PPE Firewall: Technical Specifications

Standard "lab safety" is insufficient. Use this tiered protection system designed for high-potency PAH handling.

PPE Specification Table
ZoneComponentMaterial SpecificationOperational Logic (The "Why")
Hand (Inner) Glove Layer 1Nitrile (4 mil) Acts as a second skin. If the outer glove tears, this layer prevents immediate dermal contact.
Hand (Outer) Glove Layer 2Nitrile (Extended Cuff, 5-8 mil) Primary Barrier. Extended cuff must go over the lab coat/Tyvek sleeve to prevent wrist exposure. Do NOT use Latex (poor organic solvent resistance).
Body Suit/ApronTyvek® Lab Coat or Apron Cotton absorbs liquids and holds the carcinogen against your skin. Tyvek provides an impervious barrier against splashes and dust.
Respiratory Primary ControlFume Hood (Certified) Mandatory. PPE is the backup. All open handling must occur here.
Respiratory Secondary (Spill)N95 or P100 Respirator Only required if working outside a hood (not recommended) or during spill cleanup.
Eye GogglesChemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the orbital area.

Decision Logic: Selecting the Right Barrier

The physical state of 1-Methoxychrysene dictates your risk profile. Solids present an inhalation/static risk; solutions present a permeation risk.

PPE_Decision_Tree start START: 1-Methoxychrysene State state_solid Solid / Powder Form start->state_solid state_liquid Solubilized (Liquid) start->state_liquid risk_solid RISK: Electrostatic Dust & Inhalation state_solid->risk_solid risk_liquid RISK: Rapid Dermal Permeation state_liquid->risk_liquid action_solid PROTOCOL A: 1. Anti-static gun usage 2. Weighing funnel usage 3. Double Nitrile Gloves risk_solid->action_solid check_solvent Check Solvent Type risk_liquid->check_solvent solv_polar Polar (e.g., Methanol/DMSO) check_solvent->solv_polar solv_nonpolar Non-Polar/Halogenated (DCM, Chloroform, Hexane) check_solvent->solv_nonpolar glove_std Double Nitrile Sufficient solv_polar->glove_std glove_special CRITICAL: Silver Shield® Laminate or Viton® Gloves required solv_nonpolar->glove_special

Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note the escalation to Laminate gloves for halogenated solvents.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to be self-validating. If you find powder on your inner glove, the protocol has failed.

Phase 1: Preparation (The "Clean" Zone)
  • Donning: Put on Tyvek coat. Don the first pair of nitrile gloves. Tape the cuffs of the Tyvek coat to this first pair of gloves using masking tape. This creates a sealed system.

  • Outer Layer: Don the second pair of gloves (Extended Cuff). These are your "working" gloves.

  • Static Control: 1-Methoxychrysene powder is often static-prone. Place an ionizing bar or use an anti-static gun inside the fume hood before opening the vial. This prevents the powder from "jumping" onto your PPE.

Phase 2: Manipulation (The "Hot" Zone)
  • Weighing: Never weigh directly onto the balance pan. Use a disposable weighing boat or glass weighing funnel.

  • Solubilization: If dissolving in DCM or Chloroform, change outer gloves immediately if a splash occurs. Nitrile degrades in <5 minutes against these solvents, carrying the PAH to your skin [1].

  • Tool Hygiene: Any spatula or pipette used is now "hot." Place them on a dedicated disposable absorbent pad (pig mat) inside the hood. Never place them directly on the hood surface.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the primary container with a Kimwipe dampened with acetone before removing it from the hood.

  • Doffing Sequence:

    • Remove Outer Gloves first inside the hood. Turn them inside out as you pull.

    • Dispose of outer gloves into the solid hazardous waste container inside the hood.

    • Inspect Inner Gloves . If visible contamination exists, wash hands immediately after removal and file an incident report.

    • Remove Tyvek coat.

    • Remove Inner Gloves last.

Emergency & Disposal Logistics

In Case of Exposure[1][2]
  • Skin Contact: Do NOT use solvents (ethanol/acetone) to wash skin. This increases permeability, driving the PAH deeper into the blood. Wash with copious amounts of soap and cool water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Disposal Strategy

PAHs are environmentally persistent.

  • Solids: All contaminated gloves, weighing boats, and paper towels must be segregated into "Hazardous Solid Waste - Carcinogenic."

  • Liquids: Collect in a dedicated organic waste stream. Label clearly: "Contains 1-Methoxychrysene - Carcinogen."

  • Destruction: The only validated disposal method for PAHs is high-temperature incineration [2]. Do not pour down the drain.

References

  • National Institutes of Health (NIH). (2019). Waste Disposal of Polycyclic Aromatic Hydrocarbons. Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubChem. (2023). 1-Methoxychrysene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Controlling Exposure to Hazardous Drugs and Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.